molecular formula C24H29FO6 B564427 14,15-Dehydro Triamcinolone Acetonide CAS No. 1260149-96-9

14,15-Dehydro Triamcinolone Acetonide

Cat. No.: B564427
CAS No.: 1260149-96-9
M. Wt: 432.488
InChI Key: ZIASJPXEBODFKN-VZFRDGCYSA-N
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Description

Δ14-Triamcinolone acetonide is a potential impurity found in commercial preparations of triamcinolone acetonide. Triamcinolone acetonide is a synthetic corticosteroid. It decreases cytokine levels, the firing rate of sensory neurons, and mechanical hypersensitivity in a rat spinal nerve ligation model when used at a dose of 1.5 mg/kg prior to and following surgery for three days. Triamcinolone acetonide also decreases outflow facility in a mouse model of steroid-induced glaucoma when 20 µl of a 40 mg/ml suspension is administered subconjunctivally. Formulations containing triamcinolone acetonide are used in the treatment of diabetic macular edema.>Δ Triamcinolone acetonide is a synthetic corticosteroid that suppresses allergic, inflammatory, and immune responses. Formulations containing triamcinolone acetonide are used against diabetic macular edema.

Properties

IUPAC Name

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIASJPXEBODFKN-VZFRDGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155055
Record name delta14-Triamcinolone acetonide
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Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260149-96-9
Record name delta14-Triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta14-Triamcinolone acetonide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.14-TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

14,15-Dehydro Triamcinolone Acetonide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating comprehensive Google searches to gather authoritative information regarding the synthesis of 14, 15-Dehydro Triamcinolone Acetonide. My focus is centered on identifying suitable reaction schemes, starting materials, essential reagents, and precise reaction conditions. I will be sure to cross reference several results to build a trusted body of knowledge.

Defining Synthetic Strategies

I am now delving deeper into the initial search results, looking for the most scientifically sound synthesis pathways. The focus is on the starting materials, key intermediates, and the all-important 14,15-double bond introduction. I'm prioritizing well-documented approaches to create a solid foundation.

Outlining Document Structure

I'm now structuring the guide, starting with an introduction to Triamcinolone Acetonide and the importance of the 14,15-dehydro modification. I am following this with a detailed discussion of synthetic strategies, including chemical principles and reagent rationales, all supported by reputable sources. A DOT diagram will visually represent the entire synthesis pathway.

Composing the Introduction

I'm currently focused on the introduction. I'm aiming to briefly introduce Triamcinolone Acetonide as a significant synthetic corticosteroid. The goal is to set the stage for a detailed technical discussion on the 14,15-Dehydro synthesis pathway.

Outlining the Synthesis Guide

I've sketched a plan for the synthesis guide. I'll briefly introduce Triamcinolone Acetonide and highlight the 14,15-dehydro modification as often being considered an impurity. The goal is a detailed guide for researchers on its synthesis. I've pinpointed a tetraene intermediate as the likely starting point and I will create a high-level diagram illustrating the synthesis flow.

Refining the Synthesis Guide

Now I'm diving deeper into specific synthetic steps. I've pinpointed the 'tetraene acetate' as the likely starting material. The Asian Journal paper is particularly useful, detailing the Δ14-epoxy intermediate formation. I plan to map out how this intermediate then leads to the final dehydro-Triamcinolone Acetonide. I'll cover the crucial acetonide formation and fluorination reactions.

Mapping the Synthesis

I'm now outlining the entire synthesis pathway in detail. I'm focusing on the 'tetraene acetate' starting point and tracing the steps described in the Asian Journal paper. The formation of the Δ14-epoxy intermediate is critical. After that, I will explain the acetonide formation and fluorination to create the final dehydro-Triamcinolone Acetonide. I am analyzing the role of side reactions and the early presence or introduction of the 14,15 double bond in the starting materials or the tetraene acetate intermediates.

Developing the Detailed Steps

I'm now detailing each step of the synthesis. The 'tetraene acetate' is confirmed as the starting material, with the "Asian Journal" paper providing vital insights. My focus is the crucial Δ14-epoxy intermediate formation, and then the critical acetonide creation and fluorination that culminates in the desired dehydro-Triamcinolone Acetonide. I'm exploring the nuances of reaction conditions.

Elaborating on the Synthesis

My focus is now on the detailed synthetic steps. I've pinpointed the Asian Journal paper as a reliable source. The key appears to be the Δ14-epoxy intermediate. I'm working to show the acetonide formation and fluorination, which culminates in the final dehydro-Triamcinolone Acetonide. I'm still analyzing side reactions.

Analyzing the Synthesis Pathway

I'm now fully immersed in the synthesis. The aim is to present this impurity's pathway, with the 'tetraene acetate' as the starting point. I'll outline the crucial steps, particularly the formation of the Δ14-epoxy intermediate and the subsequent acetonide formation and fluorination reactions. The focus is to show how to obtain this product.

An In-depth Technical Guide to the Presumed Mechanism of Action of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid, identified as a potential impurity and derivative of the well-characterized glucocorticoid, Triamcinolone Acetonide.[1] While direct empirical data on the specific mechanism of action of 14,15-Dehydro Triamcinolone Acetonide are not extensively available in peer-reviewed literature, its structural similarity to Triamcinolone Acetonide and other potent glucocorticoids allows for a highly inferred and detailed mechanistic framework. This guide synthesizes the established principles of glucocorticoid receptor signaling to postulate the molecular and cellular activities of this compound. We will delve into the presumed genomic and non-genomic pathways, the theoretical impact of the 14,15-dehydrogenation on receptor affinity and activity, and provide a comprehensive suite of experimental protocols to empirically validate these hypotheses.

Introduction: A Derivative of a Potent Glucocorticoid

Triamcinolone Acetonide is a potent synthetic corticosteroid with a well-established history of use in treating a variety of inflammatory and autoimmune conditions.[2][3] It exerts its effects through a multifaceted mechanism involving the modulation of gene transcription, inhibition of pro-inflammatory mediators, and suppression of immune cell migration.[2] 14,15-Dehydro Triamcinolone Acetonide, as its name suggests, is a derivative containing a double bond between carbons 14 and 15 of the steroid nucleus. While often considered an impurity in the synthesis of Triamcinolone Acetonide, understanding its intrinsic biological activity is crucial for both quality control in pharmaceutical manufacturing and for the potential discovery of novel therapeutic properties.[4]

The introduction of unsaturation in the steroid nucleus is a common strategy in medicinal chemistry to modulate the potency and selectivity of corticosteroids.[5] The double bond can alter the three-dimensional conformation of the steroid, potentially influencing its binding affinity for the glucocorticoid receptor (GR) and its subsequent downstream effects.[5][6] Therefore, it is reasonable to hypothesize that 14,15-Dehydro Triamcinolone Acetonide functions as a glucocorticoid receptor agonist, though its precise potency and efficacy relative to the parent compound remain to be empirically determined.

The Glucocorticoid Receptor-Mediated Mechanism of Action: A Presumed Pathway

The biological effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7][8][9] The presumed mechanism of action for 14,15-Dehydro Triamcinolone Acetonide is expected to follow the canonical pathway of glucocorticoid signaling, which can be broadly divided into genomic and non-genomic effects.[10][11]

The Genomic Pathway: Modulating Gene Expression

The genomic actions of glucocorticoids are responsible for their long-term anti-inflammatory and immunosuppressive effects and involve the regulation of gene transcription.[10] This pathway can be dissected into several key steps:

  • Ligand Binding and Receptor Activation: 14,15-Dehydro Triamcinolone Acetonide, being lipophilic, is presumed to passively diffuse across the cell membrane into the cytoplasm. Here, it would bind to the ligand-binding domain (LBD) of the inactive glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (Hsp90, Hsp70) and immunophilins.[2][12] Ligand binding is thought to induce a conformational change in the GR, leading to the dissociation of the chaperone proteins.[3]

  • Nuclear Translocation: The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[2][12]

  • Modulation of Gene Transcription: Once in the nucleus, the 14,15-Dehydro Triamcinolone Acetonide-GR complex can modulate gene expression through two primary mechanisms:

    • Transactivation: The GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][7] This binding typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of pro-inflammatory prostaglandins and leukotrienes.[2][12]

    • Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10] This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[2][8][13]

Genomic Pathway of 14,15-Dehydro Triamcinolone Acetonide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 14,15-Dehydro Triamcinolone Acetonide GR_complex Inactive GR Complex (GR + Hsps) Compound->GR_complex Binds Activated_GR Activated Compound-GR Complex GR_complex->Activated_GR Conformational Change Activated_GR_dimer Compound-GR Dimer Activated_GR->Activated_GR_dimer Activated_GR_monomer Compound-GR Monomer Activated_GR->Activated_GR_monomer cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation DNA DNA GRE GRE Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates NFkB_AP1 NF-κB / AP-1 Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Activates Activated_GR_dimer->GRE Binds Activated_GR_monomer->NFkB_AP1 Inhibits (Tethering)

Figure 1: Presumed genomic signaling pathway of 14,15-Dehydro Triamcinolone Acetonide.

The Non-Genomic Pathway: Rapid Cellular Effects

In addition to the slower, transcription-dependent genomic effects, glucocorticoids can also elicit rapid, non-genomic responses that occur within minutes.[10] These effects are not dependent on gene transcription or protein synthesis and are thought to be mediated through:

  • Membrane-bound Glucocorticoid Receptors (mGCRs): A subpopulation of GRs may be located at the cell membrane, where they can rapidly modulate intracellular signaling cascades upon ligand binding.[10][14]

  • Cytosolic GR-mediated Non-genomic Effects: The cytosolic GR, upon binding to 14,15-Dehydro Triamcinolone Acetonide, could directly interact with and modulate the activity of various signaling proteins, such as kinases and phosphatases, without translocating to the nucleus.[10]

  • Physicochemical Interactions with Cell Membranes: At high concentrations, corticosteroids can have non-specific interactions with the lipid bilayer of cell membranes, altering their fluidity and the function of embedded proteins.[10]

These non-genomic actions can contribute to the rapid anti-inflammatory and immunosuppressive effects observed with high-dose glucocorticoid therapy.[10]

Structure-Activity Relationship: The Potential Impact of 14,15-Dehydrogenation

The introduction of a double bond at the 14,15-position of the steroid C-ring is less common than modifications in the A and B rings. However, based on general principles of steroid structure-activity relationships, we can speculate on its potential effects:

  • Conformational Rigidity: The introduction of a double bond generally increases the rigidity of the steroid nucleus.[5][6] This altered conformation could influence how the molecule fits into the ligand-binding pocket of the GR, potentially affecting its binding affinity and the stability of the resulting complex.

  • Electronic Effects: The double bond introduces sp2-hybridized carbons, altering the electronic distribution within the molecule. This could impact interactions with specific amino acid residues in the GR's binding site.

  • Metabolic Stability: Changes in the steroid structure can affect its susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

Further empirical studies are required to determine whether the 14,15-dehydrogenation in Triamcinolone Acetonide enhances, diminishes, or does not significantly alter its glucocorticoid activity compared to the parent compound.

Experimental Protocols for Mechanistic Characterization

To empirically validate the presumed mechanism of action of 14,15-Dehydro Triamcinolone Acetonide and to quantify its biological activity, a series of in vitro assays are recommended.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of 14,15-Dehydro Triamcinolone Acetonide for the glucocorticoid receptor. A competitive binding assay is a common approach.

Principle: The assay measures the ability of the unlabeled test compound (14,15-Dehydro Triamcinolone Acetonide) to compete with a labeled, high-affinity GR ligand (e.g., [3H]-dexamethasone or a fluorescent ligand) for binding to a source of GR (e.g., purified recombinant human GR or cell lysates).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a source of GR (e.g., cytosol from adrenalectomized rats or recombinant human GR).

    • Prepare a radiolabeled or fluorescently labeled GR ligand (e.g., [3H]-dexamethasone).

    • Prepare a range of concentrations of unlabeled 14,15-Dehydro Triamcinolone Acetonide and a reference compound (e.g., Triamcinolone Acetonide or Dexamethasone).

  • Binding Reaction:

    • In a multi-well plate, incubate the GR preparation with the labeled ligand in the presence of varying concentrations of the unlabeled test compound or reference compound.

    • Include control wells with only the labeled ligand (for total binding) and wells with an excess of unlabeled ligand (for non-specific binding).

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the GR-bound ligand from the free ligand. For radiolabeled ligands, this can be achieved by dextran-coated charcoal adsorption or filtration. For fluorescent ligands, fluorescence polarization can be used, which does not require a separation step.[15]

  • Quantification:

    • Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence polarization plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.

CompoundPredicted GR Binding Affinity (Ki)
Dexamethasone~1-5 nM
Triamcinolone Acetonide~0.5-2 nM
14,15-Dehydro Triamcinolone Acetonide To be determined

Table 1: Hypothetical comparative glucocorticoid receptor binding affinities.

GR Binding Assay Workflow Start Start Prep Prepare Reagents (GR, Labeled Ligand, Test Compound) Start->Prep Incubate Incubate GR, Labeled Ligand, and Test Compound Prep->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Ligand Separate->Quantify Analyze Data Analysis (IC50, Ki calculation) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a glucocorticoid receptor competitive binding assay.

GRE-Mediated Reporter Gene Assay

This assay assesses the ability of 14,15-Dehydro Triamcinolone Acetonide to activate gene transcription through GREs.

Principle: Cells are transfected with a reporter plasmid containing a promoter with multiple GREs driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene is proportional to the transactivation activity of the GR.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or A549) that expresses GR.

    • Transfect the cells with a GRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of 14,15-Dehydro Triamcinolone Acetonide or a reference agonist (e.g., Dexamethasone).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Reporter Assay:

    • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

    • Measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

    • Measure the activity of the control reporter for normalization.

  • Data Analysis:

    • Normalize the reporter gene activity to the control reporter activity.

    • Plot the normalized reporter activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

NF-κB Transrepression Reporter Gene Assay

This assay evaluates the ability of 14,15-Dehydro Triamcinolone Acetonide to inhibit NF-κB-mediated gene transcription.

Principle: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites driving the expression of a reporter gene. The cells are then stimulated with an NF-κB activator (e.g., TNF-α or IL-1β) in the presence or absence of the test compound. Inhibition of the reporter gene activity indicates transrepression.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., A549 or HeLa).

    • Transfect the cells with an NF-κB reporter plasmid and a normalization control plasmid.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of 14,15-Dehydro Triamcinolone Acetonide or a reference compound for a short period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Include unstimulated and stimulated vehicle controls.

  • Cell Lysis and Reporter Assay:

    • After a suitable incubation period (e.g., 6-8 hours), lyse the cells and perform the reporter assay as described above.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for transrepression.

Pro-inflammatory Cytokine Expression Assay

This assay measures the effect of 14,15-Dehydro Triamcinolone Acetonide on the production of endogenous pro-inflammatory cytokines.

Principle: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line are stimulated to produce pro-inflammatory cytokines in the presence of the test compound. The levels of cytokines in the cell culture supernatant are then quantified.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Isolate human PBMCs or culture a monocytic cell line (e.g., THP-1).

    • Pre-treat the cells with varying concentrations of 14,15-Dehydro Triamcinolone Acetonide or a reference compound.

    • Stimulate the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[4][16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of each cytokine.

AssayEndpointPredicted Activity of 14,15-Dehydro Triamcinolone Acetonide
GRE-mediated Reporter AssayEC50 for transactivationAgonist activity, potency to be determined
NF-κB Reporter AssayIC50 for transrepressionInhibitory activity, potency to be determined
Cytokine Expression AssayIC50 for cytokine inhibitionInhibition of pro-inflammatory cytokine production

Table 2: Summary of functional assays and predicted outcomes for 14,15-Dehydro Triamcinolone Acetonide.

Conclusion

While direct experimental evidence for the mechanism of action of 14,15-Dehydro Triamcinolone Acetonide is currently lacking, its structural relationship to Triamcinolone Acetonide provides a strong basis for inferring its function as a glucocorticoid receptor agonist. The presumed mechanism involves both genomic and non-genomic pathways, ultimately leading to the modulation of gene expression and the suppression of inflammatory and immune responses. The introduction of the 14,15-double bond may influence its potency and pharmacokinetic properties. The experimental protocols outlined in this guide provide a comprehensive framework for the empirical characterization of 14,15-Dehydro Triamcinolone Acetonide, enabling a thorough understanding of its biological activity and therapeutic potential.

References

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  • YouTube. (2025, February 23). Pharmacology of Triamcinolone Acetonide (Azmacort) ; Mechanism of action, Pharmacokinetics, Uses.
  • Wikipedia. (n.d.). Triamcinolone acetonide.
  • PubMed Central. (n.d.). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights.
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  • The Biologist's Guide to the Glucocorticoid Receptor's Structure. (n.d.). MDPI.
  • PubMed Central. (n.d.). Genomic and non-genomic actions of glucocorticoids in asthma.
  • Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. (2022, November 14). PMC.
  • LabX.com. (n.d.). PolarScreen Glucocorticoid Receptor Competitor Assay Kit, Red.
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  • PubMed. (n.d.). Structure and regulation of the glucocorticoid hormone receptor.
  • bioRxiv. (2022, March 30). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets.
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  • ResearchGate. (n.d.). Structure of the steroid nucleus. The glucocorticoid activity depends...
  • PMC - NIH. (n.d.). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release.
  • The Physiological Society. (n.d.). Glucocorticoid-NFkB interactions.
  • PMC - NIH. (n.d.). Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1.
  • ASM Journals. (n.d.). Delayed Addition of Glucocorticoids Selectively Suppresses Cytokine Production in Stimulated Human Whole Blood | Clinical and Vaccine Immunology.
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An In-Depth Technical Guide to the Physicochemical Properties of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Dehydro Triamcinolone Acetonide is a key related substance and potential impurity of Triamcinolone Acetonide, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1][2][3][4][5][6] As a critical impurity, understanding its physicochemical properties is paramount for the development of stable and effective Triamcinolone Acetonide drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 14,15-Dehydro Triamcinolone Acetonide, offering valuable insights for researchers, analytical scientists, and formulation experts in the pharmaceutical industry.

Chemical Identity and Structure

14,15-Dehydro Triamcinolone Acetonide is structurally similar to its parent compound, with the key difference being the introduction of a double bond between carbons 14 and 15 of the steroid nucleus. This structural modification can influence its chemical reactivity, stability, and biological activity.

  • Chemical Name: 9-fluoro-11β,21-dihydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4,14-triene-3,20-dione[7][8]

  • Synonyms: Δ14-Triamcinolone acetonide, Triamcinolone Acetonide Impurity B[2][6][9]

  • CAS Number: 1260149-96-9[4][5][6][7]

  • Molecular Formula: C₂₄H₂₉FO₆[4][5][7]

  • Molecular Weight: 432.48 g/mol [4][7]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 14,15-Dehydro Triamcinolone Acetonide is essential for developing robust analytical methods and stable pharmaceutical formulations.

PropertyValueSource(s)
Melting Point 245-248°C (with decomposition)[10]
pKa (Predicted) 12.82 ± 0.10[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (sonicated)[1]
Appearance Pale Yellow to Yellow Solid[1]

Note: The provided pKa is a predicted value. Experimental determination is recommended for definitive characterization. The solubility data is qualitative; quantitative assessment in various pharmaceutically relevant solvents is crucial for formulation development.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unequivocal identification and structural elucidation of 14,15-Dehydro Triamcinolone Acetonide.

Infrared (IR) Spectroscopy
  • O-H stretching: around 3400 cm⁻¹

  • C=O stretching (ketones): around 1700-1660 cm⁻¹

  • C=C stretching: around 1620-1600 cm⁻¹

  • C-O stretching (acetonide): around 1200-1000 cm⁻¹

  • C-F stretching: around 1055 cm⁻¹[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of 14,15-Dehydro Triamcinolone Acetonide. The fragmentation pattern can provide valuable structural information. While a detailed fragmentation analysis for this specific compound is not widely published, general fragmentation patterns for corticosteroids involve losses of water, carbon monoxide, and side chains.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the definitive structural confirmation of 14,15-Dehydro Triamcinolone Acetonide. While a complete spectral assignment is not available in the public domain, the chemical shifts would be similar to Triamcinolone Acetonide, with notable differences in the signals for the protons and carbons in the vicinity of the newly introduced C14-C15 double bond.[13][14]

Stability Profile

Understanding the stability of 14,15-Dehydro Triamcinolone Acetonide is critical for controlling its formation and degradation in drug products. As a known impurity and potential degradation product of Triamcinolone Acetonide, its stability under various stress conditions is of significant interest.

Forced degradation studies are recommended to elucidate the degradation pathways of 14,15-Dehydro Triamcinolone Acetonide. These studies typically involve exposing the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[15]

  • Acidic and Basic Hydrolysis: Investigating degradation in acidic and basic media helps to understand the lability of the molecule to pH changes.

  • Oxidative Degradation: Exposure to oxidative conditions (e.g., hydrogen peroxide) can reveal susceptibility to oxidation.

  • Thermal Degradation: Heating the sample at elevated temperatures can identify thermally labile functional groups.

  • Photostability: Exposing the compound to light of various wavelengths can determine its sensitivity to photodegradation.[16]

The parent compound, Triamcinolone Acetonide, is known to undergo degradation, and it is plausible that 14,15-Dehydro Triamcinolone Acetonide may exhibit similar or different degradation profiles.[17]

Analytical Methodologies

Robust analytical methods are essential for the detection, identification, and quantification of 14,15-Dehydro Triamcinolone Acetonide in Triamcinolone Acetonide drug substance and drug products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of corticosteroids and their impurities. A validated, stability-indicating HPLC method is crucial for separating 14,15-Dehydro Triamcinolone Acetonide from the active pharmaceutical ingredient (API) and other potential degradation products.

A typical HPLC method would involve:

  • Column: A C18 or similar reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., around 240 nm).[2][18]

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[18][19][20]

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and validation.

Synthesis and Purification

The ability to synthesize and purify 14,15-Dehydro Triamcinolone Acetonide is crucial for its use as a reference standard in analytical methods. A general synthetic route involves the dehydration of a suitable precursor.

Illustrative Synthetic Pathway

Synthesis_Pathway Starting_Material Triamcinolone Acetonide Precursor (e.g., with a leaving group at C14 or C15) Dehydration Dehydration Reaction (e.g., acid or base catalysis) Starting_Material->Dehydration Reagents Crude_Product Crude 14,15-Dehydro Triamcinolone Acetonide Dehydration->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Technique Final_Product Pure 14,15-Dehydro Triamcinolone Acetonide Purification->Final_Product

Sources

The Unseen Counterpart: A Technical Guide to the Discovery and History of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the discovery and history of 14,15-Dehydro Triamcinolone Acetonide, a critical process-related impurity of the potent synthetic corticosteroid, Triamcinolone Acetonide. For researchers, scientists, and drug development professionals, understanding the genesis, synthesis, and control of such impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive overview, grounded in scientific literature and regulatory context, moving beyond a simple historical account to offer practical, field-proven insights.

The Dawn of Fluorinated Corticosteroids and the Rise of Triamcinolone Acetonide

The story of 14,15-Dehydro Triamcinolone Acetonide is inextricably linked to its parent compound. The mid-20th century marked a revolutionary period in steroid chemistry. Following the landmark discovery of cortisone's therapeutic effects in the late 1940s, a quest began to synthesize more potent and safer analogs.[1][2] A pivotal strategy in this endeavor was the introduction of fluorine into the steroid nucleus, which was found to significantly enhance glucocorticoid activity and reduce mineralocorticoid side effects.[2]

This line of research led to the development of Triamcinolone, patented in 1956 and introduced for medical use in 1958.[3] Triamcinolone is a synthetic corticosteroid, chemically known as 9α-fluoro-16α-hydroxyprednisolone.[3] To further enhance its topical potency, the acetonide derivative, Triamcinolone Acetonide, was developed.[4] This derivative, formed by reacting triamcinolone with acetone, is a more potent compound, approximately eight times as potent as prednisone, and has become a cornerstone in treating a variety of inflammatory skin conditions, joint disorders, and allergic rhinitis.[5]

Discovery Through Diligence: The Identification of 14,15-Dehydro Triamcinolone Acetonide

The "discovery" of 14,15-Dehydro Triamcinolone Acetonide was not a targeted endeavor for a new therapeutic agent but rather a product of the rigorous impurity profiling required in modern pharmaceutical development. As analytical techniques like High-Performance Liquid Chromatography (HPLC) became more sophisticated, the ability to detect and characterize minute impurities in Active Pharmaceutical Ingredients (APIs) grew.

During the process development and quality control of Triamcinolone Acetonide, a recurring, structurally related substance was identified. This compound was designated as Triamcinolone Acetonide EP Impurity B by the European Pharmacopoeia and Triamcinolone Acetonide USP Related Compound B by the United States Pharmacopeia.[6][7] Through detailed analytical work, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, this impurity was definitively identified as 9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione, or more commonly, 14,15-Dehydro Triamcinolone Acetonide.[7][8]

Its discovery underscores a fundamental principle of drug development: the exhaustive characterization of not only the API but also any substance that may arise during its synthesis, formulation, or storage.[9]

The Genesis of an Impurity: Synthesis and Formation Pathway

Understanding the formation of 14,15-Dehydro Triamcinolone Acetonide is crucial for its control. Deep investigation into the synthetic route of the parent drug revealed that this impurity is generated during the synthesis of a key intermediate, 9,11β-Epoxide Triamcinolone.[8] The presence of a double bond between carbons 14 and 15 is a carry-forward impurity from this stage.

The following diagram illustrates a generalized synthetic pathway leading to Triamcinolone Acetonide and the point at which the Δ14-impurity can arise.

G cluster_0 Synthesis of Triamcinolone Acetonide A Prednisone Acetate (Starting Material) B 1,4,9(11),16-Pregnatetraene- 3,20-dione-21-acetate A->B Elimination Reactions C 9,11β-Epoxy Intermediate B->C Epoxidation Impurity Δ14-Impurity Formation B->Impurity Side Reaction D Triamcinolone Acetonide C->D Fluorination & Acetonide Formation E 14,15-Dehydro Triamcinolone Acetonide Impurity->E Carried Forward

Caption: Generalized synthetic pathway and impurity formation.

Laboratory Synthesis of 14,15-Dehydro Triamcinolone Acetonide Reference Standard

To accurately quantify and control this impurity, a pure reference standard is required. The following protocol is adapted from the scientific literature for the laboratory synthesis of 14,15-Dehydro Triamcinolone Acetonide.[8]

Experimental Protocol: Synthesis of Δ14-Triamcinolone Acetonide

  • Starting Material: Δ14-Impurity of 16α, 17α, 21-Trihydroxy-9, 11-Oxidopregna-1, 4-diene-3, 20-dione.

  • Reaction Setup: To a suitable reaction vessel, add the starting material and acetone.

  • Acetonide Formation: Cool the mixture and add hydrofluoric acid (HF). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Epoxy Ring Opening: Raise the temperature to 25-30°C and add additional HF. Maintain for approximately 2.5 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding the reaction mass to ice. Neutralize the pH with a sodium carbonate solution.

  • Isolation: Filter the resulting solid to obtain the crude product.

  • Purification: Purify the crude solid using a mixture of Methanol and Methylene Dichloride (MDC) to yield pure Δ14-Triamcinolone Acetonide.[8]

Physicochemical and Spectroscopic Profile

The accurate identification of 14,15-Dehydro Triamcinolone Acetonide relies on its unique physicochemical properties.

PropertyValueSource(s)
Chemical Name 9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione[4][7]
Synonyms Δ14-Triamcinolone acetonide, Triamcinolone Acetonide EP Impurity B, Triamcinolone Acetonide USP Related Compound B[6][7][10]
CAS Number 1260149-96-9[6][11][12][13]
Molecular Formula C₂₄H₂₉FO₆[6][11][13]
Molecular Weight 432.48 g/mol [6][11][13]

Analytical Control and Methodologies

The control of 14,15-Dehydro Triamcinolone Acetonide is a critical aspect of the quality control of Triamcinolone Acetonide API and its finished products. Stability-indicating analytical methods are essential to separate and quantify this impurity.

The Role of Chromatography

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Triamcinolone Acetonide and its related substances.[14][15][16] Reversed-phase columns are typically employed to achieve the necessary resolution between the main compound and its impurities.

The following diagram outlines a typical analytical workflow for impurity profiling.

G cluster_1 Analytical Workflow for Impurity Profiling Sample API or Formulation Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC Detect UV/DAD Detection HPLC->Detect Quant Quantification vs. Reference Standard Detect->Quant Result Impurity Level Report Quant->Result

Caption: Workflow for HPLC-based impurity analysis.

Example HPLC Method for Impurity Determination

The following table summarizes a typical HPLC method for the separation of Triamcinolone Acetonide from its impurities.

ParameterConditionSource(s)
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[15][17]
Mobile Phase Gradient or isocratic mixture of Acetonitrile, Methanol, and a buffered aqueous phase (e.g., Potassium Dihydrogen Phosphate)[14]
Flow Rate 1.0 - 1.5 mL/min[15][17]
Detection UV at ~240 nm[17]
Temperature Ambient or controlled (e.g., 25°C)

Conclusion

The history of 14,15-Dehydro Triamcinolone Acetonide is a testament to the evolution of pharmaceutical sciences. Its discovery was not that of a novel therapeutic agent, but a crucial step in ensuring the quality and safety of an established one. For scientists in drug development, this narrative highlights the importance of a deep understanding of synthetic pathways, the power of modern analytical techniques, and the unwavering commitment to characterizing and controlling every component of a drug product. The study of such impurities is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and patient safety.

References

  • El-Gindy, A., El-Zeany, B., & Maher, H. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC. Journal of AOAC International, 101(4), 1051-1059. [Link]

  • Timmins, P., & Gray, E. A. (1983). The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function. Journal of Pharmacy and Pharmacology, 35(3), 175-177.
  • El-Gindy, A., El-Zeany, B., & Maher, H. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC. PubMed. [Link]

  • van Heugten, A. J. P., van der Meijden, B. J., & van der Wagt, H. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. Journal of Pharmaceutical and Biomedical Analysis, 147, 42-50.
  • Timmins, P., & Gray, E. A. (1983). The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function. Scite.ai. [Link]

  • van Heugten, A. J. P., van der Meijden, B. J., & van der Wagt, H. (2016). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. PubMed. [Link]

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  • Shah, T. J., et al. (2020). Δ14-STEROIDAL IMPURITY PREPARATION, CHARACTERIZATION AND EVALUATION, AS WELL DEVELOPMENT OF NEW HPLC. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(1), 1-10.
  • Cavina, G., Alimenti, R., Gallinella, B., & Valvo, L. (1992). The identification of related substances in triamcinolone acetonide by means of high-performance liquid chromatography with diode array detector and mass spectrometry. PubMed. [Link]

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  • van Heugten, A. J. P., van der Meijden, B. J., & van der Wagt, H. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. PubMed. [Link]

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A Technical Guide to the Structural Elucidation of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 14,15-Dehydro Triamcinolone Acetonide, a potential impurity and degradation product of the synthetic corticosteroid, Triamcinolone Acetonide.[1][2] Aimed at researchers, analytical scientists, and drug development professionals, this document outlines a logical, multi-technique approach leveraging mass spectrometry, nuclear magnetic resonance, and spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for unambiguous structure confirmation. While a complete, published elucidation of this specific impurity is not widely available, this guide constructs a robust analytical strategy based on established principles of steroid characterization and extensive data from the parent compound.

Introduction: The Analytical Challenge

Triamcinolone Acetonide is a potent synthetic glucocorticoid widely used for its anti-inflammatory properties.[2] In pharmaceutical development and quality control, the identification and characterization of impurities are critical for ensuring product safety and efficacy.[3][4] 14,15-Dehydro Triamcinolone Acetonide (Figure 1) is a known related substance, differing from the parent molecule by the introduction of a double bond in the D-ring of the steroid nucleus.[1][2] This seemingly minor structural change can significantly impact the molecule's three-dimensional conformation and potentially its biological activity and toxicological profile.

The core analytical challenge lies in unequivocally confirming the presence and position of this new double bond and ensuring no other structural modifications have occurred. This requires a synergistic application of advanced analytical techniques.[5]

Figure 1. Chemical structures of Triamcinolone Acetonide and its 14,15-Dehydro derivative.

Strategic Workflow for Structural Elucidation

A successful structural elucidation is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our approach is designed to build a case for the structure of 14,15-Dehydro Triamcinolone Acetonide from the ground up, starting with fundamental molecular information and progressively adding layers of detailed structural data.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Structural Fragmentation cluster_2 Detailed Structural Mapping cluster_3 Vibrational Spectroscopy cluster_4 Confirmation LC_UV LC-UV/DAD (Purity & Chromophore) HRMS High-Resolution MS (HRMS) (Elemental Formula) LC_UV->HRMS Provides pure sample for MS MSMS Tandem MS (MS/MS) (Connectivity & Substructures) HRMS->MSMS Precursor ion selection NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Atom Inventory & Environment) MSMS->NMR_1D Hypothesis on core changes NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assign signals NOESY NOESY/ROESY (Spatial Proximity & Stereochemistry) NMR_2D->NOESY Confirm through-space correlations IR FTIR Spectroscopy (Functional Groups) NMR_2D->IR Cross-verify functional groups Confirm Structure Confirmed NOESY->Confirm IR->Confirm

A logical workflow for the structural elucidation of a steroid impurity.

Mass Spectrometry: The First Line of Inquiry

Mass spectrometry (MS) provides the molecular weight and elemental composition, which are foundational pieces of evidence. When coupled with liquid chromatography (LC), it also serves as a powerful tool for isolating the impurity from the parent drug substance.[3][6]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first objective is to confirm the molecular formula. The introduction of a double bond corresponds to a loss of two hydrogen atoms. Therefore, we expect a mass difference of approximately 2.016 Da compared to Triamcinolone Acetonide. HRMS, using an Orbitrap or TOF analyzer, provides mass accuracy in the low ppm range, which is essential for confidently determining the elemental composition.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
Triamcinolone AcetonideC₂₄H₃₁FO₆434.2105
14,15-Dehydro Triamcinolone Acetonide C₂₄H₂₉FO₆ 432.1948 [1][7]
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Trustworthiness: MS/MS provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of the impurity can be directly compared to the well-understood pattern of the parent compound to pinpoint the location of the modification.

Causality in Fragmentation: For Triamcinolone Acetonide, common fragmentation pathways involve losses of HF, H₂O, and cleavages related to the acetonide and dihydroxyacetone side chain.[8][9] In the case of 14,15-Dehydro Triamcinolone Acetonide, the presence of the double bond in the D-ring is expected to induce a retro-Diels-Alder (RDA) fragmentation, which is a characteristic pathway for compounds with unsaturation in that ring. This would be a key diagnostic difference.

Fragmentation Parent [M+H]⁺ m/z 433.2 Frag1 Loss of HF m/z 413.2 Parent->Frag1 Frag3 Loss of Acetone (from Acetonide) m/z 375.2 Parent->Frag3 RDA Retro-Diels-Alder (Characteristic) m/z ~297 Parent->RDA Key Diagnostic Fragmentation Frag2 Loss of H₂O m/z 395.2 Frag1->Frag2

Proposed key MS/MS fragmentation pathways for the target molecule.

Experimental Protocol: LC-MS/MS

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization in positive mode (ESI+), which is highly effective for corticosteroids.[6]

  • MS Analysis:

    • Full Scan (MS1): Acquire data from m/z 100-600 to detect the protonated molecule [M+H]⁺ at m/z 433.2.

    • MS/MS (MS2): Isolate the precursor ion at m/z 433.2 and fragment using collision-induced dissociation (CID) with normalized collision energy of 15-35 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

While MS suggests the structural change, only NMR can definitively establish the precise location of the double bond and confirm the overall stereochemistry.[11][12] The complexity of steroid ¹H NMR spectra, with many overlapping signals, necessitates the use of 2D NMR techniques.[13][14][15]

¹H and ¹³C NMR: The Chemical Shift Landscape

The introduction of a C14-C15 double bond will have predictable and profound effects on the chemical shifts of nearby nuclei.

  • ¹H NMR: We expect the appearance of two new olefinic proton signals (H-14 and H-15) in the downfield region (typically δ 5.5-6.5 ppm). Concurrently, the aliphatic signals corresponding to the original H-14 and H-15 protons will disappear.

  • ¹³C NMR: Two aliphatic carbon signals will be replaced by two new deshielded olefinic carbon signals (typically δ 120-140 ppm). The DEPT-135 experiment will confirm these as CH carbons.

Table of Predicted Key NMR Shifts (in CDCl₃):

PositionTriamcinolone Acetonide (¹H δ, ppm)Predicted 14,15-Dehydro (¹H δ, ppm) Triamcinolone Acetonide (¹³C δ, ppm)Predicted 14,15-Dehydro (¹³C δ, ppm)
H-14 ~1.5 (aliphatic)~6.2 (olefinic) ~50 (aliphatic)~125 (olefinic)
H-15 ~1.8, 2.1 (aliphatic)~5.9 (olefinic) ~24 (aliphatic)~130 (olefinic)
H-12 ~2.5Shifted due to proximity~35Shifted
C-13 ~48Shifted due to proximity~48Shifted
C-17 N/AN/A~98Shifted

Note: Predicted shifts are estimates based on known steroid data and general NMR principles. Actual values must be determined experimentally.[16][17]

2D NMR: Connecting the Dots

Authoritative Grounding: To assemble the molecular puzzle, a suite of 2D NMR experiments is required. These experiments correlate nuclei through bonds, providing unambiguous connectivity information.[11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. It will be crucial to show a correlation between the new olefinic protons at H-14 and H-15, and their respective couplings to adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will definitively link the new olefinic proton signals to the new olefinic carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations from the methyl protons at C-18 to the new olefinic carbon at C-14, and from H-12 to C-14, would provide undeniable evidence for the location of the double bond.

Key 2D NMR correlations expected for the D-ring.

Experimental Protocol: NMR Analysis

  • Sample Prep: Dissolve ~5-10 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

  • 1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters to resolve key correlations.

  • NOESY/ROESY: If stereochemical confirmation is required, a Nuclear Overhauser Effect experiment can show through-space proximity between nuclei, such as between the C-18 methyl group and protons on the β-face of the steroid.

Orthogonal Verification with Spectroscopic Methods

Trustworthiness: Employing an orthogonal technique—one based on a different physical principle—adds another layer of validation to the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[18][19] The IR spectrum of 14,15-Dehydro Triamcinolone Acetonide should be very similar to that of the parent compound, retaining characteristic absorptions for hydroxyl (-OH), ketone (C=O), C-F, and the acetonide group. A subtle but potentially diagnostic feature would be the appearance of a C=C stretch for the new double bond, typically around 1640-1680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated α,β-unsaturated ketone system in Ring A of corticosteroids produces a strong UV absorbance maximum (λₘₐₓ) around 240 nm.[20] The introduction of an additional, isolated double bond at the 14,15-position is not expected to significantly shift this λₘₐₓ, as it does not extend the primary chromophore's conjugation. A λₘₐₓ near 238 nm has been noted for this impurity.[2] This confirms that the primary chromophore remains intact, consistent with the proposed structure.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of a pharmaceutical impurity like 14,15-Dehydro Triamcinolone Acetonide demands a rigorous and systematic approach. By integrating high-resolution mass spectrometry, detailed 2D NMR analysis, and confirmatory spectroscopic techniques, a self-validating body of evidence can be constructed. The workflow presented in this guide, which moves from molecular formula to atomic connectivity and spatial arrangement, provides a robust framework for researchers to confidently identify and characterize this and other related steroidal impurities. The key diagnostic markers—a mass shift of -2.016 Da, the appearance of two olefinic signals in NMR, and characteristic HMBC correlations—together form an unassailable proof of structure.

References

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  • Trout, G. J., & Kazlauskas, R. (2006). Confirmation of Triamcinolone Acetonide Use By LC-MS/MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (14). Sport und Buch Strauß.
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14,15-Dehydro Triamcinolone Acetonide as a corticosteroid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 14,15-Dehydro Triamcinolone Acetonide

Abstract

This technical guide provides a comprehensive overview of 14,15-Dehydro Triamcinolone Acetonide, a significant related substance and potential impurity of the synthetic corticosteroid, Triamcinolone Acetonide. Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthesis, and characterization of this compound. While specific pharmacological data on 14,15-Dehydro Triamcinolone Acetonide is scarce, this guide extrapolates its presumed mechanism of action and metabolic pathways based on the well-documented profile of the parent compound, Triamcinolone Acetonide. Emphasis is placed on the analytical methodologies required for its detection and quantification, which is critical for quality control in pharmaceutical formulations.

Introduction: The Significance of a Steroidal Impurity

Triamcinolone Acetonide is a potent, synthetic fluorinated corticosteroid widely employed for its anti-inflammatory and immunosuppressive properties in treating a spectrum of conditions, from dermatological disorders to asthma and intra-articular inflammation.[1][2][3] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Consequently, the identification and control of related substances and impurities generated during synthesis or degradation are critical aspects of drug development and manufacturing.

14,15-Dehydro Triamcinolone Acetonide, also known as Δ¹⁴-Triamcinolone Acetonide or Triamcinolone Acetonide Impurity B, is a primary example of such a related substance.[4][5] Its structural similarity to the parent compound suggests a potential for similar biological activity and necessitates rigorous analytical control. This guide serves to consolidate the available technical information on this specific impurity, providing a foundational resource for its synthesis, identification, and management.

Physicochemical Properties and Identification

14,15-Dehydro Triamcinolone Acetonide is characterized by the introduction of a double bond between the 14th and 15th carbon positions of the steroid nucleus of Triamcinolone Acetonide. This seemingly minor structural modification alters its physicochemical properties and is the basis for its analytical separation from the parent API.

Diagram 1: Structural Comparison

G cluster_0 Triamcinolone Acetonide cluster_1 14,15-Dehydro Triamcinolone Acetonide TA C24H31FO6 MW: 434.50 Dehydro_TA C24H29FO6 MW: 432.48 TA->Dehydro_TA Introduction of C14-C15 double bond

Caption: Chemical structures of Triamcinolone Acetonide and its 14,15-dehydro derivative.

Table 1: Chemical and Physical Identifiers

PropertyValueSource(s)
Systematic Name 9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione[5][6]
Synonyms Δ¹⁴-Triamcinolone Acetonide, Triamcinolone Acetonide Impurity B[4][5]
CAS Number 1260149-96-9[4][5][7][8]
Molecular Formula C₂₄H₂₉FO₆[4][7][8]
Molecular Weight 432.48 g/mol [6][7][8]
Appearance Solid (Typical)N/A
UV Maximum (λmax) 238 nm[4]

Synthesis and Characterization

While often an unintended byproduct in the synthesis of Triamcinolone Acetonide, 14,15-Dehydro Triamcinolone Acetonide can be synthesized for use as a reference standard. One documented laboratory-scale synthesis involves the treatment of a precursor with hydrofluoric acid (HF) to facilitate both epoxy ring opening and dehydration, followed by purification.[9]

Exemplary Synthesis Workflow:

  • A steroidal precursor is dissolved in a suitable solvent (e.g., methylene dichloride).

  • The solution is cooled, and hydrofluoric acid (70%) is added.

  • The reaction temperature is raised to 25-30°C and maintained for several hours to drive the reaction to completion, which is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched using ice, and the pH is neutralized with a base such as sodium carbonate.

  • The resulting crude solid is filtered and purified, typically using recrystallization from solvents like Methanol and MDC, to yield the final product.[9]

Characterization of the synthesized impurity is confirmed using standard analytical techniques, including Infrared (IR) spectroscopy to identify key functional groups (e.g., -OH, C=O, C=C) and mass spectrometry to confirm the molecular weight.[9]

Presumed Pharmacological Profile

Mechanism of Action

No specific studies detailing the binding affinity or potency of 14,15-Dehydro Triamcinolone Acetonide at the glucocorticoid receptor (GR) are publicly available. However, as a close structural analog of Triamcinolone Acetonide, it is presumed to function as a GR agonist. The established mechanism for glucocorticoids involves the following cascade:

  • Receptor Binding: The steroid molecule passively diffuses across the cell membrane and binds to GRs located in the cytoplasm.[10]

  • Nuclear Translocation: This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins (like heat shock proteins) and its translocation into the nucleus.[10][11]

  • Gene Regulation: Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[10]

  • Anti-inflammatory Effect: This interaction modulates gene transcription, leading to:

    • Upregulation (Transactivation): Increased synthesis of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[2][10]

    • Downregulation (Transrepression): Decreased production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and adhesion molecules by inhibiting transcription factors like NF-κB and AP-1.[10]

Diagram 2: Glucocorticoid Receptor Signaling Pathway

G GC Corticosteroid (e.g., Dehydro-TA) CellMembrane GC->CellMembrane GR Glucocorticoid Receptor (GR) + Chaperone Proteins CellMembrane->GR GR_Active Activated GR Complex GR->GR_Active Binding & Activation Nucleus GR_Active->Nucleus GRE Glucocorticoid Response Element (GRE) on DNA Nucleus->GRE Transcription Modulation of Gene Transcription GRE->Transcription AntiInflammatory ↑ Anti-inflammatory Proteins (e.g., Annexin-1) Transcription->AntiInflammatory ProInflammatory ↓ Pro-inflammatory Cytokines (e.g., NF-κB) Transcription->ProInflammatory

Caption: Presumed mechanism of action via glucocorticoid receptor modulation.

Pharmacokinetics and Metabolism

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for 14,15-Dehydro Triamcinolone Acetonide have not been published. The pharmacokinetic profile is therefore extrapolated from data on Triamcinolone Acetonide.

  • Metabolism: Triamcinolone Acetonide undergoes extensive presystemic metabolism, primarily in the liver.[12] Major metabolic pathways include hydroxylation and oxidation. The principal identified metabolites are 6β-hydroxy triamcinolone acetonide and 21-carboxylic acid triamcinolone acetonide.[12][13] These metabolites have been shown to be pharmacologically inactive.[12] It is plausible that 14,15-Dehydro Triamcinolone Acetonide is metabolized through similar pathways, with 6β-hydroxylation being a likely transformation.

  • Excretion: Metabolites of Triamcinolone Acetonide are excreted through both urine and feces.[12][13]

Analytical Methodologies for Detection and Quantification

The primary context for analyzing 14,15-Dehydro Triamcinolone Acetonide is for quality control of the Triamcinolone Acetonide API and finished drug products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Recommended HPLC Protocol

The following protocol is a robust, stability-indicating method for separating Triamcinolone Acetonide from its related substances, including 14,15-Dehydro Triamcinolone Acetonide.

Objective: To resolve and quantify Triamcinolone Acetonide and its impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Thermo Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for separating steroid molecules of similar polarity.

  • Mobile Phase: Acetonitrile : Methanol : 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 25:15:60 (v/v/v).

    • Rationale: The combination of organic modifiers (acetonitrile, methanol) and an aqueous phosphate buffer allows for fine-tuning of the separation selectivity. The acidic pH ensures the consistent ionization state of the analytes.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20.0 µL.

  • Detection Wavelength: 225 nm or 238 nm.[4]

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a reference standard solution of 14,15-Dehydro Triamcinolone Acetonide in the mobile phase or a suitable solvent like methanol.

  • Sample Preparation: Accurately weigh and dissolve the Triamcinolone Acetonide API or crush the formulated product and extract with methanol. Dilute to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to 14,15-Dehydro Triamcinolone Acetonide by comparing its retention time with that of the reference standard. Calculate the concentration based on the peak area relative to the standard or as a percentage of the main API peak area.

Diagram 3: HPLC Analytical Workflow

G cluster_workflow HPLC Workflow for Impurity Profiling SamplePrep Sample & Standard Preparation Injection Inject into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225-238 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Analysis Impurity Identification & Quantification Data->Analysis

Caption: A typical workflow for the analysis of steroidal impurities using HPLC.

Conclusion

14,15-Dehydro Triamcinolone Acetonide is a critical process impurity and potential degradant of Triamcinolone Acetonide. While it lacks independent therapeutic application, its presence in pharmaceutical products must be carefully monitored to ensure product quality, safety, and regulatory compliance. Its presumed glucocorticoid activity underscores the importance of controlling its levels within strict limits. The analytical methods detailed herein, particularly reversed-phase HPLC, provide the necessary tools for its effective quantification. Further research into its specific receptor binding affinity and toxicological profile would provide a more complete understanding of the risks associated with this impurity.

References

  • Advent Chembio. (n.d.). 14,15-Dehydro Triamcinolone Acetonide. Retrieved from Advent Chembio website.[7]

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  • El-Gizawy, S. M., et al. (2015). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degrad. Journal of AOAC International.

  • Derendorf, H., et al. (1998). A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration. Biopharmaceutics & Drug Disposition.[12]

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  • Drugs.com. (2024, November 10). Triamcinolone Acetonide (Topical) Monograph for Professionals.[28]

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A Technical Guide to the Biological Activity of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Dehydro Triamcinolone Acetonide is a corticosteroid and a known impurity and derivative of Triamcinolone Acetonide.[1] While extensive research has characterized the biological activity of Triamcinolone Acetonide, a potent synthetic glucocorticoid, specific data on the 14,15-dehydro variant remains limited in publicly accessible literature. This guide provides a comprehensive framework for understanding and evaluating the biological activity of 14,15-Dehydro Triamcinolone Acetonide. By leveraging the well-established pharmacology of Triamcinolone Acetonide and other corticosteroids, this document outlines the presumed mechanisms of action, expected biological effects, and detailed experimental protocols for the in-depth characterization of this compound. This guide is intended to serve as a foundational resource for researchers initiating studies on 14,15-Dehydro Triamcinolone Acetonide, providing both theoretical background and practical methodologies.

Introduction: Understanding 14,15-Dehydro Triamcinolone Acetonide

14,15-Dehydro Triamcinolone Acetonide is a steroid molecule structurally related to Triamcinolone Acetonide, a widely used synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[2][3] It is identified as a potential impurity in commercial preparations of Triamcinolone Acetonide.[1] The introduction of a double bond at the 14,15 position represents the key structural difference from its parent compound. This modification may influence its binding affinity to the glucocorticoid receptor and subsequently modulate its biological activity.

Triamcinolone Acetonide itself is a more potent derivative of triamcinolone and is approximately eight times as potent as prednisone.[4] It is utilized in the treatment of various skin conditions, allergic rhinitis, and certain inflammatory eye diseases.[5][6][7] Given its structural similarity, 14,15-Dehydro Triamcinolone Acetonide is presumed to act as a glucocorticoid receptor agonist, though its precise potency and efficacy relative to Triamcinolone Acetonide require empirical validation.

Presumed Mechanism of Action: The Glucocorticoid Receptor Pathway

The biological effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[8][9]

Upon entering the cell, 14,15-Dehydro Triamcinolone Acetonide is expected to bind to the cytoplasmic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the chaperone proteins and translocation into the nucleus.[9] Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][8] This interaction modulates gene transcription, leading to:

  • Transactivation: Upregulation of the expression of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

  • Transrepression: Downregulation of the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[8]

Signaling Pathway of Glucocorticoid Action

GCR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC 14,15-Dehydro Triamcinolone Acetonide GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Dissociation of Hsp90 GR_active Activated GR GR_complex->GR_active GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binding Transcription_Factors NF-κB / AP-1 GR_active->Transcription_Factors Interaction cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation Anti_inflammatory Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory Transactivation Pro_inflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) Transcription_Factors->Pro_inflammatory Transcription

Caption: Presumed signaling pathway of 14,15-Dehydro Triamcinolone Acetonide.

Key Biological Activities: Anti-Inflammatory and Immunosuppressive Effects

Based on its corticosteroid structure, 14,15-Dehydro Triamcinolone Acetonide is anticipated to exhibit both anti-inflammatory and immunosuppressive activities.

Anti-inflammatory Effects

The anti-inflammatory actions of corticosteroids are broad and impact various stages of the inflammatory cascade.[10] The expected effects of 14,15-Dehydro Triamcinolone Acetonide include:

  • Inhibition of Inflammatory Cell Infiltration: Reduction in the migration and accumulation of leukocytes, such as neutrophils and macrophages, at the site of inflammation.[8]

  • Suppression of Inflammatory Mediators: Decreased production of pro-inflammatory cytokines, prostaglandins, and leukotrienes.[8][11]

  • Reduced Vascular Permeability: Stabilization of endothelial cell junctions, leading to decreased edema.[12]

Immunosuppressive Effects

Corticosteroids are potent immunosuppressants that affect both innate and adaptive immunity.[8] Key immunosuppressive actions likely to be shared by 14,15-Dehydro Triamcinolone Acetonide include:

  • T-Lymphocyte Suppression: Inhibition of T-cell proliferation and cytokine production.[13]

  • B-Lymphocyte Inhibition: Reduced B-cell activation and antibody production.

  • Monocyte and Macrophage Function Modulation: Impaired phagocytosis, antigen presentation, and production of inflammatory mediators.[14]

  • Inhibition of Natural Killer (NK) Cell Activity: Dose-dependent suppression of NK cell-mediated cytotoxicity.[15]

Experimental Protocols for Biological Characterization

A thorough evaluation of the biological activity of 14,15-Dehydro Triamcinolone Acetonide requires a combination of in-vitro and in-vivo assays.

In-Vitro Assays

This assay determines the affinity of the compound for the GR, providing a measure of its potential potency.[16]

Protocol:

  • Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., human keratinocytes) or tissue.

  • Competitive Binding: Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of unlabeled 14,15-Dehydro Triamcinolone Acetonide.

  • Separation: Separate the bound from the free radioligand using a suitable method (e.g., charcoal-dextran).

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA) compared to a reference standard like dexamethasone.

Workflow for Glucocorticoid Receptor Binding Assay

Binding_Assay Start Start Prep_Cytosol Prepare GR-containing Cytosol Start->Prep_Cytosol Incubation Incubate Cytosol with [³H]Dexamethasone & Test Compound Prep_Cytosol->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate IC₅₀ and RBA Quantification->Analysis End End Analysis->End

Caption: Workflow for determining glucocorticoid receptor binding affinity.

This assay measures the ability of the compound to activate gene transcription through the GR.[17]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a GRE promoter.

  • Treatment: Treat the transfected cells with varying concentrations of 14,15-Dehydro Triamcinolone Acetonide or a reference compound.

  • Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

This assay assesses the anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.[18]

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1).

  • Pre-treatment: Pre-treat the cells with various concentrations of 14,15-Dehydro Triamcinolone Acetonide.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).[19]

  • Quantification of Cytokines: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine.

In-Vivo Models

Animal models are crucial for evaluating the anti-inflammatory potency and potential side effects of corticosteroids.[20]

This is a common model for assessing the topical anti-inflammatory activity of corticosteroids.[21]

Protocol:

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c).

  • Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle to the inner surface of one ear to induce inflammation.

  • Treatment: Apply a solution of 14,15-Dehydro Triamcinolone Acetonide or a control vehicle to the same ear, either before or after the croton oil application.

  • Assessment of Edema: After a specific time, measure the ear thickness or take a punch biopsy and weigh it to quantify the edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

This model is widely used to screen for acute anti-inflammatory activity of systemically administered compounds.[22]

Protocol:

  • Animal Model: Use Wistar or Sprague-Dawley rats.

  • Treatment: Administer 14,15-Dehydro Triamcinolone Acetonide or a vehicle control systemically (e.g., orally or intraperitoneally).

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of one hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema at each time point for the treated groups relative to the control group.

Comparative Data and Potency

While specific quantitative data for 14,15-Dehydro Triamcinolone Acetonide is not available, the following table provides data for Triamcinolone Acetonide and other relevant corticosteroids as a reference for comparison.

CompoundRelative Binding Affinity (RBA) for GR (Dexamethasone = 100)Topical Anti-inflammatory Potency (Vasoconstrictor Assay)
Hydrocortisone10Low
Triamcinolone Acetonide 190 [23]Medium to High [24]
Dexamethasone100Medium
Fluticasone Propionate1800[17]High
Mometasone Furoate2200[17]High

Data is compiled from various sources and should be used for comparative purposes only. Absolute values can vary depending on the specific assay conditions.

Conclusion

14,15-Dehydro Triamcinolone Acetonide, as a close structural analog of Triamcinolone Acetonide, is predicted to exhibit significant anti-inflammatory and immunosuppressive properties mediated through the glucocorticoid receptor. However, the presence of the 14,15-dehydro modification necessitates a thorough experimental evaluation to determine its precise biological activity profile, including its receptor binding affinity, transcriptional activity, and in-vivo potency. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake a comprehensive characterization of this compound. Such studies are essential to ascertain its potential as a therapeutic agent and to understand its pharmacological properties in comparison to established corticosteroids.

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  • Healthline. (2019, June 25). Triamcinolone: Why You May Need It, Benefits, Risks, Dosage & More. [Link]

  • De Ranieri, D., et al. (2022). Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis. BMC Rheumatology, 6(1), 18. [Link]

  • RxList. (n.d.). Triamcinolone vs. Hydrocortisone for Skin Problem: Side Effects. [Link]

  • DailyMed. (n.d.). Triamcinolone Acetonide Cream USP, 0.025%, 0.1%, 0.5% Rx only. [Link]

  • De Ranieri, D., et al. (2022). Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis. BMC Rheumatology, 6(1), 18. [Link]

  • Mayo Clinic. (2025, February 1). Triamcinolone (topical application route). [Link]

Sources

An In-Depth Technical Guide to 14,15-Dehydro Triamcinolone Acetonide: Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 14,15-Dehydro Triamcinolone Acetonide, a known impurity and related compound of the synthetic corticosteroid, Triamcinolone Acetonide. This document delves into its synthesis, chemical properties, potential mechanism of action, and the analytical methodologies crucial for its detection and quantification in pharmaceutical settings. The information presented herein is intended to support research, development, and quality control activities related to Triamcinolone Acetonide.

Introduction: Understanding the Significance of a Process-Related Impurity

14,15-Dehydro Triamcinolone Acetonide, also known as Triamcinolone Acetonide Impurity B, is a steroidal compound structurally similar to the active pharmaceutical ingredient (API) Triamcinolone Acetonide.[1] As a process-related impurity, its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of the therapeutic.[2] The profiling and management of such impurities are critical components of drug development and manufacturing, mandated by regulatory bodies worldwide.[2] This guide will provide the foundational knowledge necessary to understand and manage this specific impurity.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of 14,15-Dehydro Triamcinolone Acetonide is fundamental for its analysis and characterization.

PropertyValueSource(s)
CAS Number 1260149-96-9[3][4]
Molecular Formula C₂₄H₂₉FO₆[3][4]
Molecular Weight 432.48 g/mol [3][4]
IUPAC Name 9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione[4]
Synonyms Δ14-Triamcinolone acetonide, Triamcinolone acetonide Impurity B[1]
Storage Refrigerator (2-8°C) for long-term storage[4]

Synthesis and Formation

14,15-Dehydro Triamcinolone Acetonide is not a desired product but rather a byproduct that can arise during the synthesis of Triamcinolone Acetonide. A published method outlines its preparation from a known steroidal intermediate, 1,4,9,(11),16-Pregnatetraene-3,20-Dione-21-Acetate.[5] Understanding this synthetic route is crucial for process chemists aiming to minimize its formation.

Synthetic Pathway Overview

The synthesis involves a multi-step process starting from the aforementioned pregnatetraene derivative. The key transformation involves the introduction of the 14,15-double bond. A detailed description of the synthetic process can be found in the work by Shah et al. (2020).[5]

Synthesis_Pathway 1,4,9,(11),16-Pregnatetraene-3,20-Dione-21-Acetate 1,4,9,(11),16-Pregnatetraene-3,20-Dione-21-Acetate Intermediate_A Intermediate_A 1,4,9,(11),16-Pregnatetraene-3,20-Dione-21-Acetate->Intermediate_A Bromination Δ14-5TR Δ14-5TR Intermediate_A->Δ14-5TR Epoxidation 14,15-Dehydro Triamcinolone Acetonide 14,15-Dehydro Triamcinolone Acetonide Δ14-5TR->14,15-Dehydro Triamcinolone Acetonide Acetonide Formation & Ring Opening

Caption: Synthetic pathway to 14,15-Dehydro Triamcinolone Acetonide.

Step-by-Step Synthesis Protocol

The following is a summarized protocol based on the literature.[5] For full experimental details, the original publication should be consulted.

  • Bromination: 1,4,9,(11),16-Pregnatetraene-3,20-Dione-21-Acetate is dissolved in a mixture of acetone and demineralized water. The reaction mixture is cooled, and 1,3-Dibromo-5,5-dimethylhydantoin (DDH) is added to introduce bromine.

  • Epoxidation: The resulting bromo-intermediate is then treated to form the Δ14-5TR epoxide.

  • Acetonide Formation and Ring Opening: The Δ14-5TR intermediate is reacted with hydrofluoric acid in acetone to simultaneously form the acetonide group and open the epoxide ring, yielding 14,15-Dehydro Triamcinolone Acetonide.

  • Purification: The crude product is purified by crystallization from a mixture of methanol and methylene dichloride.

Mechanism of Action (Inferred)

As a corticosteroid, 14,15-Dehydro Triamcinolone Acetonide is expected to exert its biological effects through binding to the glucocorticoid receptor (GR). The parent compound, Triamcinolone Acetonide, is a potent agonist of the GR.[5] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects.[6][7]

Glucocorticoid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dehydro_TA 14,15-Dehydro Triamcinolone Acetonide GR Glucocorticoid Receptor (GR) Dehydro_TA->GR Binds to Complex [Dehydro_TA-GR] Complex GR->Complex Forms DNA DNA Complex->DNA Translocates & Binds to GREs Transcription Modulation of Gene Transcription DNA->Transcription Response Anti-inflammatory & Immunosuppressive Effects Transcription->Response Leads to

Caption: Inferred mechanism of action for 14,15-Dehydro Triamcinolone Acetonide.

While the precise binding affinity and potency of the dehydro impurity at the glucocorticoid receptor have not been extensively reported, its structural similarity to Triamcinolone Acetonide suggests it would possess similar, though potentially altered, pharmacological activity. The presence of the 14,15-double bond may influence receptor binding and subsequent downstream signaling.

Analytical Methods for Detection and Quantification

The control of impurities in pharmaceutical products is heavily reliant on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of Triamcinolone Acetonide and its related substances.[2][8][9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC-UV method is essential for separating 14,15-Dehydro Triamcinolone Acetonide from the parent drug and other potential degradation products.[2][8]

Typical HPLC Parameters:

ParameterRecommended ConditionsSource(s)
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile Phase Gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 7)[8]
Flow Rate 1.5 mL/min[8]
Detection UV at 241 nm[8]
Injection Volume 20 µL[8]

Sample Preparation:

For ointment formulations, a common procedure involves dispersing the sample in a non-polar solvent like hexane, followed by extraction of the active ingredient and impurities with a mixture of acetonitrile and the aqueous mobile phase component.[8]

Method Validation

Any analytical method used for impurity profiling must be validated according to ICH guidelines (Q2(R1)).[2][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[2][8]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Mass Spectrometry (MS)

For structural confirmation and identification of unknown impurities, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool.[2][5][8] Electrospray ionization (ESI) is a commonly used ionization technique for corticosteroids.[5]

Toxicology and Safety

The toxicological profile of 14,15-Dehydro Triamcinolone Acetonide is not extensively documented in publicly available literature. However, based on GHS classifications from supplier information, it is considered harmful if swallowed and may damage fertility or the unborn child.[10] As a corticosteroid, it can be anticipated that at sufficient doses, it would exhibit the class-specific side effects associated with glucocorticoids, such as immunosuppression and metabolic changes.[5] The qualification of impurities under ICH guidelines requires toxicological evaluation to establish safe limits in the final drug product.[2]

Regulatory Context and Impurity Control

Regulatory agencies such as the FDA and EMA require stringent control over impurities in drug substances and drug products. Pharmacopoeias like the USP and Ph. Eur. often specify limits for known and unknown impurities.[2][8][9] For Triamcinolone Acetonide, individual specified impurities are commonly limited to the range of 0.1 to 0.5 percent, with total impurities generally not exceeding 1.0 percent.[8] The exact limits are established through validated stability and forced degradation studies specific to each formulation.[8]

Conclusion

14,15-Dehydro Triamcinolone Acetonide is a critical process-related impurity in the manufacture of Triamcinolone Acetonide. A thorough understanding of its synthesis, chemical properties, and potential biological activity is essential for drug development professionals. The implementation of robust, validated analytical methods, primarily HPLC-UV, is paramount for its effective control, ensuring the quality, safety, and efficacy of Triamcinolone Acetonide-containing pharmaceutical products. Further research into the specific pharmacology and toxicology of this impurity would be beneficial for a more comprehensive risk assessment.

References

  • van Heugten, A. J., de Boer, W., van der Pijl, F., & Vromans, H. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 149, 343–351. [Link]

  • SynThink Research Chemicals. (n.d.). Triamcinolone Acetonide Impurities Standards. Retrieved from [Link]

  • Abbas, S. S., Zaazaa, H. E., Essam, H. M., & El-Bardicy, M. G. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 101(4), 981–989. [Link]

  • Möllmann, H., Rohdewald, P., Schmidt, E. W., Salomon, V., & Derendorf, H. (1985). Pharmacokinetics of triamcinolone acetonide and its phosphate ester. European Journal of Clinical Pharmacology, 29(1), 85–89. [Link]

  • PubChem. (n.d.). delta14-Triamcinolone acetonide. Retrieved from [Link]

  • Veeprho. (n.d.). Triamcinolone Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Triamcinolone Acetonide-impurities. Retrieved from [Link]

  • Deranged Physiology. (2023, December 21). Pharmacology of corticosteroids. Retrieved from [Link]

  • Heugten, A. J. V. van, Boer, W. de, Pijl, F. van der, & Vromans, H. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 149, 343–351. [Link]

  • French, K. L., Pollitt, C. C., & Pass, M. A. (2000). Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses. Journal of Veterinary Pharmacology and Therapeutics, 23(5), 287–292. [Link]

  • Milewich, L., & Bradfield, D. J. (1988). Binding of [3H]triamcinolone Acetonide-Receptor Complexes to Chromatin From the B-cell Leukemia Line, BCL1. Journal of Steroid Biochemistry, 30(1-6), 253–258. [Link]

  • Raaka, B. M., & Samuels, H. H. (1985). Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form. The Journal of Biological Chemistry, 260(1), 522–527. [Link]

  • Heasley, R. A., Chiu, S. L., & Heasley, B. H. (2017). Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner. Molecular Pharmacology, 91(5), 497–506. [Link]

  • Shah, T. J., Thakore, A. R., Chheda, A. H., Desai, G. R., & Tandel, H. S. (2020). Δ14-STEROIDAL IMPURITY: PREPARATION, CHARACTERIZATION AND EVALUATION, AS WELL DEVELOPMENT OF NEW HPLC METHOD IN DRUG SUBSTANCE LIKE TRIAMCINOLONE HEXACETONIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(1), 7-15. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Physiologic and Pharmacologic Effects of Corticosteroids. Retrieved from [Link]

  • LITFL. (2022, October 12). Pharm 101: Corticosteroids. Retrieved from [Link]

  • Heasley, R. A., et al. (2017). Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner. Molecular pharmacology, 91(5), 497–506. [Link]

  • Sapolsky, R. M., & Pulsinelli, W. A. (1985). Glucocorticoid toxicity in the hippocampus: in vitro demonstration. Brain research, 333(1), 13–20. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triamcinolone acetonide. Retrieved from [Link]

  • van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. Journal of pharmaceutical and biomedical analysis, 147, 343-351. [Link]

  • Hansen, J., & Bundgaard, H. (1980). The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function. International journal of pharmaceutics, 6(4), 307-319. [Link]

  • Gündoğan, F. C., et al. (2022). In vitro study of the toxic and teratogenic effects of prednisolone, azathioprine and mycophenolate mofetile on embryological development of rats. Drug and chemical toxicology, 45(6), 2739–2747. [Link]

  • Zupper, F. D., et al. (2007). Toxicity of corticosteroids and catecholamines for mice neuronal cell cultures: Role of preservatives. Brain research, 1144, 215–220. [Link]

  • Miyachi, Y., et al. (1983). The effect of corticosteroids on in vitro endotoxin-induced microclots. The Journal of dermatology, 10(6), 543–546. [Link]

  • Cain, D. W., & Cidlowski, J. A. (2017). Corticosteroids-Mechanisms of Action in Health and Disease. Endocrinology and metabolism clinics of North America, 46(1), 1–24. [Link]

  • Sundaraganapathy, E., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 169-186. [Link]

Sources

A Comprehensive Guide to Potential Impurities in Triamcinolone Acetonide Preparations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone acetonide is a potent synthetic corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties in various pharmaceutical formulations.[1] The purity of triamcinolone acetonide is paramount to its safety and efficacy. The presence of impurities, even in trace amounts, can impact the drug's stability, therapeutic effect, and potentially pose a risk to patient health. This technical guide provides an in-depth analysis of the potential impurities associated with triamcinolone acetonide, covering their origins, chemical structures, and analytical methodologies for their detection and control. As a senior application scientist, this document is structured to offer both a comprehensive overview and actionable insights for professionals in the field of drug development and quality control.

Classification of Impurities in Triamcinolone Acetonide

Impurities in triamcinolone acetonide preparations can be broadly categorized based on their origin, as stipulated by the International Council for Harmonisation (ICH) guidelines.[2] These categories include synthesis-related impurities, degradation products, and pharmacopeial impurities.

Synthesis-Related Impurities

These are impurities that arise during the manufacturing process of the active pharmaceutical ingredient (API). They can be unreacted starting materials, intermediates, by-products, or reagents. The synthesis of triamcinolone acetonide is a multi-step process, often starting from precursors like prednisolone, which provides several opportunities for the formation of related substances.[3][4]

A crucial step in many synthetic routes involves the introduction of the fluorine atom at the 9α position and the formation of the acetonide group at the 16α and 17α positions.[3] Side reactions during these complex transformations can lead to a variety of impurities.

One notable synthesis-related impurity is 9-alpha-bromo-desonide . Its presence can be traced back to the bromination and subsequent fluorination steps in the synthesis pathway.[5] Incomplete reaction or side reactions can result in the retention of the bromine atom instead of the desired fluorine atom.

Another potential impurity that can be carried over from the synthesis of related corticosteroids is Δ14-Triamcinolone Hexacetonide .[6] This impurity can arise from the starting materials or intermediates used in the synthesis of the broader triamcinolone family of compounds.

The following diagram illustrates a generalized synthetic pathway for triamcinolone acetonide and highlights potential points of impurity formation.

G Fig. 1: Generalized Synthesis Pathway and Impurity Formation Prednisolone Prednisolone (Starting Material) Intermediate1 Multi-step transformation (acetylation, elimination, oxidation) Prednisolone->Intermediate1 Impurity_Delta14 Δ14-Triamcinolone Hexacetonide (Starting material impurity) Prednisolone->Impurity_Delta14 Intermediate2 Pregna-1,4,9(11)-triene intermediate Intermediate1->Intermediate2 Bromination Introduction of 9α-bromo and 11β-hydroxy Intermediate2->Bromination Epoxidation Epoxidation Bromination->Epoxidation Impurity_Bromo 9-alpha-bromo-desonide (Side reaction) Bromination->Impurity_Bromo Fluorination Ring opening with HF Epoxidation->Fluorination Triamcinolone_Acetonide Triamcinolone Acetonide (Final Product) Fluorination->Triamcinolone_Acetonide

Caption: Generalized synthetic pathway for triamcinolone acetonide highlighting potential impurity formation points.

Degradation Products

Triamcinolone acetonide is susceptible to degradation under various conditions, including exposure to light, heat, humidity, and incompatible excipients. This degradation can lead to the formation of new impurities that were not present in the initial API.

Oxidation is a primary degradation pathway for triamcinolone acetonide, particularly in formulations containing excipients like propylene glycol, which can extract trace metals from other components, catalyzing the oxidation process. The main oxidative degradation products identified are a 21-aldehyde and a 17-carboxylic acid . The 21-aldehyde is considered a primary degradation product, which can be further oxidized to the 17-carboxylic acid, a secondary degradation product.

The following diagram illustrates the oxidative degradation pathway of triamcinolone acetonide.

G Fig. 2: Oxidative Degradation Pathway of Triamcinolone Acetonide TA Triamcinolone Acetonide Oxidation1 Oxidation (O2, trace metals) TA->Oxidation1 Aldehyde 21-Aldehyde (Primary Degradation Product) Oxidation1->Aldehyde Oxidation2 Further Oxidation Aldehyde->Oxidation2 CarboxylicAcid 17-Carboxylic Acid (Secondary Degradation Product) Oxidation2->CarboxylicAcid

Caption: Oxidative degradation pathway of triamcinolone acetonide leading to the formation of aldehyde and carboxylic acid impurities.

Exposure to UV light can also induce degradation of triamcinolone acetonide. Photochemical reactions can lead to the formation of various photoproducts, some of which may exhibit toxic or phototoxic properties.[5] The degradation can involve the A-ring of the steroid nucleus.[7]

Hydrolysis can occur, particularly at the acetonide moiety, leading to the parent compound, triamcinolone. The stability of triamcinolone acetonide is pH-dependent, with increased degradation observed at pH values above 5.5.[8]

Pharmacopeial Impurities

Major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), specify known impurities for triamcinolone acetonide. These are often well-characterized and serve as markers for the quality of the API and finished product.

The most commonly cited pharmacopeial impurities are:

  • Triamcinolone (Impurity A / Imp I): The parent steroid without the acetonide group.

  • Triamcinolone Acetonide 21-acetate (Impurity II): An esterified form of the drug.

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for the identification, quantification, and control of impurities in triamcinolone acetonide preparations. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of triamcinolone acetonide and its related substances. Reversed-phase HPLC with UV detection is the standard method described in both the USP and EP.

This protocol is a representative example for the separation of triamcinolone acetonide from its key impurities.

  • Column: Thermo Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm) or equivalent.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0). A common composition is acetonitrile:methanol:buffer (25:15:60, v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 225 nm or 254 nm.

  • Injection Volume: 20.0 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Accurately weigh and dissolve the triamcinolone acetonide sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1.0 mg/mL for a stock solution).

  • Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 0.05-30.00 µg/mL).

  • Filter the final solution through a 0.45 µm membrane filter before injection.

The following diagram illustrates a typical HPLC workflow for impurity analysis.

G Fig. 3: HPLC Workflow for Impurity Profiling Sample Sample Preparation (Weighing, Dissolution, Dilution, Filtration) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Chromatographic Separation (C18 Column, Mobile Phase Gradient) HPLC->Separation Detection UV Detection (225 nm or 254 nm) Separation->Detection Data Data Acquisition and Analysis (Chromatogram, Peak Integration) Detection->Data Result Impurity Quantification (% of each impurity) Data->Result

Sources

Methodological & Application

Application Notes and Protocols for 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 14,15-Dehydro Triamcinolone Acetonide (CAS 1260149-96-9). This compound is a corticosteroid and is recognized as a potential impurity in commercial preparations of Triamcinolone Acetonide.[1] As a synthetic steroid, understanding its properties and behavior is critical for quality control, impurity profiling, and exploratory research into the structure-activity relationships of glucocorticoids. These application notes detail the physicochemical properties, handling, storage, and analytical characterization of 14,15-Dehydro Triamcinolone Acetonide. Furthermore, this guide provides detailed, field-proven protocols adapted from its parent compound for in vitro bioactivity assessment, offering a validated starting point for experimental design.

Compound Profile and Physicochemical Properties

14,15-Dehydro Triamcinolone Acetonide is the dehydrated analog of Triamcinolone Acetonide, containing a double bond between carbons 14 and 15. This structural modification can influence its biological activity, stability, and analytical profile.

PropertyValueReference(s)
CAS Number 1260149-96-9[1][2][3]
Molecular Formula C₂₄H₂₉FO₆[1][3][4]
Molecular Weight 432.5 g/mol [1][4]
IUPAC Name 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione[2]
Synonyms Δ14-Triamcinolone acetonide, Triamcinolone acetonide Impurity B[1][5]
Appearance Crystalline solid[1]
UV Maximum (λmax) 238 nm[1]
Purity Typically ≥96% for research-grade material[1]

Storage, Stability, and Handling

Proper handling and storage are paramount to maintaining the integrity of 14,15-Dehydro Triamcinolone Acetonide.

  • Long-Term Storage: For maximum stability, the solid compound should be stored at -20°C.[1] Some suppliers may recommend storage at refrigerator temperatures (2-8°C) for long-term use.[2]

  • Shipping: The compound is typically stable enough to be shipped at room temperature for short durations.[1]

  • Solution Stability: The stability of corticosteroids in solution is pH-dependent. For the parent compound, triamcinolone acetonide, decomposition is minimal at a pH of approximately 3.4 and increases rapidly above pH 5.5.[6] It is prudent to assume similar stability for the 14,15-dehydro analog. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Safety Precautions: As a potent corticosteroid, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle the solid powder in a chemical fume hood or ventilated enclosure to avoid inhalation.

Preparation of Stock Solutions for Experimental Use

The lipophilic nature of steroids necessitates the use of organic solvents for initial solubilization.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

  • Rationale: Dimethyl sulfoxide (DMSO) is a versatile and highly polar aprotic solvent capable of dissolving a wide range of organic molecules, making it an ideal choice for primary stock solutions intended for in vitro cell-based assays.

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 432.5 g/mol × 1000 mg/g = 4.325 mg

  • Weighing: Accurately weigh approximately 4.33 mg of 14,15-Dehydro Triamcinolone Acetonide powder using an analytical balance.

  • Solubilization: Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1.0 mL of high-purity, sterile-filtered DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist solubilization if necessary.

  • Storage and Use: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C. When preparing working solutions for cell culture, ensure the final concentration of DMSO in the media does not exceed a level toxic to the cells (typically ≤0.5%).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of corticosteroids and their impurities.

Protocol 4.1: Reversed-Phase HPLC for Purity Assessment and Quantification

  • Rationale: This method leverages a non-polar stationary phase (C18) and a polar mobile phase to separate the moderately non-polar steroid from related substances. UV detection at the compound's λmax (238 nm) provides sensitive and specific quantification.[1] This protocol is adapted from established methods for Triamcinolone Acetonide and its impurities.[7]

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm particle size (or similar)
Mobile Phase Isocratic or Gradient Elution. A starting point is Acetonitrile:Water (e.g., 50:50 v/v). Adjust ratio to achieve optimal retention time (typically 5-10 minutes).
Flow Rate 1.0 mL/min
Column Temp. 25-30°C
Detection UV at 238 nm
Injection Vol. 10-20 µL
Sample Prep. Dissolve sample in mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Inferred Mechanism of Action

As a close structural analog, 14,15-Dehydro Triamcinolone Acetonide is presumed to function similarly to its parent compound, Triamcinolone Acetonide, as a glucocorticoid receptor (GR) agonist.

The mechanism involves:

  • Cellular Entry: The lipophilic steroid passively diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: It binds with high affinity to the cytoplasmic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).[8]

  • Conformational Change & Translocation: Binding induces a conformational change, causing the dissociation of HSPs and exposing a nuclear localization signal. The activated steroid-GR complex then translocates into the nucleus.[9]

  • Gene Transcription Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8]

    • Transactivation: It upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[8][10]

    • Transrepression: It suppresses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1, reducing the synthesis of cytokines (e.g., IL-1, IL-6, TNF-α), enzymes, and adhesion molecules.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA 14,15-Dehydro TA GR GR + HSPs TA->GR Binds GR_TA Activated GR-TA Complex GR->GR_TA HSPs dissociate GR_TA_Nuc GR-TA Complex GR_TA->GR_TA_Nuc Translocation GRE GRE (DNA) Genes_Anti Anti-Inflammatory Genes (e.g., Annexin-1) GRE->Genes_Anti Upregulates Transcription Genes_Pro Pro-Inflammatory Genes (e.g., TNF-α, IL-6) GRE->Genes_Pro Downregulates Transcription GR_TA_Nuc->GRE Binds to

Inferred Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols: In Vitro Bioactivity

The following protocol provides a robust method to assess the anti-inflammatory activity of 14,15-Dehydro Triamcinolone Acetonide by measuring its ability to suppress cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 6.1: Macrophage Anti-Inflammatory Assay

  • Rationale: This assay mimics an inflammatory response in vitro. LPS, a component of gram-negative bacteria, potently activates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). A glucocorticoid agonist will suppress this response in a dose-dependent manner.

A. Cell Culture and Plating

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells using a cell scraper and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate for 18-24 hours to allow for cell adherence.

B. Compound Treatment

  • Prepare serial dilutions of the 10 mM 14,15-Dehydro Triamcinolone Acetonide stock solution in complete medium to create 2X working concentrations (e.g., 2000 nM, 200 nM, 20 nM, 2 nM, 0.2 nM).

  • Include a "Vehicle Control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "Positive Control" (e.g., Triamcinolone Acetonide or Dexamethasone).

  • Carefully remove the medium from the plated cells.

  • Add 50 µL of the appropriate 2X compound working solution to each well.

C. Inflammatory Stimulation

  • Prepare a 200 ng/mL (2X) solution of LPS in complete medium.

  • Add 50 µL of the 2X LPS solution to all wells except for the "Unstimulated Control" wells.

  • To the "Unstimulated Control" wells, add 50 µL of complete medium. The final volume in all wells should be 100 µL.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

D. Cytokine Quantification (ELISA)

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the supernatant (cell culture medium) from each well for analysis.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the TNF-α concentration based on the standard curve.

E. Data Analysis

  • Normalize the data by expressing the TNF-α concentration in each treated well as a percentage of the "LPS alone" (vehicle) control.

  • Plot the percent inhibition of TNF-α versus the log of the compound concentration.

  • Use a non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_prep cluster_exp cluster_analysis A 1. Culture & Plate RAW 264.7 Cells C 3. Pre-treat Cells with Compound (1h) A->C B 2. Prepare Compound Serial Dilutions B->C D 4. Stimulate with LPS (18-24h) C->D E 5. Collect Supernatant D->E F 6. Quantify TNF-α via ELISA E->F G 7. Calculate IC50 F->G

Sources

in vitro assays for 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the In Vitro Characterization of 14,15-Dehydro Triamcinolone Acetonide

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro characterization of 14,15-Dehydro Triamcinolone Acetonide, a synthetic corticosteroid and a potential impurity or derivative of Triamcinolone Acetonide.[1][2] As a glucocorticoid, its primary mechanism of action involves interaction with the glucocorticoid receptor (GR) to modulate gene expression, leading to potent anti-inflammatory and immunosuppressive effects.[3][4] This guide outlines a suite of essential in vitro assays to comprehensively evaluate its biological activity, from receptor binding and functional potency to anti-inflammatory efficacy, cytotoxicity, and metabolic stability. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Scientific Rationale: The Glucocorticoid Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily. In its inactive state, GR resides in the cytoplasm within a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[3] Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This interaction modulates gene transcription in two primary ways:

  • Transactivation: The GR dimer directly binds to GREs to upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[3][6]

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, directly inhibiting their activity. This prevents the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6]

Understanding this pathway is critical for designing and interpreting the assays described herein.

Glucocorticoid_Pathway Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., 14,15-Dehydro Triamcinolone Acetonide) GR_complex Inactive GR Complex (GR + Chaperones) GC->GR_complex Binds GR_active Active GC-GR Complex GR_complex->GR_active Conformational Change & Dissociation GR_nuc Active GC-GR Complex GR_active->GR_nuc Nuclear Translocation GRE GRE (Glucocorticoid Response Element) GR_nuc->GRE Binds (Transactivation) NFkB NF-κB / AP-1 GR_nuc->NFkB Interacts (Transrepression) Anti_Inflammatory_Genes Anti-Inflammatory Genes (Annexin-1) GRE->Anti_Inflammatory_Genes Upregulates Transcription Pro_Inflammatory_Genes Pro-Inflammatory Genes (TNF-α, IL-6) NFkB->Pro_Inflammatory_Genes Inhibits Transcription

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Assay Suite for In Vitro Characterization

A thorough in vitro evaluation of 14,15-Dehydro Triamcinolone Acetonide should assess its interaction with its primary target and its subsequent functional effects. The following assays provide a comprehensive characterization profile.

Glucocorticoid Receptor (GR) Binding Assay

Principle: This assay quantifies the affinity of 14,15-Dehydro Triamcinolone Acetonide for the human glucocorticoid receptor. It is a competitive binding assay where the test compound competes with a high-affinity radiolabeled or fluorescently labeled glucocorticoid (e.g., [³H]-Dexamethasone) for binding to a source of GR (e.g., recombinant human GR or rat liver cytosol). The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. This assay is fundamental to confirm direct interaction with the intended target.[7][8][9]

Protocol: Competitive Radioligand Binding Assay

  • Prepare GR Source: Utilize commercially available recombinant human GR or prepare a cytosolic fraction from rat liver tissue.

  • Reaction Setup: In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-Dexamethasone (typically at its Kd concentration), and varying concentrations of 14,15-Dehydro Triamcinolone Acetonide (or a reference standard like unlabeled Dexamethasone).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter using a cell harvester. The filters trap the larger receptor-ligand complexes.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only [³H]-Dexamethasone and GR.

    • Non-Specific Binding (NSB): Radioactivity in wells containing a high concentration of unlabeled Dexamethasone to saturate the receptors.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Dexamethasone (Reference)5.22.5
14,15-Dehydro Triamcinolone Acetonide ResultResult
Triamcinolone Acetonide (Comparator)7.83.7
GR-Mediated Gene Transactivation Assay (Luciferase Reporter)

Principle: This cell-based assay measures the functional ability of a compound to activate the GR signaling pathway and induce gene transcription.[10][11] It utilizes a host cell line (e.g., HEK293) engineered to express the human GR and contain a reporter construct. This construct consists of a GRE promoter element driving the expression of a reporter gene, typically firefly luciferase. When an agonist like 14,15-Dehydro Triamcinolone Acetonide activates the GR, the receptor binds to the GRE and initiates transcription of the luciferase gene. The resulting luminescence is proportional to the level of GR activation and can be measured with a luminometer.[12][13] This assay is crucial for determining if the compound is a GR agonist or antagonist and for quantifying its potency (EC50).

Luciferase_Workflow Workflow for GR Luciferase Reporter Assay cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis A Seed GR-reporter cells in 96-well plate B Incubate cells (e.g., 24 hours) A->B D Add compound dilutions to cells C Prepare serial dilutions of 14,15-Dehydro Triamcinolone Acetonide C->D E Incubate cells (e.g., 18-24 hours) D->E F Lyse cells and add luciferase substrate G Measure luminescence (Luminometer) F->G H Plot luminescence vs. log[compound] G->H I Calculate EC50 value H->I

Caption: Workflow for GR Luciferase Reporter Assay.

Protocol: GR Agonist Mode

  • Cell Culture: Culture a suitable reporter cell line (e.g., INDIGO Biosciences Human GR Reporter Assay Kit) according to the manufacturer's instructions.[11] Use media containing charcoal-stripped serum to eliminate interference from endogenous steroids.

  • Cell Seeding: Plate the cells in a white, clear-bottom 96-well assay plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare a serial dilution series of 14,15-Dehydro Triamcinolone Acetonide and a reference agonist (Dexamethasone) in the appropriate assay medium.

  • Treatment: Remove the plating medium from the cells and add the compound dilutions. Include wells for "vehicle control" (no compound) and "maximum stimulation" (a high concentration of Dexamethasone).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Luminescence Detection: Discard the treatment medium. Add a luciferase detection reagent (which lyses the cells and provides the luciferin substrate) to each well.

  • Measurement: After a short incubation at room temperature (approx. 10 minutes) to stabilize the signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-free wells) from all readings.

    • Normalize the data by expressing it as a percentage of the response to the maximum concentration of the reference agonist.

    • Plot the normalized response versus the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response).

Data Presentation:

CompoundEC50 (nM)Max Response (% of Dexamethasone)
Dexamethasone (Reference)0.6100%
14,15-Dehydro Triamcinolone Acetonide ResultResult
Triamcinolone Acetonide (Comparator)0.9105%
Anti-Inflammatory Activity Assay (Cytokine Inhibition)

Principle: This assay directly measures the anti-inflammatory effect of the compound by quantifying its ability to inhibit the production of pro-inflammatory cytokines. Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14] In the presence of an active glucocorticoid, the LPS-induced production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is suppressed. The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Protocol: LPS-Induced TNF-α Inhibition in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of 14,15-Dehydro Triamcinolone Acetonide or a reference compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage inhibition versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 (the concentration that causes 50% inhibition of TNF-α production).

Data Presentation:

CompoundTNF-α Inhibition IC50 (nM)
Dexamethasone (Reference)3.5
14,15-Dehydro Triamcinolone Acetonide Result
Triamcinolone Acetonide (Comparator)4.8
Cell Viability / Cytotoxicity Assay

Principle: It is essential to confirm that the observed activity in cell-based assays is not a result of cytotoxicity. Cell viability assays, such as the MTT or Alamar Blue assay, measure the metabolic activity of cells, which correlates with the number of viable cells.[16][17] The MTT assay, for example, measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[18][19] This assay should be run in parallel with functional assays using the same cell line and compound concentrations.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed the cells (e.g., RAW 264.7 or the GR-reporter cell line) in a 96-well plate at the same density used for the functional assay.

  • Treatment: Treat the cells with the same serial dilutions of 14,15-Dehydro Triamcinolone Acetonide for the same duration (e.g., 24 hours). Include a "no-cell" background control and a "vehicle-only" 100% viability control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • A significant decrease in viability (e.g., below 80%) at concentrations where functional activity is observed may indicate a confounding cytotoxic effect.

Data Presentation:

Compound Concentration (nM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
11.2398.4%
101.2196.8%
1001.1995.2%
10001.1592.0%
100000.9576.0%
Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[20][21] The compound is incubated with a liver-derived system, most commonly liver microsomes (which contain Phase I enzymes like CYPs) or hepatocytes (the "gold standard" containing both Phase I and Phase II enzymes).[22] The rate of disappearance of the parent compound over time is monitored by LC-MS/MS. The data are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are critical parameters for predicting in vivo pharmacokinetic behavior.[23][24]

Protocol: Human Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer.

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the metabolic reaction by adding 14,15-Dehydro Triamcinolone Acetonide (typically at 1 µM).

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg microsomal protein.

Data Presentation:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Verapamil (High Clearance Control)< 5> 150
14,15-Dehydro Triamcinolone Acetonide ResultResult
Warfarin (Low Clearance Control)> 60< 15

References

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  • Title: GR-GAL4 Luciferase Reporter HEK293 Cell Line (Glucocorticoid Receptor Pathway) Source: BPS Bioscience URL: [Link]

  • Title: Transactivation Assay for Determination of Glucocorticoid Bioactivity in Human Serum Source: Academic.oup.com URL: [Link]

  • Title: The effect of glucocorticoids on tendon cell viability in human tendon explants Source: PMC - NIH URL: [Link]

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  • Title: Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells Source: PMC - NIH URL: [Link]

  • Title: Triamcinolone - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Source: Semantic Scholar URL: [Link]

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  • Title: Cell viability dose-response curve of dexamethasone, as measured by MTT... Source: ResearchGate URL: [Link]

  • Title: Triamcinolone (topical application route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

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  • Title: Inhibition of T cell-mediated cytotoxicity by anti-inflammatory steroids. Source: Oxford Academic URL: [Link]

  • Title: High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis Source: Dovepress URL: [Link]

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Application Notes and Protocols for In Vivo Evaluation of 14,15-Dehydro Triamcinolone Acetonide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 14,15-Dehydro Triamcinolone Acetonide, a novel corticosteroid derivative. Recognizing the limited specific data available for this compound, these application notes and protocols are built upon the extensive research and established methodologies for its parent compound, Triamcinolone Acetonide. This guide offers detailed experimental workflows for key inflammatory and autoimmune disease models, including rheumatoid arthritis, asthma, and atopic dermatitis. The protocols are designed to be robust and self-validating, providing researchers with a solid foundation to investigate the therapeutic potential of 14,15-Dehydro Triamcinolone Acetonide.

Introduction to 14,15-Dehydro Triamcinolone Acetonide

14,15-Dehydro Triamcinolone Acetonide is identified as a corticosteroid with the CAS number 1260149-96-9 and a molecular formula of C₂₄H₂₉FO₆[1]. As a derivative of the well-characterized synthetic corticosteroid Triamcinolone Acetonide, it is presumed to possess potent anti-inflammatory and immunosuppressive properties. Currently, there is a paucity of specific in vivo data for 14,15-Dehydro Triamcinolone Acetonide in the public domain. Therefore, the following protocols are adapted from established in vivo studies of Triamcinolone Acetonide and other potent glucocorticoids. Researchers should consider these as foundational methods that may require optimization for this specific derivative.

Presumed Mechanism of Action

Triamcinolone Acetonide, and presumably its 14,15-dehydro derivative, functions as a potent glucocorticoid. Its mechanism of action involves binding to cytoplasmic glucocorticoid receptors (GR)[2][3]. This complex then translocates to the nucleus, where it modulates gene expression. The primary anti-inflammatory effects are achieved by:

  • Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules[2].

  • Transactivation: The GR complex upregulates the expression of anti-inflammatory proteins, a key one being lipocortin-1 (annexin-1)[2]. Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the production of arachidonic acid, which is a precursor to inflammatory mediators like prostaglandins and leukotrienes[2].

This dual action effectively suppresses the inflammatory cascade and modulates the immune response, making it a valuable therapeutic strategy for a range of inflammatory and autoimmune conditions[2][4].

Glucocorticoid Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA Triamcinolone Acetonide GR Glucocorticoid Receptor (GR) TA->GR Binds TA_GR TA-GR Complex GR->TA_GR TA_GR_n TA-GR Complex TA_GR->TA_GR_n Translocates GRE Glucocorticoid Response Element (GRE) TA_GR_n->GRE Binds NFkB NF-κB / AP-1 TA_GR_n->NFkB Inhibits Antiinflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Antiinflammatory_Genes Upregulates Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Inflammation_Suppressed Inflammation Suppressed Antiinflammatory_Genes->Inflammation_Suppressed Leads to

Caption: Presumed signaling pathway of Triamcinolone Acetonide.

Pharmacokinetic Considerations for In Vivo Studies

The pharmacokinetic profile of Triamcinolone Acetonide has been characterized in several animal species, including horses, and is known to have a prolonged duration of action[5][6][7]. When embarking on in vivo studies with 14,15-Dehydro Triamcinolone Acetonide, it is crucial to conduct preliminary pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion. This will inform dose selection and frequency of administration for subsequent efficacy studies.

Table 1: Key Pharmacokinetic Parameters to Determine for 14,15-Dehydro Triamcinolone Acetonide

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
t1/2 Elimination half-lifeDetermines the duration of action and dosing interval.
AUC Area under the curveRepresents the total drug exposure over time.
Bioavailability Fraction of administered dose that reaches systemic circulationCrucial for comparing different routes of administration.

Recommended Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of 14,15-Dehydro Triamcinolone Acetonide. The following models are well-established for testing corticosteroids and are recommended as starting points.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice is considered the gold standard for preclinical evaluation of rheumatoid arthritis therapeutics, as it shares immunological and pathological features with the human disease[8][9].

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

  • Animals: Male DBA/1J mice, 7-8 weeks old[8][9].

  • Induction:

    • Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA)[10].

    • Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA)[10].

  • Treatment:

    • Begin treatment with 14,15-Dehydro Triamcinolone Acetonide (formulated in an appropriate vehicle) upon the first signs of arthritis (typically around day 26-35)[10].

    • Administer the compound daily or as determined by pharmacokinetic studies.

    • Include a vehicle control group and a positive control group (e.g., Triamcinolone Acetonide or Dexamethasone).

  • Efficacy Assessment:

    • Clinical Scoring: Score arthritis severity daily using a standardized scale (e.g., 0-4 per paw, maximum score of 16)[8][9].

    • Paw Thickness: Measure paw swelling using a digital caliper.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

CIA Model Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day26_35 Days 26-35: Onset of Arthritis Day21->Day26_35 Treatment Treatment Initiation: - Vehicle - Test Compound - Positive Control Day26_35->Treatment Assessment Daily Assessment: - Clinical Score - Paw Thickness Treatment->Assessment Endpoint Study Endpoint: - Histopathology - Biomarker Analysis Assessment->Endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Allergic Asthma: Ovalbumin (OVA)-Induced Asthma in Mice

The OVA-induced asthma model is the most widely used animal model for studying allergic asthma, mimicking key features of the human disease such as airway hyperresponsiveness, eosinophilic inflammation, and high IgE levels[11][12].

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

  • Animals: Female BALB/c mice, 6-8 weeks old[11].

  • Induction:

    • Sensitization (Days 0 and 14): Sensitize mice with intraperitoneal injections of 50 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum)[13].

    • Challenge (e.g., Days 28, 29, 30): Challenge mice with aerosolized 1-2% OVA for 20-30 minutes on consecutive days using an ultrasonic nebulizer[11][13].

  • Treatment:

    • Administer 14,15-Dehydro Triamcinolone Acetonide (e.g., via intraperitoneal injection or intranasal instillation) 1-2 hours before each OVA challenge[13].

    • Include vehicle control and positive control (e.g., budesonide or dexamethasone) groups.

  • Efficacy Assessment (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes)[11].

    • Cytokine Analysis: Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates[14].

    • Histopathology: Analyze lung tissue for inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).

    • Serum IgE: Measure OVA-specific IgE levels in the serum.

OVA-Induced Asthma Workflow Sensitization Sensitization (Days 0, 14): OVA + Alum (i.p.) Challenge Challenge (Days 28-30): Aerosolized OVA Sensitization->Challenge Assessment Assessment (24-48h post-challenge): - AHR - BALF Analysis - Histology - Serum IgE Challenge->Assessment Treatment Treatment: Administer compound before each challenge Treatment->Challenge

Caption: Experimental workflow for the OVA-induced asthma model.

Atopic Dermatitis: Oxazolone-Induced Model in Mice

Epicutaneous application of haptens like oxazolone can induce a Th2-dominant inflammatory response similar to human atopic dermatitis[15]. This model is useful for evaluating the efficacy of topically applied corticosteroids.

Protocol: Oxazolone (OXA)-Induced Atopic Dermatitis in Mice

  • Animals: BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Induction:

    • Sensitization (Day 0): Apply a solution of oxazolone (e.g., 3%) to a shaved area on the abdomen.

    • Challenge (starting Day 7): Repeatedly apply a lower concentration of oxazolone (e.g., 0.5-1%) to the ear every other day for several weeks to induce a chronic inflammatory response.

  • Treatment:

    • Topically apply a formulation of 14,15-Dehydro Triamcinolone Acetonide to the affected ear on days of challenge or daily.

    • Include a vehicle control group and a positive control group (e.g., Triamcinolone Acetonide cream).

  • Efficacy Assessment:

    • Ear Thickness: Measure ear swelling regularly with a digital caliper.

    • Clinical Scoring: Score the severity of erythema, edema, and excoriation.

    • Histopathology: At the end of the study, collect ear tissue for histological analysis of epidermal thickening (acanthosis) and inflammatory cell infiltration (especially eosinophils and mast cells).

    • Gene Expression Analysis: Analyze the expression of Th2 cytokines (IL-4, IL-13) and other inflammatory markers in the ear tissue.

    • Serum IgE: Measure total serum IgE levels.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis should be performed using appropriate tests, such as Student's t-test for comparing two groups or one-way ANOVA with post-hoc tests for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Table 2: Example Data Summary for CIA Model

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)Serum TNF-α (pg/mL)
Vehicle 10.2 ± 1.53.5 ± 0.3250 ± 45
14,15-Dehydro TA (1 mg/kg) 5.1 ± 0.82.8 ± 0.2120 ± 20
14,15-Dehydro TA (5 mg/kg) 2.3 ± 0.5 2.3 ± 0.165 ± 15
Positive Control (e.g., Dex) 1.8 ± 0.42.1 ± 0.1 50 ± 10
p<0.05, **p<0.01 compared to Vehicle group. Data are representative examples.

Regulatory Considerations

When developing topical dermatologic corticosteroids, it is advisable to consult the FDA's guidance documents on in vivo bioequivalence and preclinical studies[16][17][18][19][20]. These documents provide recommendations on study design, data analysis, and regulatory expectations.

Conclusion

These application notes provide a comprehensive framework for the in vivo investigation of 14,15-Dehydro Triamcinolone Acetonide. By leveraging established and validated animal models for key inflammatory and autoimmune diseases, researchers can effectively evaluate the therapeutic efficacy and safety profile of this novel corticosteroid. It is imperative to conduct preliminary pharmacokinetic and dose-ranging studies to optimize the experimental design for this specific derivative. The detailed protocols and methodologies presented herein are intended to serve as a robust starting point for these critical preclinical investigations.

References

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  • Protocol for the OVA/alum-induced asthma mouse model. The OVA, OVA +... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Protocol-for-the-OVA-alum-induced-asthma-mouse-model-The-OVA-OVA-SHO-and-OVA-GIN_fig1_327692122]
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  • Topical Dermatologic Corticosteroids: In Vivo Bioequivalence October 2023 - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/topical-dermatologic-corticosteroids-vivo-bioequivalence]
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  • Atopic Dermatitis Models - Charles River Laboratories. [URL: https://www.criver.
  • Biological activity and characteristics of triamcinolone-acetonide formulated with the self-regulating drug carriers, TransfersomesR. [URL: https://www.sciencedirect.com/science/article/pii/S000527360300139X]
  • The Therapeutic Potential for Steroid Treatment Strategies in the Treatment of Murine Venezuelan Equine Encephalitis Virus (VEEV) Infection - MDPI. [URL: https://www.mdpi.com/1999-4915/14/11/2493]
  • Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations. [URL: https://www.tandfonline.com/doi/full/10.1080/21655979.2022.2046429]
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Application Note & Protocol: Quantification of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

14,15-Dehydro Triamcinolone Acetonide is identified as a potential impurity and degradation product of Triamcinolone Acetonide, a synthetic corticosteroid widely used for its anti-inflammatory properties.[1][2] The quantitative determination of this and other related substances is a critical aspect of quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the quantification of 14,15-Dehydro Triamcinolone Acetonide, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals.

The structural similarity between Triamcinolone Acetonide and its impurities, including 14,15-Dehydro Triamcinolone Acetonide, necessitates analytical methods with high specificity and sensitivity.[3] While various techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for steroid analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection remains the most prevalent and robust method for routine quality control due to its accuracy, precision, and cost-effectiveness.[4][5][6][7]

This guide will delve into a detailed HPLC protocol, its validation in accordance with the International Council for Harmonisation (ICH) guidelines, and a discussion on alternative and complementary analytical techniques.[8][9][10]

Principle of the Primary Analytical Method: RP-HPLC

The selected primary method for the quantification of 14,15-Dehydro Triamcinolone Acetonide is a stability-indicating RP-HPLC method. This technique separates compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer by the stationary phase.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its excellent resolving power for a wide range of non-polar to moderately polar compounds, making it ideal for separating structurally similar steroids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The gradient allows for the efficient elution of both polar and non-polar impurities within a reasonable run time. Adjusting the pH of the buffer can further optimize the separation by controlling the ionization state of the analytes.

  • Detection: UV detection is suitable for corticosteroids as they possess chromophores that absorb in the UV range. A common detection wavelength for Triamcinolone Acetonide and its related substances is around 240-254 nm.[7][11] A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[12][13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of 14,15-Dehydro Triamcinolone Acetonide in a drug substance or product.

Analytical Workflow cluster_HPLC Analytical Instrument Sample Sample Receipt (Drug Substance/Product) Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis (Injection & Data Acquisition) Prep->HPLC Process Data Processing (Peak Integration & Identification) HPLC->Process Report Quantification & Reporting (Calculation & Documentation) Process->Report Validation Method Validation (ICH Guidelines) Validation->HPLC

Caption: Overall workflow for the quantification of 14,15-Dehydro Triamcinolone Acetonide.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a representative method and may require optimization based on the specific sample matrix and available instrumentation.

4.1. Materials and Reagents

  • 14,15-Dehydro Triamcinolone Acetonide Reference Standard

  • Triamcinolone Acetonide Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample of Triamcinolone Acetonide drug substance or product

4.2. Instrumentation

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic data system for data acquisition and processing.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

4.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 30-40% B10-25 min: 40-60% B25-30 min: 60% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 20 µL

4.4. Preparation of Solutions

  • Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 50:50 v/v).

  • Standard Stock Solution: Accurately weigh about 10 mg of 14,15-Dehydro Triamcinolone Acetonide Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration of approximately 1 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the Triamcinolone Acetonide sample equivalent to about 25 mg of Triamcinolone Acetonide into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. This gives a concentration of approximately 1000 µg/mL. Further dilute this solution with diluent to obtain a final concentration suitable for analysis (e.g., 100 µg/mL).

4.5. System Suitability

Before sample analysis, inject the Working Standard Solution (at least five replicate injections). The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

4.6. Analysis Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

4.7. Calculation

The amount of 14,15-Dehydro Triamcinolone Acetonide in the sample is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of 14,15-Dehydro Triamcinolone Acetonide in the sample chromatogram.

  • Area_standard is the average peak area of 14,15-Dehydro Triamcinolone Acetonide in the standard chromatograms.

  • Conc_standard is the concentration of the Working Standard Solution.

  • Conc_sample is the concentration of the Sample Solution.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[8][9][14][15]

5.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:

  • Analyzing a blank sample (diluent) and a placebo sample (if applicable) to show no interference at the retention time of 14,15-Dehydro Triamcinolone Acetonide.

  • Performing forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance to demonstrate that the degradation products do not interfere with the quantification of the analyte.[13]

5.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of 14,15-Dehydro Triamcinolone Acetonide at different concentrations (e.g., 5 levels from the reporting limit to 150% of the expected impurity level) should be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.99.[7][16]

5.3. Accuracy

Accuracy is the closeness of the test results to the true value. It should be assessed by spiking the sample matrix with known amounts of 14,15-Dehydro Triamcinolone Acetonide at different concentration levels (e.g., 3 levels, 3 replicates each). The percentage recovery should be within an acceptable range (e.g., 98-102%).

5.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analysis of a minimum of 6 replicate samples at the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments. The RSD should be within an acceptable limit.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

5.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Typical variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2%)

The system suitability parameters should be checked under each varied condition.

Validation Summary Table

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery within 98-102%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%
LOD/LOQ Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ
Robustness System suitability parameters met under varied conditions.

Alternative and Complementary Analytical Methods

While RP-HPLC is the workhorse for routine analysis, other techniques can be valuable for specific applications.

6.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[4][5] It is particularly useful for:

  • Trace-level impurity analysis: Detecting and quantifying impurities at very low concentrations.

  • Peak identification: Confirming the identity of known impurities and elucidating the structure of unknown degradation products by providing mass information.[12]

  • Analysis in complex matrices: The selectivity of MS can help to resolve co-eluting peaks and reduce interference from the sample matrix, which is especially beneficial for analyzing biological samples.[17]

6.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the separation and quantification of corticosteroids. It offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously. It can be a cost-effective alternative for screening purposes.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) - Column degradation- Incompatible sample solvent- pH of mobile phase inappropriate- Replace the column- Ensure the sample is dissolved in the mobile phase or a weaker solvent- Adjust the mobile phase pH
Fluctuating baseline - Air bubbles in the pump or detector- Contaminated mobile phase- Leaks in the system- Degas the mobile phase- Use fresh, high-purity solvents- Check for and tighten any loose fittings
Changes in retention time - Change in mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase accurately- Ensure the column oven is stable- Replace the column
Ghost peaks - Carryover from previous injections- Contaminated injection port or syringe- Run blank injections with a strong solvent- Clean the autosampler and injection port

Conclusion

The quantification of 14,15-Dehydro Triamcinolone Acetonide is crucial for ensuring the quality and safety of Triamcinolone Acetonide drug products. A validated, stability-indicating RP-HPLC method, as detailed in this guide, provides a reliable and robust approach for this purpose. The principles of method validation outlined, in accordance with ICH guidelines, ensure the integrity of the analytical data generated. For more challenging analytical problems, such as trace-level analysis or structural elucidation, complementary techniques like LC-MS should be considered. By following the protocols and understanding the underlying scientific principles, researchers and analysts can confidently and accurately quantify this critical impurity.

References

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  • El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2015). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 5(121), 99933–99941. [Link]

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Application Note: A Validated HPLC Method for the Quantification of 14,15-Dehydro Triamcinolone Acetonide in Pharmaceutical Formulations Using a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triamcinolone Acetonide (TA) is a potent synthetic corticosteroid widely employed in topical, injectable, and inhaled formulations for its anti-inflammatory and immunosuppressive properties.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity, safety, and efficacy is paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities that may arise during synthesis, formulation, or storage.[3][4]

One such critical process-related impurity and potential degradant is 14,15-Dehydro Triamcinolone Acetonide , also identified in the European Pharmacopoeia as Triamcinolone Acetonide Impurity B.[5][6] Its presence, even in minute quantities, can impact the therapeutic efficacy and safety profile of the final drug product. Therefore, a robust, accurate, and validated analytical method is essential for its identification and quantification.

This application note provides a comprehensive, field-proven protocol for the use of 14,15-Dehydro Triamcinolone Acetonide as a certified reference standard. We will detail a stability-indicating High-Performance Liquid Chromatography (HPLC) method, explaining the causality behind each step to ensure trustworthy and reproducible results for researchers, quality control analysts, and drug development professionals.

The Reference Standard: 14,15-Dehydro Triamcinolone Acetonide

The use of a well-characterized reference standard is the cornerstone of any quantitative analysis. It provides the benchmark against which the impurity in a sample is measured.

Table 1: Chemical and Physical Properties of the Reference Standard

PropertyValue
Chemical Name 9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione
Common Synonyms Δ14-Triamcinolone acetonide, Triamcinolone Acetonide Impurity B[5][6]
CAS Number 1260149-96-9[5][6][7][8]
Molecular Formula C₂₄H₂₉FO₆[5][6][7][9]
Molecular Weight 432.48 g/mol [5][6][7][9]
Appearance White to Off-White Solid
UV λmax ~238 nm[5]

Principle of the Analytical Method

The protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This technique separates compounds based on their hydrophobicity. Triamcinolone Acetonide and its more unsaturated impurity, 14,15-Dehydro Triamcinolone Acetonide, exhibit different affinities for the nonpolar stationary phase (C18 column), leading to their separation over time. The concentration of the impurity is then determined by comparing its peak area from the detector to that of the certified reference standard. The method is designed to be "stability-indicating," meaning it can resolve the target impurity from the API and other degradation products that might be generated under stress conditions.[10][11]

General Analytical Workflow

The entire process, from preparation to final analysis, follows a systematic and logical flow to ensure data integrity.

G Figure 1: Overall Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation SST System Suitability Testing (SST) Standard_Prep->SST Inject Standard Sample_Prep Test Sample Preparation HPLC_Run HPLC Chromatographic Separation Sample_Prep->HPLC_Run Inject Sample SST->HPLC_Run System OK Data_Acq Peak Integration & Data Acquisition HPLC_Run->Data_Acq Quant Impurity Quantification & Reporting Data_Acq->Quant Compare Sample vs. Standard

Caption: A high-level overview of the analytical process.

Materials and Reagents

  • Reference Standard: 14,15-Dehydro Triamcinolone Acetonide (Purity ≥96%)[5]

  • API: Triamcinolone Acetonide

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Labware: Class A volumetric flasks, pipettes, analytical balance, sonicator, 0.45 µm membrane filters.

Experimental Protocols

Protocol 1: Preparation of Solutions

Causality: Accurate solution preparation is fundamental for quantitative accuracy. Using a common diluent (mobile phase) for final dilutions minimizes solvent effects that can distort peak shape.

A. Mobile Phase Preparation:

  • Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of deionized water.

  • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • The mobile phase is a mixture of Acetonitrile, Methanol, and the pH 3.0 buffer in a ratio of 25:15:60 (v/v/v) .

  • Degas the mobile phase by sonication or helium sparging before use.

B. Reference Standard Stock Solution (S1 - 100 µg/mL):

  • Accurately weigh approximately 10 mg of 14,15-Dehydro Triamcinolone Acetonide reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the Stock Solution S1 .

C. Intermediate Standard Solution (S2 - 10 µg/mL):

  • Pipette 10.0 mL of Stock Solution S1 into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase. This is the Intermediate Solution S2 .

D. Working Standard Solution (WS - 1.0 µg/mL):

  • Pipette 10.0 mL of Intermediate Solution S2 into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase. This solution is used for quantification.

E. System Suitability Solution (SST):

  • Prepare a solution containing approximately 1.0 µg/mL of 14,15-Dehydro Triamcinolone Acetonide (from S2) and 1.0 mg/mL of Triamcinolone Acetonide API in the mobile phase.

  • Rationale: This solution is used to verify the resolution between the impurity and the main API peak, a critical performance characteristic of the method.

F. Sample Preparation (Example: Ointment Formulation):

  • Accurately weigh an amount of ointment equivalent to 10 mg of Triamcinolone Acetonide into a 50 mL beaker.

  • Add 30 mL of methanol, warm gently in a water bath, and sonicate for 20 minutes to dissolve the API.

  • Transfer the solution to a 50 mL volumetric flask, allow it to cool to room temperature, and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 200 µg/mL of TA.

Protocol 2: HPLC Method and Execution

Causality: The selected parameters are optimized to achieve baseline separation of 14,15-Dehydro Triamcinolone Acetonide from the main Triamcinolone Acetonide peak and other potential degradants, ensuring accurate integration and quantification.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : 0.05M KH₂PO₄ (pH 3.0) (25:15:60, v/v/v)
Flow Rate 1.5 mL/min[10]
Injection Volume 20 µL
Column Temperature Ambient (~25 °C)
Detector Wavelength 238 nm (or 225 nm, depending on sensitivity needs)[5]
Run Time Approximately 20 minutes (ensure all peaks have eluted)

Execution Sequence:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the SST solution .

  • Verify that the system suitability criteria (see Table 3) are met.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the Working Standard solution (WS) .

  • Inject the prepared Sample Solution .

  • Inject the WS again at regular intervals (e.g., after every 5-10 sample injections) to monitor system drift.

Data Analysis and System Suitability

System Suitability Testing (SST)

Trustworthiness: SST is a non-negotiable part of the protocol. It acts as a self-validating check to confirm that the chromatographic system is performing adequately for the analysis to be valid.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0 between TA and 14,15-Dehydro TA peaksEnsures the peaks are well-separated for accurate integration.
Tailing Factor (T) ≤ 2.0 for both peaksConfirms good peak shape, free from asymmetry that can affect integration.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and stability of the HPLC system.
Quantification Calculation

The percentage of 14,15-Dehydro Triamcinolone Acetonide in the test sample is calculated using the following formula:

% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * (Purity_Std / 100) * 100

Where:

  • Area_Imp: Peak area of 14,15-Dehydro TA in the sample chromatogram.

  • Area_Std: Average peak area of 14,15-Dehydro TA in the working standard chromatograms.

  • Conc_Std: Concentration of the working standard (e.g., 1.0 µg/mL).

  • Conc_Sample: Nominal concentration of Triamcinolone Acetonide in the sample solution (e.g., 200 µg/mL).

  • Purity_Std: Purity of the 14,15-Dehydro TA reference standard as stated on the Certificate of Analysis.

The Role of the Reference Standard in Method Validation

The 14,15-Dehydro Triamcinolone Acetonide reference standard is indispensable for validating the analytical method according to ICH Q2(R1) guidelines. Its primary role is in establishing:

  • Specificity: Proving the method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed through forced degradation studies.

  • Accuracy: Determined by spiking the sample matrix with known amounts of the reference standard and calculating the percent recovery.[10]

  • Precision: Assessed by repeatedly analyzing homogenous samples to determine the method's repeatability and intermediate precision.[10]

  • Linearity: Establishing a linear relationship between the concentration of the reference standard and its peak area response over a defined range.[10]

  • Limit of Quantitation (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy.

Forced Degradation and Specificity

To prove the method is stability-indicating, the API is subjected to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light.[12] The resulting samples are analyzed to ensure that any degradation peaks are fully resolved from the 14,15-Dehydro Triamcinolone Acetonide peak.

G Figure 2: Logic of Forced Degradation for Specificity cluster_stress Stress Conditions API Triamcinolone Acetonide (API Sample) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Analysis Analyze via HPLC Method (Spiked with Impurity Standard) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak for 14,15-Dehydro TA is Spectrally Pure and Resolved from All Degradant Peaks Analysis->Result

Caption: Demonstrating method specificity through stress testing.

Conclusion

This application note outlines a robust and reliable RP-HPLC method for the quantification of 14,15-Dehydro Triamcinolone Acetonide, a critical impurity in Triamcinolone Acetonide drug products. The proper use of a certified reference standard, coupled with a well-defined and validated protocol, is essential for ensuring regulatory compliance and guaranteeing the quality and safety of pharmaceutical formulations. The detailed procedures and scientific rationale provided herein serve as a practical guide for immediate implementation in a quality control or research environment.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2012). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 95(4), 1086–1096. [Link]

  • Pharmaffiliates. (n.d.). Triamcinolone Acetonide-impurities. Retrieved January 15, 2026, from [Link]

  • Aligns Pharma. (n.d.). Traimcinolone Acetonide Impurities. Retrieved January 15, 2026, from [Link]

  • SynZeal. (n.d.). Triamcinolone Acetonide Impurities. Retrieved January 15, 2026, from [Link]

  • van Heugten, A. J. P., de Boer, W., de Vries, W. S., Markesteijn, C. M. A., & Vromans, H. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 149, 265–270. [Link]

  • Advent Chembio. (n.d.). 14,15-Dehydro Triamcinolone Acetonide. Retrieved January 15, 2026, from [Link]

  • Cavina, G., Alimenti, R., Gallinella, B., & Valvo, L. (1992). The identification of related substances in triamcinolone acetonide by means of high-performance liquid chromatography with diode array detector and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 685–692. [Link]

  • Pozo, O. J., Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration. Rapid Communications in Mass Spectrometry, 21(11), 1733–1742. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29976839, delta14-Triamcinolone acetonide. Retrieved January 15, 2026, from [Link].

  • van Heugten, A. J. P., de Boer, W., de Vries, W. S., Markesteijn, C. M. A., Pieters, R. J., & Vromans, H. (2018). Topically used corticosteroids: What is the big picture of drug product degradation? European Journal of Pharmaceutical Sciences, 116, 47–54. [Link]

  • Muralidharan, S., Venugopal, V., Kumar, J., & Parasuraman, S. (2014). Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma. Tropical Journal of Pharmaceutical Research, 13(9), 1503-1507. [Link]

  • ResearchGate. (n.d.). Force degradation summary of Triamcinolone acetonide(254nm) and Benzyl alcohol(215nm). Retrieved January 15, 2026, from [Link]

  • Zhang, Y., et al. (2018). Identification of unknown impurities in triamcinolone acetonide palmitate. Journal of Chinese Pharmaceutical Sciences, 27(2), 92-98. [Link]

  • Kumar, A. S., et al. (2018). A RP-HPLC Method for Quantification and Validation of Triamcinolone acetonide in Active Pharma Ingredients. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 65-71. [Link]

  • Trout, G. J., & Kazlauskas, R. (2006). Confirmation of Triamcinolone Acetonide Use By LC-MS/MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (14). Sport und Buch Strauß. [Link]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Retrieved January 15, 2026, from [Link]

  • Gulati, D., Saini, A., & Dhingra, A. K. (2023). Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 22(2), 71–78. [Link]

  • El-Gindy, A., et al. (2020). Literature Review of Analytical Methods for Determination of Triamcinolone Acetonide and Benzyl Alcohol. Annals of Biostatistics & Biometric Applications. [Link]

  • ResearchGate. (n.d.). Development and validation of a high performance liquid chromatographic method for determination of triamcinolone acetonide from polyurethaneintraocular implants. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Triamcinolone-impurities. Retrieved January 15, 2026, from [Link]

  • van Heugten, A. J. P., de Vries, W. S., Markesteijn, M. M. A., Pieters, R. J., & Vromans, H. (2018). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. AAPS PharmSciTech, 19(3), 1448–1453. [Link]

  • Shah, T. J., et al. (2020). Δ14-STEROIDAL IMPURITY PREPARATION, CHARACTERIZATION AND EVALUATION, AS WELL DEVELOPMENT OF NEW HPLC. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(1), 1-11. [Link]

  • van Heugten, A. J. P., et al. (2018). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. AAPS PharmSciTech, 19(3), 1448-1453. [Link]

  • Google Patents. (n.d.). EP0843548A2 - Stabilized steroid compositions.

Sources

Application Note & Protocol: Evaluating the Anti-Inflammatory Efficacy of 14,15-Dehydro Triamcinolone Acetonide in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Glucocorticoid

14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid, structurally related to Triamcinolone Acetonide, a well-established glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] The introduction of a dehydro bond at the 14,15 position suggests potential alterations in its biological activity, receptor binding affinity, and metabolic stability, making it a compound of significant interest for researchers in immunology, drug discovery, and molecular pharmacology. This application note provides a comprehensive guide for researchers to design and execute robust cell culture experiments to characterize the anti-inflammatory effects of 14,15-Dehydro Triamcinolone Acetonide.

The primary mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR).[3][4] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][5] This genomic action leads to the increased expression of anti-inflammatory proteins and the suppression of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][6] The NF-κB transcription factor family plays a pivotal role in regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] Therefore, assessing the impact of 14,15-Dehydro Triamcinolone Acetonide on NF-κB activation and downstream cytokine production is crucial for elucidating its anti-inflammatory potential.

This document outlines detailed protocols for cell culture and treatment, followed by a suite of assays to quantify cellular responses. These include methods to assess the compound's effect on NF-κB signaling and to profile the resulting changes in cytokine secretion. By following these protocols, researchers can generate reliable and reproducible data to evaluate the efficacy and potency of 14,15-Dehydro Triamcinolone Acetonide as an anti-inflammatory agent.

Experimental Design & Workflow

A logical workflow is essential for a comprehensive evaluation of 14,15-Dehydro Triamcinolone Acetonide. The following diagram illustrates the proposed experimental pipeline, from initial cell culture to downstream functional assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Line Selection & Culture Inflammatory_Stimulation Inflammatory Stimulus (e.g., TNF-α, LPS) Cell_Culture->Inflammatory_Stimulation Compound_Prep Compound Dilution Compound_Treatment 14,15-Dehydro Triamcinolone Acetonide Treatment Compound_Prep->Compound_Treatment NFkB_Assay NF-κB Activation Assay (e.g., Reporter Assay, Western Blot) Compound_Treatment->NFkB_Assay Cytokine_Profiling Cytokine Profiling (e.g., ELISA, Multiplex Assay) Compound_Treatment->Cytokine_Profiling Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay G_NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release GR Glucocorticoid Receptor (GR) GC_GR GC-GR Complex GR->GC_GR GC 14,15-Dehydro Triamcinolone Acetonide GC->GR Binds GC_GR_nuc GC-GR Complex GC_GR->GC_GR_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Pro_inflammatory_genes Induces GC_GR_nuc->NFkB_nuc Inhibits

Caption: Glucocorticoid inhibition of the NF-κB signaling pathway.

Trustworthiness and Self-Validation

References

  • Real-time monitoring of NF-kappaB activity in cultured cells and in animal models. PMC. [Link]

  • Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. PubMed Central. [Link]

  • Recombinant cell bioassays for the detection of (gluco)corticosteroids and endocrine-disrupting potencies of several environmental PCB contaminants. PMC. [Link]

  • Highly Responsive Bioassay for Quantification of Glucocorticoids. PMC - NIH. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. [Link]

  • Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. [Link]

  • An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Endocrine Abstracts. [Link]

  • Triamcinolone Acetonide. PubChem. [Link]

  • Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor. PubMed. [Link]

  • triamcinolone acetonide [cytosol]. Reactome Pathway Database. [Link]

  • Triamcinolone acetonide. Wikipedia. [Link]

  • Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. MDPI. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. [Link]

  • Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter. [Link]

  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. [Link]

  • The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC - PubMed Central. [Link]

  • The role of cytokine profiling in a changing cell therapy testing landscape. CellCarta. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 14,15-Dehydro Triamcinolone Acetonide. This compound is a known impurity and potential degradation product of Triamcinolone Acetonide, a potent synthetic corticosteroid.[1][2][3] The described method is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for quality control, stability studies, and impurity profiling. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development.

Introduction

Triamcinolone Acetonide is a widely used corticosteroid for its anti-inflammatory and immunosuppressive properties.[4] The presence of impurities in pharmaceutical formulations can impact both the efficacy and safety of the drug product. 14,15-Dehydro Triamcinolone Acetonide is identified as a potential impurity in commercial preparations of Triamcinolone Acetonide.[2] Therefore, a robust analytical method to quantify this specific impurity is crucial for ensuring the quality and stability of Triamcinolone Acetonide drug substances and products.

This application note presents a stability-indicating HPLC method, which is essential for distinguishing the analyte from any degradation products that may form under various stress conditions.[5][6] The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier, providing excellent resolution and peak shape for 14,15-Dehydro Triamcinolone Acetonide.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • 14,15-Dehydro Triamcinolone Acetonide reference standard

    • Triamcinolone Acetonide reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation and sensitivity. A C18 column is chosen due to its hydrophobicity, which is well-suited for retaining and separating steroid molecules like Triamcinolone Acetonide and its derivatives. The mobile phase composition, a mixture of aqueous buffer and organic solvent, allows for the fine-tuning of the retention and elution of the analytes. A phosphate buffer is employed to maintain a consistent pH, which is crucial for reproducible retention times and peak shapes of ionizable compounds. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. The detection wavelength of 238 nm is chosen based on the UV absorption maxima of Triamcinolone Acetonide and its related substances, ensuring high sensitivity.[7][8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (0.05M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix 550 mL of acetonitrile with 450 mL of the prepared phosphate buffer.

  • Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 14,15-Dehydro Triamcinolone Acetonide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix of the sample being analyzed (e.g., bulk drug substance, pharmaceutical formulation). For a bulk drug substance:

  • Accurately weigh about 25 mg of the Triamcinolone Acetonide sample and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System Equilibrate StandardPrep Standard Solution Preparation Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 238 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Overall workflow for the HPLC analysis of 14,15-Dehydro Triamcinolone Acetonide.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of 14,15-Dehydro Triamcinolone Acetonide. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers and scientists in the pharmaceutical industry. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for routine quality control and stability testing of Triamcinolone Acetonide.

References

  • Gupta, V. D. (1983). Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1453-6. [Link]

  • Abbas, S. S., et al. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degrad. Journal of AOAC International, 101(4), 1059-1068. [Link]

  • Kumar, G. P., et al. (2016). RP-HPLC Method Development and Validation for Estimation of Triamcinolone Acetonide in Injectable Suspension using USP. International Journal of Pharma Research and Health Sciences, 4(6), 1436-1441. [Link]

  • Jain, D., et al. (2020). Development of a Validated High-Performance Liquid Chromatographic Method in Reverse Phase for Simultaneously Determining Triamcinolone Acetonide and Benzyl Alcohol in Injectable Suspension. Oriental Journal of Chemistry, 36(5), 963-973. [Link]

  • El-Gizawy, S. M., et al. (2016). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 6(82), 78470-78479. [Link]

  • Muralidharan, S., et al. (2013). Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1339-1344. [Link]

  • Jain, D., et al. (2020). Force degradation summary of Triamcinolone acetonide(254nm) and Benzyl alcohol(215nm). ResearchGate. [Link]

  • van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. Journal of Pharmaceutical and Biomedical Analysis, 147, 320-328. [Link]

  • Sree, P. S., et al. (2021). a validated rp-hplc method development for the estimation of triamcinolone acetonide tablet. GSC Biological and Pharmaceutical Sciences, 15(2), 223-230. [Link]

  • van Heugten, A. J. P., et al. (2018). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. AAPS PharmSciTech, 19(4), 1846-1853. [Link]

  • van Heugten, A. J. P., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. ResearchGate. [Link]

  • U.S. Pharmacopeia. (2011). Triamcinolone Acetonide. [Link]

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Application Notes and Protocols for the Topical Formulation of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation and evaluation of 14,15-Dehydro Triamcinolone Acetonide for topical delivery. As a potent synthetic corticosteroid, its efficacy is critically dependent on the formulation's ability to deliver the active pharmaceutical ingredient (API) to the target site in the skin. These notes are intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind formulation choices, analytical testing, and performance evaluation.

Introduction: The Rationale for Topical Corticosteroid Formulation

Topical corticosteroids are a cornerstone in dermatology for treating inflammatory skin conditions such as eczema and psoriasis.[1][2] Their therapeutic action relies on reducing inflammation, itching, and vasoconstriction.[3] The subject of this guide, 14,15-Dehydro Triamcinolone Acetonide, is a derivative of Triamcinolone Acetonide, a well-established corticosteroid.[4][5] The primary challenge in topical drug delivery is overcoming the skin's formidable barrier, the stratum corneum, to ensure the API reaches its site of action.[6] The formulation vehicle, therefore, plays a pivotal role not just as a carrier, but as a critical determinant of the drug's bioavailability and overall therapeutic success.[7]

This guide will navigate the essential stages of developing a topical formulation for 14,15-Dehydro Triamcinolone Acetonide, from initial preformulation studies to the development of various semi-solid dosage forms and their subsequent analytical and performance testing.

Preformulation Studies: Characterizing the API

A thorough understanding of the physicochemical properties of 14,15-Dehydro Triamcinolone Acetonide is the foundation for a rational formulation design.[8] As a derivative of Triamcinolone Acetonide (TA), we can infer similar properties. TA is practically insoluble in water but sparingly soluble in organic solvents like ethanol and acetone.[9][10] This lipophilic nature is a key consideration for topical delivery.

Key Physicochemical Parameters for 14,15-Dehydro Triamcinolone Acetonide (and its parent compound, Triamcinolone Acetonide):

PropertyValue/InformationSignificance for Topical Formulation
Molecular Formula C24H29FO6[11]Influences molecular weight and solubility.
Molecular Weight 432.48 g/mol [11]Affects diffusion and permeation across the skin.
Appearance White to off-white crystalline powder.[12]Important for quality control and identification.
Solubility Practically insoluble in water; sparingly soluble in ethanol and acetone.[9][13]Dictates the choice of solvents and potential need for solubilizers or a suspension-based formulation.
LogP (Octanol/Water) ~2.5 (for Triamcinolone Acetonide)[14][15]Indicates good lipophilicity, which is favorable for skin penetration.
Melting Point ~290°C (with decomposition for TA)[9]Relevant for manufacturing process design, especially if heat is involved.

The workflow for preformulation studies is a critical initial step in the development process.

G cluster_preformulation Preformulation Workflow cluster_formulation Formulation Development api_char API Characterization (Solubility, LogP, Stability) excipient_compat Excipient Compatibility (DSC, HPLC) api_char->excipient_compat informs form_design Formulation Design (Cream, Gel, Ointment) excipient_compat->form_design

Caption: Preformulation studies inform formulation design.

Formulation Development: Crafting the Vehicle

The choice of a topical vehicle—be it a cream, ointment, or gel—depends on the desired clinical effect, the area of application, and patient preference.[12] Ointments, being occlusive, provide enhanced penetration and are suitable for dry, scaly skin.[1] Creams are less greasy and more cosmetically elegant, while gels offer a non-greasy, cooling sensation.[12]

Excipient Selection: The Building Blocks of Topical Formulations

Excipients are crucial for the physical structure, stability, and drug delivery potential of the formulation.[7]

Table of Common Excipients for Topical Semi-Solid Formulations:

Excipient ClassFunctionExamples
Oily Phase Forms the oil phase in emulsions, provides emollience and occlusion.White Petrolatum, Mineral Oil, Isopropyl Palmitate[3]
Emulsifiers Stabilize oil-in-water or water-in-oil emulsions.Emulsifying Wax, Cetyl Alcohol, Polysorbate 80[3][16]
Thickening Agents Increase viscosity and provide structure.Carbomers, Xanthan Gum, Cetyl Alcohol[3]
Humectants Attract and retain moisture in the skin.Glycerin, Propylene Glycol, Sorbitol[3]
Preservatives Prevent microbial growth in the formulation.Benzyl Alcohol, Parabens, Phenoxyethanol[3]
Penetration Enhancers Reversibly decrease the barrier function of the stratum corneum.Ethanol, Propylene Glycol, Oleic Acid[6][17]
Example Formulation Protocols

The following are starting point formulations for a 0.1% 14,15-Dehydro Triamcinolone Acetonide cream and gel. Optimization will be necessary based on stability and performance testing.

Protocol 3.2.1: Oil-in-Water (O/W) Cream Formulation (0.1%)

PhaseIngredientFunction% w/w
Oil Phase 14,15-Dehydro Triamcinolone AcetonideAPI0.1
Cetyl AlcoholThickener, Emollient5.0
Isopropyl PalmitateEmollient7.0
Emulsifying WaxEmulsifier10.0
Aqueous Phase GlycerinHumectant5.0
Purified WaterVehicleq.s. to 100
Preservative Benzyl AlcoholPreservative1.0

Step-by-Step Protocol:

  • Oil Phase Preparation: In a suitable vessel, combine Cetyl Alcohol, Isopropyl Palmitate, and Emulsifying Wax. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • API Dispersion: Disperse the 14,15-Dehydro Triamcinolone Acetonide in a small portion of the heated oil phase. Then, add this dispersion back to the bulk of the oil phase and mix until uniform.

  • Aqueous Phase Preparation: In a separate vessel, combine Glycerin and Purified Water. Heat to 70-75°C with stirring.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the emulsion to cool to approximately 40°C with gentle stirring.

  • Preservative Addition: Add Benzyl Alcohol and mix until fully incorporated.

  • Final Mixing: Continue to stir gently until the cream reaches room temperature.

Protocol 3.2.2: Hydrophilic Gel Formulation (0.1%)

IngredientFunction% w/w
14,15-Dehydro Triamcinolone AcetonideAPI0.1
Carbomer 940Gelling Agent1.0
Propylene GlycolSolubilizer, Humectant10.0
EthanolSolubilizer, Penetration Enhancer15.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0
Purified WaterVehicleq.s. to 100

Step-by-Step Protocol:

  • Gelling Agent Dispersion: Disperse Carbomer 940 in Purified Water with high-speed stirring until a uniform, lump-free dispersion is obtained.

  • API Solubilization: In a separate container, dissolve the 14,15-Dehydro Triamcinolone Acetonide in the Ethanol and Propylene Glycol mixture.

  • Incorporation: Slowly add the API solution to the carbomer dispersion with continuous mixing.

  • Neutralization: Add Triethanolamine dropwise while stirring until the desired viscosity is achieved and the pH is approximately 6.0.

Analytical Methods for Quality Control

Robust analytical methods are essential for quantifying the API in the formulation and assessing its stability. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of corticosteroids.[18]

G cluster_analytical Analytical Testing Workflow sample_prep Sample Preparation (Extraction from matrix) hplc_analysis HPLC Analysis (Quantification) sample_prep->hplc_analysis stability_test Stability Testing (ICH Guidelines) hplc_analysis->stability_test

Caption: Workflow for analytical quality control.

Protocol 4.1: HPLC Method for Quantification of 14,15-Dehydro Triamcinolone Acetonide

This protocol provides a general method that should be validated according to ICH guidelines.[4]

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:0.05M Phosphate Buffer (pH 3.0) (25:15:60 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm[19]
Injection Volume 20 µL
Column Temperature 30°C

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of 14,15-Dehydro Triamcinolone Acetonide reference standard in methanol. From this, create a series of calibration standards by diluting with the mobile phase to cover the expected concentration range.

  • Sample Preparation (Cream): Accurately weigh an amount of cream equivalent to a known amount of the API into a volumetric flask. Add a suitable solvent (e.g., methanol) and sonicate to dissolve the API and disperse the cream base. Dilute to volume with the solvent. Centrifuge or filter the resulting solution to remove insoluble excipients. Further dilute an aliquot with the mobile phase to the target concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the API in the samples from this curve.

In Vitro Performance Testing

In Vitro Release Testing (IVRT) is a critical tool for assessing the performance of topical formulations. It measures the rate and extent of drug release from the formulation, which is a key indicator of its potential for in vivo bioavailability.[20]

Protocol 5.1: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

ParameterCondition
Apparatus Vertical Diffusion (Franz) Cell
Membrane Synthetic, inert membrane (e.g., polysulfone)
Receptor Medium Phosphate Buffered Saline (PBS) pH 7.4 with a solubilizing agent (e.g., 0.5% Polysorbate 80) to maintain sink conditions.
Temperature 32 ± 1°C (to simulate skin surface temperature)
Stirring Speed ~600 rpm

Step-by-Step Protocol:

  • Cell Setup: Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor chambers and is free of air bubbles.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed and de-gassed receptor medium.

  • Dosing: Apply a finite dose of the formulation (e.g., 5-15 mg/cm²) uniformly to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from the sampling arm of the receptor chamber. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for the concentration of 14,15-Dehydro Triamcinolone Acetonide using the validated HPLC method described in Protocol 4.1.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Stability Testing

Stability testing is performed to ensure that the formulation maintains its quality, safety, and efficacy throughout its shelf life. Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[21][22]

ICH Recommended Storage Conditions for Stability Testing:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol 6.1: Stability Study Protocol

  • Batch Selection: Place at least three primary batches of the final formulation in the proposed packaging into stability chambers at the conditions specified above.[23]

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[23]

  • Tests to be Performed:

    • Assay of 14,15-Dehydro Triamcinolone Acetonide

    • Appearance (color, phase separation)

    • pH

    • Viscosity

    • Microbial limits

    • Content of degradation products

Conclusion

The successful development of a topical formulation for 14,15-Dehydro Triamcinolone Acetonide requires a systematic, science-driven approach. This guide has outlined the critical steps, from understanding the API's fundamental properties to designing a stable and effective delivery vehicle. The provided protocols serve as a robust starting point for formulation scientists. It is imperative that each step, particularly the analytical and stability methods, is thoroughly validated to ensure the final product is safe, effective, and of high quality.

References

  • Official Monographs for Part I / Triamcinolone. (n.d.). Retrieved from [Link]

  • American Academy of Family Physicians. (2021). Topical Corticosteroids: Choice and Application. Retrieved from [Link]

  • Hengge, U. R. (2006).
  • Guinama. (2022). 93492-TRIAMCINOLONE ACETONIDE. Retrieved from [Link]

  • DailyMed. (n.d.). Triamcinolone Acetonide Cream USP, 0.025%, 0.1%, 0.5% Rx only. Retrieved from [Link]

  • Drugs.com. (2024). Triamcinolone Acetonide Cream: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Hassan, S. S. M., et al. (2014). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degrad.
  • Belal, T. S., et al. (2016). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 6(81), 77373-77385.
  • Lane, M. E. (2013). Skin penetration enhancers. International journal of pharmaceutics, 447(1-2), 12-21.
  • GoodRx. (2024). Triamcinolone (Triderm): Uses, How It Works, and Possible Side Effects. Retrieved from [Link]

  • Patel, M., et al. (2020). Flow-through cell-based in vitro release method for triamcinolone acetonide poly (lactic-co-glycolic) acid microspheres. International Journal of Pharmaceutics, 579, 119171.
  • Google Patents. (2004). Triamcinolone formulations and methods for their preparation and use.
  • Alkilani, A. Z., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(8), 1589.
  • Ng, K. W. (2018).
  • In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings. (2019).
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Bibliomed. (2021). A new approach for evolution and quantification of Triamcinolone acetonide in medication shots by using RP-HPLC. Retrieved from [Link]

  • Advent Chembio. (n.d.). 14,15-Dehydro Triamcinolone Acetonide. Retrieved from [Link]

  • PubChem. (n.d.). Triamcinolone. Retrieved from [Link]

  • A new approach for evolution and quantification of Triamcinolone acetonide in medication shots by using RP-HPLC. (2021). Bibliomed, 15(3), 1-15.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128-137.
  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Croda Pharma. (n.d.). Penetration enhancement. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). Triamcinolone acetonide. Retrieved from [Link]

  • Wikipedia. (n.d.). Triamcinolone acetonide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Triamcinolone Acetonide (CAS 76-25-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preformulation, Formulation, and In Vivo Efficacy of Topically Applied Apomine. Retrieved from [Link]

  • Lebwohl, M., & Sherer, D. (2003). Clinical studies of a new vehicle formulation for topical corticosteroids in the treatment of psoriasis. Cutis, 72(1 Suppl), 6-10.
  • U.S. Food and Drug Administration. (2023). Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. Retrieved from [Link]

  • Science and Technology Indonesia. (2021). Pre-Formulation Study on The Preparation of Skin Cosmetics. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 14,15-Dehydro Triamcinolone Acetonide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 14,15-Dehydro Triamcinolone Acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability and degradation profile of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.

Section 1: Understanding the Molecule - Core Stability Characteristics

14,15-Dehydro Triamcinolone Acetonide is a potential impurity and a related compound of Triamcinolone Acetonide, a potent synthetic corticosteroid.[1][2] Understanding its stability is crucial for accurate analytical method development, formulation design, and impurity profiling of the parent drug, Triamcinolone Acetonide.

1.1 Key Physicochemical Properties

A solid understanding of the molecule's intrinsic properties is the foundation for predicting its behavior under various experimental conditions.

PropertyValue/DescriptionSignificance for Stability
Molecular Formula C₂₄H₂₉FO₆The presence of multiple functional groups (ketones, hydroxyls, a fluorine atom, and a cyclic acetal) offers several potential sites for degradation reactions.
Molecular Weight 432.48 g/mol [3][4]Relevant for all quantitative analyses and molar concentration calculations.
Solubility Insoluble in water; sparingly soluble in ethanol and methanol; soluble in DMSO and DMF.[5][6][7][8]Poor aqueous solubility can influence hydrolysis rates and necessitate the use of organic co-solvents, which may have their own stability implications. Stock solutions in DMSO are common but should be prepared fresh.[7]
Physical Form Typically a white or almost white crystalline powder.[5][8]As a solid, the compound is generally more stable. Stability issues often arise once it is in solution.[7]
Storage Store as a solid at -20°C for long-term stability (≥ 4 years).[1][7] For formulated products, storage is typically at controlled room temperature (20-25°C), protected from light and freezing.[9][10][11]Adherence to recommended storage conditions is the first line of defense against degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the handling and analysis of corticosteroids like Triamcinolone Acetonide and its related compounds.

Q1: What are the primary drivers of degradation for this class of compounds? A: The primary degradation pathways for Triamcinolone Acetonide, which are highly relevant for its 14,15-dehydro derivative, are oxidation and hydrolysis (both acid and base-catalyzed).[12][13] Photodegradation can also occur upon exposure to UV light.[14]

  • Oxidation: The 21-hydroxyl group is particularly susceptible to oxidation, which can be catalyzed by trace metal ions (e.g., Cu²⁺).[12][15][16] This often leads to the formation of a 21-aldehyde as a primary degradation product, which can be further oxidized to a 17-carboxylic acid.[15][17][18][19]

  • Hydrolysis: The molecule can undergo degradation in both acidic and alkaline conditions. Studies on Triamcinolone Acetonide show it is most stable in aqueous solutions at a pH of approximately 3.4.[20][21] Degradation increases rapidly above pH 5.5.[20][21]

  • Photodegradation: Corticosteroids with a pregna-1,4-diene-3,20-dione structure are known to be photoreactive.[22] Exposure to UV light can lead to complex degradation, including reactions involving the A-ring.[23]

Q2: I see unexpected peaks in my HPLC chromatogram. What could they be? A: Unexpected peaks are likely process-related impurities or degradation products. For Triamcinolone Acetonide, known impurities include Triamcinolone (Impurity I) and Triamcinolone Acetonide 21-acetate (Impurity II). Degradation can generate a variety of products depending on the stress condition (acid, base, oxidation). It is critical to use a validated, stability-indicating analytical method that can resolve the parent compound from all potential impurities and degradants.

Q3: How should I prepare and store stock solutions? A: Given its poor aqueous solubility, stock solutions are typically made in solvents like DMSO, ethanol, or methanol.[6][7][8]

  • Solvent Choice: Use high-purity, HPLC-grade solvents. Be aware that solvents like propylene glycol, when used in formulations, can extract trace metals from container systems, accelerating oxidative degradation.[15][17][18]

  • Preparation: Dissolve the solid in the chosen organic solvent first before diluting with any aqueous buffer.[7] For maximum solubility in aqueous buffers, first dissolve the compound in DMSO.[7]

  • Storage: Aqueous solutions are not recommended for storage for more than one day.[7] For organic stock solutions, purge with an inert gas (e.g., nitrogen or argon) and store at -20°C in light-protected containers. Long-term stability in plasma at -20°C has been shown for up to 30 days.[24]

Q4: Can excipients in my formulation affect the stability of the compound? A: Absolutely. Excipients can play a major role. For example, in ointment formulations, trace metals from excipients like lanolin and petrolatum can be extracted into a propylene glycol phase, where they catalyze the oxidation of Triamcinolone Acetonide.[15][17][18] Conversely, adding antioxidants or metal-sequestering agents like EDTA can significantly improve stability by mitigating this oxidative pathway.[16]

Section 3: Troubleshooting Guide for Stability Studies

This guide provides a systematic approach to resolving common issues encountered during stability and forced degradation studies.

Observed Problem Probable Cause(s) Recommended Solution & Rationale
Rapid loss of parent compound peak area in control samples. 1. Contaminated Solvent/Buffer: Presence of oxidizing agents or trace metals. 2. Inappropriate pH: pH of the solution may be in a range where the compound is inherently unstable (e.g., > 5.5).[20][21] 3. Light Exposure: Sample is not adequately protected from light, leading to photodegradation.1. Use High-Purity Reagents: Use freshly prepared buffers with high-purity water and HPLC-grade solvents. Consider sparging with an inert gas to remove dissolved oxygen. 2. Verify and Adjust pH: Measure the pH of your final solution. If possible, adjust to the pH of maximum stability (~3.4 for Triamcinolone Acetonide).[20][21] 3. Protect from Light: Use amber vials or wrap containers in aluminum foil during all stages of the experiment.[8][10]
Multiple, poorly resolved degradation peaks in chromatogram. 1. Non-Optimal HPLC Method: The mobile phase, column, or gradient is not suitable for separating structurally similar degradants. 2. Multiple Degradation Pathways: The stress condition (e.g., high heat combined with oxidation) is causing several reactions to occur simultaneously.1. Method Optimization: Re-evaluate your HPLC method. A common starting point for corticosteroids is a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[13] Adjust pH, gradient slope, and organic modifier to improve resolution. 2. Isolate Stress Conditions: Apply stress conditions (acid, base, peroxide, heat, light) independently to identify the specific degradation products from each pathway.
Inconsistent results between experimental replicates. 1. Inhomogeneous Sample: The compound is not fully dissolved or has precipitated out of solution. 2. Variable Contamination: Inconsistent levels of metal ion or oxygen contamination between vials. 3. Temperature Fluctuations: Inconsistent temperature control during the stress study.1. Ensure Complete Dissolution: Visually inspect all samples for particulates. Use sonication if necessary and ensure the concentration is below the solubility limit in your chosen solvent system. 2. Standardize Sample Preparation: Use the same source of solvents and vials for all samples. Consider pre-rinsing glassware with a chelating agent solution (e.g., EDTA) followed by high-purity water. 3. Use Calibrated Equipment: Ensure ovens, water baths, and photostability chambers are properly calibrated and provide uniform conditions.
Formation of a 21-aldehyde or 17-carboxylic acid degradant. Oxidative Degradation: This is the classic oxidative pathway for corticosteroids, likely catalyzed by oxygen and/or trace metals.[15][18][19]Mitigate Oxidation: If this degradation is undesirable in a formulation, add an antioxidant (e.g., sodium metabisulfite) or a chelating agent (e.g., EDTA).[16][19] For analytical studies, sparging all solutions with nitrogen or argon can minimize this pathway.

Section 4: Experimental Protocols & Workflows

4.1 Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method. It helps identify likely degradation products and demonstrates the method's specificity.

Objective: To intentionally degrade 14,15-Dehydro Triamcinolone Acetonide under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a clear glass vial. Store a control sample (1:1 stock solution to water) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Dilute stock with water. Heat at 80°C for 48 hours.

    • Photodegradation: Expose the solution (in a quartz cuvette or appropriate photostability chamber) to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid- and base-stressed samples to approximately pH 7 with an equimolar amount of base or acid, respectively. This prevents damage to the HPLC column.

  • Analysis: Dilute all samples (including control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a reverse-phase HPLC-UV method (e.g., C18 column, detection at ~240 nm[7]). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Calculate the percentage degradation and assess the mass balance.

4.2 Workflow Visualization

The logical flow of a stability investigation is critical for comprehensive analysis.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis & Characterization prep Prepare High-Purity Stock Solution method_dev Develop Preliminary HPLC Method prep->method_dev plan Design Forced Degradation Study method_dev->plan acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) plan->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) plan->base oxid Oxidation (e.g., 3% H2O2, RT) plan->oxid thermal Thermal Stress (80°C in solution) plan->thermal photo Photolytic Stress (ICH Q1B) plan->photo hplc HPLC-PDA Analysis (Assess Peak Purity) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc ms LC-MS/MS Analysis (Identify Degradants) hplc->ms validate Validate Stability- Indicating Method hplc->validate

Forced Degradation Experimental Workflow

4.3 Degradation Pathway Visualization

Based on literature for Triamcinolone Acetonide, the primary degradation pathways can be summarized as follows.[12][15]

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photo Photolytic Pathway parent 14,15-Dehydro Triamcinolone Acetonide aldehyde 21-Aldehyde Derivative parent->aldehyde O₂, Metal Ions (Cu²⁺) hydrolysis_products Ring A Degradation or Acetonide Hydrolysis parent->hydrolysis_products Acid (H⁺) or Base (OH⁻) photo_products Complex Rearrangement Products parent->photo_products UV/Visible Light acid 17-Carboxylic Acid Derivative aldehyde->acid Further Oxidation

Primary Degradation Pathways

References

  • U.S. Food and Drug Administration. AllerNaze (triamcinolone acetonide) nasal spray Label.

  • ChemicalBook. Triamcinolone acetonide | 76-25-5.

  • Eugia US. Triamcinolone Acetonide Injectable Suspension Safety Data Sheet.

  • APOTEX Inc. KENALOG-40 (Triamcinolone Acetonide Injectable Suspension, USP) Product Monograph.

  • Cayman Chemical. Triamcinolone acetonide Product Information.

  • Drugs.com. Triamcinolone Injection: Package Insert / Prescribing Info.

  • Guinama. TECHNICAL DATA SHEET: 93492-TRIAMCINOLONE ACETONIDE.

  • Attia, K. A., et al. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 101(4), 1051-1061.

  • van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 118, 145-151.

  • Gupta, V. D. (1983). Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1453-1456.

  • van Heugten, A. J. P., et al. (2018). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. AAPS PharmSciTech, 19(3), 1448-1453.

  • Thoma, K., & Kerker, R. (1991). [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)]. Pharmaceutica Acta Helvetiae, 66(5-6), 137-140.

  • Pharmaffiliates. Triamcinolone Acetonide-impurities.

  • Bristol Myers Squibb. KENALOG-40 INJECTION (triamcinolone acetonide) Prescribing Information.

  • Osorio-Lizarazo, A. D., et al. (2018). Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts. New Journal of Chemistry, 42(2), 1185-1195.

  • Cacciari, B., et al. (2020). Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts. Molecules, 25(23), 5558.

  • Veeprho. Triamcinolone Acetonide Impurity D | CAS 10392-74-2.

  • Biasutti, M. A., et al. (2017). Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism. Photochemical & Photobiological Sciences, 16(10), 1541-1549.

  • Semantic Scholar. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments.

  • SynThink Research Chemicals. Triamcinolone Acetonide Impurities Standards.

  • Japanese Pharmacopoeia. Official Monographs for Part I / Triamcinolone.

  • Guinama. SAFETY DATA SHEET: 93492-TRIAMCINOLONE ACETONIDE.

  • Biasutti, M. A., et al. (2017). Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism. Photochemical & Photobiological Sciences, 16(10), 1541-1549.

  • Google Patents. EP0843548A2 - Stabilized steroid compositions.

  • van Heugten, A. J., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 154, 385-392.

  • Scite.ai. The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function.

  • Utrecht University Research Portal. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments.

  • Semantic Scholar. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography.

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  • van Heugten, A. J. P., et al. (2018). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. AAPS PharmSciTech, 19(3), 1448-1453.

  • Schwendeman, S. P., et al. (2017). Mechanisms of in vivo release of triamcinolone acetonide from PLGA microspheres. Journal of Controlled Release, 258, 11-20.

  • Karasulu, H. Y., et al. (2022). Formulation and Evaluation of Triamcinolone Acetonide-Loaded Oral Disintegrated Film with Different Polymers via Solvent Casting Method. AAPS PharmSciTech, 23(7), 232.

  • ResearchGate. Force degradation summary of Triamcinolone acetonide(254nm) and Benzyl alcohol(215nm).

  • Cayman Chemical. Δ14-Triamcinolone acetonide Product Information.

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  • ResearchGate. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation.

  • ResearchGate. (A) Hydrolysis percentage of succinated triamcinolone acetonide (STA)...

  • Google Patents. CN113480593A - Preparation method of triamcinolone acetonide.

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Technical Support Center: Strategies for Improving the Solubility of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 14,15-Dehydro Triamcinolone Acetonide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this poorly soluble corticosteroid. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Physicochemical Profile of 14,15-Dehydro Triamcinolone Acetonide

Understanding the fundamental properties of a compound is the first step in addressing its solubility. 14,15-Dehydro Triamcinolone Acetonide is a derivative and impurity of Triamcinolone Acetonide, sharing its lipophilic nature.[1][2] Its poor aqueous solubility is a primary hurdle in formulation and experimental design.

PropertyValueSource(s)
CAS Number 1260149-96-9[1][2][3][4][5]
Molecular Formula C₂₄H₂₉FO₆[2][4][5][6]
Molecular Weight 432.48 g/mol [4][5][6]
Appearance Pale Yellow to Yellow Solid[1][3]
Solubility Slightly Soluble: Chloroform, DMSO, Methanol (may require sonication).[1][3]
Practically Insoluble: Water.[7][8] (Inferred from parent compound)

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: I'm starting a new project. What are the best initial solvents to dissolve 14,15-Dehydro Triamcinolone Acetonide?

A: Based on its physicochemical profile, the recommended starting solvents are organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] Slight solubility has also been reported in methanol and chloroform.[1][3] For subsequent dilution into aqueous media, it is critical to first create a concentrated stock solution in a water-miscible solvent like DMSO.

Q2: My compound immediately precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening?

A: This is a classic solubility problem for lipophilic (water-fearing) compounds. 14,15-Dehydro Triamcinolone Acetonide is highly non-polar, while your aqueous buffer is polar. When you introduce the DMSO stock into the buffer, the DMSO disperses, and the local solvent environment around the drug molecule becomes highly polar (mostly water). The drug can no longer stay in solution and precipitates out. This indicates that a simple dilution is insufficient, and a more advanced solubility enhancement strategy is required.

Q3: Can I just heat the solution or sonicate it for a longer time to force it to dissolve in my aqueous buffer?

A: While gentle heating and sonication can increase the rate of dissolution, they do not change the equilibrium solubility of the compound. Aggressive heating should be avoided, as many steroids can decompose at elevated temperatures, compromising the integrity of your sample.[8][10] Forcing the compound into a supersaturated state without a proper stabilizing agent will likely result in precipitation upon cooling or over a short period.

Q4: I need a quick method to improve the solubility for a preliminary in-vitro experiment. What is the most straightforward approach?

A: The most direct and widely used initial approach is cosolvency .[11][12] This involves creating a solvent system that is a mixture of water and a water-miscible organic solvent. The organic cosolvent reduces the overall polarity of the system, making it more hospitable to the lipophilic drug. A common starting point is to determine the maximum percentage of an organic solvent (like ethanol or polyethylene glycol) your experimental system can tolerate and then prepare the drug in that mixed solvent system.[13][14]

Section 3: Troubleshooting & In-Depth Solubility Enhancement Guides

For more persistent solubility issues, a systematic approach is necessary. The following guides provide detailed protocols and the scientific rationale for three robust methods.

Guide 1: The Cosolvency Approach
  • Problem: You need to prepare a stable solution of the compound in a formulation containing a significant aqueous component.

  • Scientific Principle: The solubility of a non-polar drug in a polar solvent can be increased by adding a water-miscible, less polar solvent. This "cosolvent" works by reducing the interfacial tension between the solute and the solvent and lowering the overall polarity (dielectric constant) of the solvent mixture to a level that can accommodate the non-polar drug.[15]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 14,15-Dehydro Triamcinolone Acetonide in 100% DMSO (e.g., 10-20 mg/mL).[9]

  • Cosolvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible cosolvents. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[13][14]

  • Titration and Observation:

    • In separate glass vials, add a small, fixed volume of your DMSO stock solution.

    • Slowly titrate each vial with a different cosolvent system (e.g., PBS containing 10% Ethanol, 20% Ethanol, 30% Ethanol, etc.), vortexing after each addition.

    • Visually inspect for the first sign of persistent cloudiness or precipitation. The highest percentage of the aqueous system that remains clear is your approximate limit.

  • Equilibration and Confirmation: Prepare the most promising formulations in larger volumes. Allow them to sit at the intended experimental temperature (e.g., 25°C or 37°C) for 24 hours to ensure they are stable and do not precipitate over time.

  • Quantification (Optional but Recommended): To accurately determine the solubility, use the shake-flask method followed by HPLC or UV-Vis analysis as described in Section 4.

G start Prepare Concentrated Stock in DMSO prep_cosolvents Prepare Aqueous Buffers with Varying % Cosolvent (e.g., 10%, 20%, 30% Ethanol) start->prep_cosolvents titrate Titrate Stock Solution with Cosolvent Systems prep_cosolvents->titrate observe Observe for Precipitation or Cloudiness titrate->observe clear Solution Clear: Increase % Cosolvent observe->clear No precipitate Precipitation Occurs: Record as Solubility Limit observe->precipitate Yes clear->titrate validate Validate Optimal System for 24h Stability precipitate->validate end Protocol Complete validate->end

Caption: Workflow for determining the maximum tolerated aqueous content using a cosolvent approach.

Guide 2: Cyclodextrin Complexation
  • Problem: You require a true aqueous solution of the compound with minimal organic solvent for sensitive applications like cell culture or ophthalmic formulations.[16]

  • Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17] They can encapsulate a poorly soluble "guest" molecule, like 14,15-Dehydro Triamcinolone Acetonide, within their cavity. This non-covalent "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for steroids.[20][21]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at varying concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Excess Drug: Add an excess amount of 14,15-Dehydro Triamcinolone Acetonide to each cyclodextrin solution in sealed vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample and Clarify: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot from the supernatant of each vial and clarify it by centrifuging at high speed or filtering through a 0.22 µm PTFE syringe filter to remove all undissolved particles.

  • Quantify Drug Concentration: Dilute the clarified supernatant appropriately and determine the concentration of the dissolved drug using a validated analytical method like HPLC-UV.

  • Plot and Analyze: Plot the concentration of dissolved 14,15-Dehydro Triamcinolone Acetonide (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show how solubility increases with cyclodextrin concentration. The slope of this line can be used to calculate the association constant and complex stoichiometry.

G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Drug Drug (Hydrophobic) Water Water (Polar) Drug->Water Precipitates CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Inclusion Complex (Water Soluble) CD->Complex Encapsulates Plus + Drug2 Drug

Caption: Formation of a water-soluble inclusion complex between a drug and a cyclodextrin.

Guide 3: Surfactant-Based Micellar Solubilization
  • Problem: You need to incorporate the drug into an aqueous system for assays or create a stable microemulsion for a formulation.

  • Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[22] Non-ionic surfactants like Tween® 80 or Brij® 35 are often used due to their lower toxicity and have been shown to be effective for Triamcinolone Acetonide.[23][24]

  • Surfactant Selection: Choose a range of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL, Brij® 35).

  • Prepare Surfactant Solutions: For each surfactant, prepare a series of aqueous solutions at concentrations well above their known CMC (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Determine Saturation Solubility: Use the shake-flask method as described for cyclodextrins:

    • Add an excess amount of 14,15-Dehydro Triamcinolone Acetonide to each surfactant solution.

    • Equilibrate in a shaking water bath for 48-72 hours.

    • Centrifuge or filter to remove undissolved drug.

    • Quantify the drug concentration in the clear supernatant via HPLC or another suitable method.

  • Compare Results: Create a table to compare the saturation solubility of the drug in each surfactant solution. This will identify the most effective solubilizing agent and the concentration required to achieve your target drug concentration.

The following table shows published solubility data for the parent compound, Triamcinolone Acetonide, in various vehicles, which serves as an excellent starting point for your experiments.

VehicleTypeSolubility (µg/mL)Source
Castor OilOil3120 ± 80[23][25]
Oleic AcidOil1500 ± 50[23]
Tween® 80Surfactant4700 ± 300[23]
Cremophor® ELSurfactant4460 ± 309[23]
Brij® 35Surfactant8540 ± 110[23]
PEG 400Cosurfactant7200 ± 200[23]

Data are for Triamcinolone Acetonide at 37 ± 0.5 °C and are presented as mean ± SD (n=3). This provides a strong indication of which excipients are likely to be effective for its 14,15-dehydro derivative.

Section 4: A Self-Validating System: Protocol for Solubility Determination

To ensure the trustworthiness of your results, it is crucial to use a standardized method for quantifying solubility.

  • Preparation: Add an amount of the solid drug to a vial containing the chosen solvent system (e.g., buffer, cosolvent mixture, cyclodextrin solution) that is known to be in excess of its solubility.

  • Equilibration: Seal the vial and agitate it at a constant temperature using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solids, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[23]

  • Sampling: Carefully withdraw a specific volume of the clear supernatant.

  • Dilution: Dilute the sample gravimetrically or volumetrically with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of your analytical method.

  • Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method or UV-Vis spectrophotometry to determine the drug concentration.[26] The measured concentration is the saturation solubility of the compound in that specific medium.

References

  • Muñoz-Rodríguez, J., et al. (2024). Improved triamcinolone acetonide-eluting contact lenses based on cyclodextrins and high hydrostatic pressure assisted complexation. PubMed. Available at: [Link]

  • Gupta, V. D. (1990). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. PubMed. Available at: [Link]

  • Cesàro, A., et al. (2012). Triamcinolone solubilization by (2-hydroxypropyl)-β-cyclodextrin: A spectroscopic and computational approach. PubMed. Available at: [Link]

  • Moës-Henschel, V., & Jaminet, F. (1980). Micellar solubilisation of corticoids by nonionic surfactants. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Aqueous solvent for corticosteroids - US6723714B2. Google Patents.
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  • Slideshare. (n.d.). solubility enhancement techniques. Slideshare. Available at: [https://www.slideshare.net/mobile/GaneshGeed/solubility-enhancement-techniques-13 enhancement-techniques]([Link] enhancement-techniques)

  • Google Patents. (n.d.). Cosolvent formulations - US6136799A. Google Patents.
  • Al-kassimy, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Tarpley, J. E., & Tarpley, A. R. (1952). Determination of Purity of Steroids: Solubility Analysis. American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or... - KR20180054569A. Google Patents.
  • PubChem. (n.d.). delta14-Triamcinolone acetonide. PubChem. Available at: [Link]

  • Le-Ngoc, T., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Triamcinolone solubilization by (2-hydroxypropyl)-β-cyclodextrin: A spectroscopic and computational approach | Request PDF. ResearchGate. Available at: [Link]

  • hdb. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. hdb. Available at: [Link]

  • ResearchGate. (n.d.). Effect of cosolvent on steroid intermediates production (A, C) and.... ResearchGate. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Bohrium. (2024). Solubility determination and characterisation of steroids. Bohrium. Available at: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Corticosteroid compositions - WO2014197398A1. Google Patents.
  • Czapla-Masztafiak, J., et al. (2022). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. MDPI. Available at: [Link]

  • Ahmed, A. A., et al. (2021). Development of Triamcinolone Acetonide-Loaded Microemulsion as a Prospective Ophthalmic Delivery System for Treatment of Uveitis: In Vitro and In Vivo Evaluation. NIH. Available at: [Link]

  • Jissy, K. K., & Panda, A. K. (2016). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Effects on pH of triamcinolone acetonide (5%) with PLGA or.... ResearchGate. Available at: [Link]

  • Gupta, V. D. (1983). Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. PubMed. Available at: [Link]

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  • ResearchGate. (n.d.). Saturation solubility of triamcinolone acetonide in various vehicles at.... ResearchGate. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Tang, Y., et al. (2022). Sustained delivery of triamcinolone acetonide from a thermosensitive microemulsion gel system for the treatment of sensorineural hearing loss. Taylor & Francis Online. Available at: [Link]

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  • Shayanfar, A., & Ghavimi, H. (2013). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. NIH. Available at: [Link]

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Technical Support Center: Synthesis of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 14,15-Dehydro Triamcinolone Acetonide. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of corticosteroids. 14,15-Dehydro Triamcinolone Acetonide is a known impurity and derivative of Triamcinolone Acetonide, a potent synthetic corticosteroid used to treat a variety of inflammatory conditions[1][2].

The synthesis of this specific derivative presents unique challenges, primarily related to the controlled introduction of the C14-C15 double bond and the management of related impurities. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities effectively.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 14,15-Dehydro Triamcinolone Acetonide, presented in a question-and-answer format.

Q1: My reaction to form the Δ14-impurity from the 9,11β-Epoxide intermediate results in low yield and multiple unidentified spots on my TLC plate. What is the likely cause?

A: This is a common issue stemming from suboptimal reaction conditions during the simultaneous acetonide formation and epoxy ring-opening/fluorination step. The reaction is typically performed using hydrogen fluoride (HF) in acetone[3].

  • Causality: The use of aqueous HF or improper temperature control can lead to several side reactions. Water can interfere with the acetonide formation and promote the formation of various hydroxylated byproducts. Temperatures that are too high can cause degradation of the steroid backbone or the formation of other dehydrated impurities.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure you are using a high-purity, preferably anhydrous or a specific concentration of HF solution as specified in established protocols (e.g., 70% HF)[3]. The presence of unknown amounts of water is detrimental.

    • Temperature Control: The reaction is often biphasic, requiring an initial low temperature for acetonide formation (e.g., 5-10°C) followed by a controlled increase for the epoxy ring opening (e.g., 25-30°C)[3]. Strict adherence to the temperature profile is critical. Use a cryostat for precise control.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of the starting epoxide material is a key indicator. Over-running the reaction can lead to degradation.

    • Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if trace metals are present in the reagents or glassware.

Q2: The final purification by recrystallization is inefficient. The impurity profile, as shown by HPLC, barely improves. How can I enhance purification?

A: The Δ14-Triamcinolone Acetonide impurity can be difficult to separate from the parent compound and other related impurities due to their similar polarities[3]. A standard recrystallization may not be sufficient.

  • Causality: Co-crystallization of impurities with the final product is common for molecules with rigid steroidal structures. The choice of solvent system is paramount for achieving differential solubility.

  • Troubleshooting Steps:

    • Solvent System Optimization: The literature suggests using a mixture of methanol and methylene dichloride (MDC) for purification[3]. You may need to systematically vary the ratio of these solvents. A higher proportion of the less polar solvent (MDC) can help precipitate the desired, often less polar, product while keeping more polar impurities in the mother liquor.

    • Anti-Solvent Addition: Try dissolving the crude product in a minimum amount of a good solvent (like MDC or acetone) and then slowly adding an anti-solvent (like hexanes or water) to induce selective crystallization.

    • Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or MDC/methanol) can provide the necessary separation.

    • Purity Check: After purification, always confirm the purity using a validated HPLC method. In some cases, the Δ14 impurity has been observed to merge with other specified impurities, requiring the development of a superior, high-resolution HPLC method for accurate assessment[3].

Q3: The fluorination step to open the 9,11β-epoxide ring is sluggish and incomplete. What are the critical parameters to control?

A: The introduction of the 9α-fluoro and 11β-hydroxy groups via epoxide ring opening with hydrogen fluoride is a challenging step that is highly sensitive to reaction conditions[4].

  • Causality: The reaction mechanism involves the protonation of the epoxide oxygen by HF, followed by nucleophilic attack by the fluoride ion. The efficiency of this process depends on the strength of the HF reagent, temperature, and solvent. A common solvent is dimethylformamide (DMF) mixed with HF[4][5].

  • Troubleshooting Steps:

    • HF Reagent: The choice of HF solution is critical. Anhydrous HF is highly effective but extremely hazardous. Solutions of HF in DMF or pyridine (like Olah's reagent) are often used to moderate reactivity and improve handling. Ensure the reagent has not degraded. A 50% HF/DMF solution is cited in some patents[5].

    • Temperature Management: This reaction is typically run at low temperatures (-25°C to -15°C) to control its exothermicity and prevent side reactions[5]. Deviation from the optimal temperature can lead to incomplete reaction or the formation of rearrangement byproducts.

    • Reaction Time: Allow sufficient reaction time (e.g., 2.5 to 5 hours) and monitor by TLC until the starting epoxide is consumed[3][5].

    • Quenching Procedure: The reaction must be carefully quenched by pouring the reaction mixture into a large volume of ice water and neutralizing with a base like sodium carbonate or ammonia[3][4]. An improper quench can lead to product degradation.

Synthesis Workflow and Troubleshooting Diagram

The following diagrams illustrate the key synthesis step and a decision tree for troubleshooting common issues.

cluster_0 Synthesis Workflow: Epoxide to Final Product A Start: 9,11β-Epoxide Intermediate (5TR) B Step 1: Acetonide Formation & Epoxy Ring Opening A->B [Ref: 3] C Reagents: Acetone, HF (70%) Temp: 5°C -> 30°C B->C D Step 2: Quench & Isolate Crude Product B->D E Reagents: Ice Water, Na2CO3 Solution D->E F Crude Δ14-Triamcinolone Acetonide D->F G Step 3: Purification F->G H Method: Recrystallization Solvents: Methanol/MDC G->H I Final Product: Pure Δ14-Triamcinolone Acetonide G->I

Caption: Key steps in converting the epoxide intermediate.

start Problem: Low Yield or Complex Reaction Mixture q1 Is the starting epoxide consumed (per TLC)? start->q1 res_no Issue: Incomplete Reaction - Check HF reagent activity. - Increase reaction time/temp carefully. - Verify stoichiometry. q1->res_no NO q2 Are there multiple spots on TLC? q1->q2 YES a1_yes YES a1_no NO res_yes_multi Issue: Side Reactions - Check for water in reagents. - Lower reaction temperature. - Use inert atmosphere. q2->res_yes_multi YES res_no_clean Issue: Isolation Loss - Optimize quenching procedure. - Analyze mother liquor for product loss. - Check pH during workup. q2->res_no_clean NO a2_yes YES a2_no NO

Caption: Troubleshooting decision tree for low yields.

Frequently Asked Questions (FAQs)
  • Q: What are the primary safety concerns during this synthesis?

    • A: The most significant hazard is the use of Hydrogen Fluoride (HF) . It is extremely corrosive and toxic. All work with HF must be conducted in a specialized chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile is not sufficient), a lab coat, and full-face protection. Calcium gluconate gel should be readily available as an immediate first aid treatment for skin exposure. Reactions involving HF should be performed in plastic or polytetrafluoroethylene (PTFE) labware, as HF attacks glass[4][5].

  • Q: What analytical methods are essential for this process?

    • A: A multi-faceted approach is required.

      • TLC (Thin Layer Chromatography): Essential for real-time monitoring of reaction progress[3].

      • HPLC (High-Performance Liquid Chromatography): The gold standard for determining the purity of the final product and quantifying impurities[3][6]. A high-resolution method is often necessary to separate structurally similar compounds.

      • Mass Spectrometry (MS) and NMR (Nuclear Magnetic Resonance) Spectroscopy: Crucial for confirming the identity and structure of the final product and any significant impurities[3][7].

  • Q: How should the final 14,15-Dehydro Triamcinolone Acetonide product be stored?

    • A: For long-term stability, the compound should be stored in a tightly sealed container at refrigerator temperatures (2-8°C)[8]. This minimizes degradation from heat and exposure to atmospheric moisture.

  • Q: Can protecting groups simplify this synthesis?

    • A: In this specific context, the acetonide formation is itself a protection step for the 16α, 17α-diol[4]. In more complex steroid syntheses, protecting groups are vital to ensure chemoselectivity[9][10]. For example, protecting a ketone as an acetal can prevent its reduction by metal hydrides intended for another functional group[9]. However, for this particular transformation, the main challenge is controlling the specific reaction conditions rather than needing additional protecting groups.

Key Experimental Protocols

The following protocols are adapted from established literature and are intended for use by qualified chemists.

Protocol 1: Synthesis of Crude Δ14-Triamcinolone Acetonide from Epoxide Intermediate[3]
Parameter Value
Starting Material Δ14-9,11β-Epoxy-16α,17α,21-trihydroxypregna-1,4-diene-3,20-dione (Δ14-5TR)
Solvent Acetone
Reagent Hydrogen Fluoride (HF), 70% aqueous solution
Temperature 5-10°C, then raised to 25-30°C
Reaction Time ~3 hours (monitored by TLC)

Procedure:

  • In a suitable PTFE reaction vessel, dissolve 8g of the Δ14-5TR epoxide intermediate (VII) in 240ml of acetone.

  • Cool the mixture to below 10°C using an ice bath or cryostat.

  • Carefully add a catalytic amount of 70% HF and stir for 30 minutes at 5-10°C to facilitate the acetonide formation. Monitor the completion of this first reaction by TLC.

  • Add additional 70% HF to the reaction mixture.

  • Allow the reaction temperature to rise to 25-30°C and maintain for approximately 2.5 hours, or until TLC analysis confirms the consumption of the starting material.

  • Prepare a quench solution of crushed ice and water. Slowly and carefully pour the reaction mixture into the quench solution with vigorous stirring.

  • Neutralize the acidic solution by adding a saturated sodium carbonate (Na₂CO₃) solution until the pH reaches ~7.

  • Filter the resulting precipitate, wash the solid with deionized water until the washings are neutral, and dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization[3]

Procedure:

  • Take the crude solid obtained from Protocol 1.

  • Dissolve the crude product in a minimal amount of hot methylene dichloride (MDC).

  • Once dissolved, add methanol slowly. The optimal ratio of Methanol to MDC must be determined empirically to maximize yield and purity.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure Δ14-Triamcinolone Acetonide.

References
  • Weikum ER, Okafor DC, D'Agostino EH, et al. (2017). Structural analysis of the glucocorticoid receptor ligand-binding domain in complex with triamcinolone acetonide and a fragment of the atypical coregulator, small heterodimer partner. Molecular Pharmacology, 92(1): 12-21. [Link]

  • Ying, Z., Jiang, Q., Yang, S., et al. (2014). Preparation method of triamcinolone acetonide.
  • Shah, T. J. (2020). Δ14-STEROIDAL IMPURITY PREPARATION, CHARACTERIZATION AND EVALUATION, AS WELL DEVELOPMENT OF NEW HPLC. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(1), 23-33. [Link]

  • Cipla Ltd. (2009). One Pot Process For Synthesis Of Triamcinolone Acetonide. Indian Patent Application 13/2009. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Huidobro, A., et al. (2005). Comparison of different techniques for purification of triamcinolone acetonide suspension for intravitreal use. Archivos de la Sociedad Española de Oftalmología (English Edition), 80(11), 643-648. [Link]

  • van Heugten, A. J. P., de Vries, W. S., & Markesteijn, M. M. A. (2018). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. AAPS PharmSciTech, 19(3), 1448–1453. [Link]

  • Preparation method of triamcinolone acetonide. (2021).

Sources

Technical Support Center: Optimizing 14,15-Dehydro Triamcinolone Acetonide Dosage in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 14,15-Dehydro Triamcinolone Acetonide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the dosage of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 14,15-Dehydro Triamcinolone Acetonide to build a strong foundation for your experimental design.

Q1: What is 14,15-Dehydro Triamcinolone Acetonide and what is its primary mechanism of action?

A1: 14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid and a derivative of Triamcinolone Acetonide.[1] As a glucocorticoid, its primary mechanism of action involves binding to specific cytosolic glucocorticoid receptors.[2][3] This complex then translocates to the cell nucleus, where it interacts with DNA to alter gene expression.[3][4] This results in the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.[2][3] A key action is the inhibition of phospholipase A2, which in turn reduces the production of inflammatory substances like prostaglandins and leukotrienes.[3][5]

Q2: What are the key physicochemical properties of 14,15-Dehydro Triamcinolone Acetonide I should be aware of?

A2: Key properties include:

  • Molecular Formula: C24H29FO6[6][7]

  • Molecular Weight: 432.48 g/mol [6][7]

  • Appearance: Pale yellow to yellow solid[1][8]

  • Solubility: Slightly soluble in chloroform, DMSO, and methanol (sonication may be required).[1][8] It is practically insoluble in water.[9]

  • Storage: Should be stored in a refrigerator (2-8°C) for long-term stability. It is stable for at least 4 years under these conditions.

Q3: What is the difference between 14,15-Dehydro Triamcinolone Acetonide and Triamcinolone Acetonide?

A3: 14,15-Dehydro Triamcinolone Acetonide is a potential impurity found in commercial preparations of Triamcinolone Acetonide.[10] The "dehydro" designation indicates the presence of a double bond between carbons 14 and 15 in the steroid structure. While their core mechanism as a corticosteroid is similar, the slight structural difference may influence potency, metabolism, and off-target effects. It is crucial to use the correct compound for your specific research question.

Q4: How do I prepare a stock solution of 14,15-Dehydro Triamcinolone Acetonide?

A4: Given its slight solubility in DMSO or ethanol, it is recommended to prepare a high-concentration stock solution in one of these solvents.[2] For example, you can dissolve the solid in 100% DMSO to create a 10 mM or 100 mM stock. To ensure complete dissolution, gentle warming and vortexing may be necessary. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

II. Experimental Design & Dosage Optimization: A Step-by-Step Guide

Optimizing the dosage of 14,15-Dehydro Triamcinolone Acetonide is critical for obtaining meaningful and reproducible results. This section provides a structured approach to determining the optimal concentration range for your specific in vitro experiments.

Step 1: Determine the Initial Concentration Range

The potency of corticosteroids can vary significantly depending on the cell type and experimental conditions.[11] Therefore, a preliminary experiment to determine the approximate range of sensitivity is advisable.

  • Recommendation: Start with a broad concentration range, for example, from 1 nM to 100 µM, using 10-fold serial dilutions.[11][12] This will help you identify the approximate IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[12]

Step 2: Perform a Dose-Response Experiment

Once you have an approximate range, a more detailed dose-response experiment with a narrower concentration range and smaller dilution factors (e.g., 2- or 3-fold) is necessary to accurately determine the optimal dosage.[13]

Protocol: Generating a Dose-Response Curve
  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment.[12] Allow cells to adhere for 24 hours if applicable.[12]

  • Compound Preparation: Prepare serial dilutions of 14,15-Dehydro Triamcinolone Acetonide in your complete cell culture medium.[12]

  • Treatment: Remove the existing medium and add the medium containing the different drug concentrations.[12] Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and an untreated control.[12] Each concentration should be tested in triplicate.[12]

  • Incubation: Incubate the cells for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[12]

  • Assessment of Cell Viability: Use a suitable cell viability assay to determine the effect of the compound. Common assays include MTT, MTS, or Alamar Blue.[12][14][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50/EC50 value.[12]

Step 3: Consider the Difference Between Nominal and Effective Concentrations

It is important to recognize that the nominal concentration (the concentration you add to the culture medium) may not be the same as the effective concentration that the cells are exposed to.[16][17] Factors such as binding to serum proteins in the medium, adsorption to the plasticware, and cellular uptake can influence the actual concentration.[16][17]

  • Expert Insight: For highly lipophilic compounds, the concentration in the cell layer can be significantly higher than in the medium.[17] While direct measurement of free and cellular concentrations is complex, being aware of this discrepancy is crucial for interpreting your results.

III. Troubleshooting Common Experimental Issues

This section addresses specific problems that researchers may encounter when working with 14,15-Dehydro Triamcinolone Acetonide.

Q5: I am observing inconsistent results between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect growth rates and drug sensitivity.[11]

  • Compound Stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. The stability of corticosteroids in aqueous solutions can be pH-dependent.[18]

  • Incubation Time: The duration of drug exposure can significantly impact the outcome. Ensure the incubation time is consistent and appropriate for the biological process you are studying.[12]

Q6: My compound is precipitating in the cell culture medium. How can I resolve this?

A6: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the compound's solubility in the aqueous medium is exceeded.

  • Solution 1: Reduce Solvent Concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.

  • Solution 2: Use a Different Solvent: While DMSO is common, for some applications, ethanol might be a suitable alternative.[2]

  • Solution 3: Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the risk of precipitation over time.

Q7: I am not observing any effect of the compound, even at high concentrations. What should I check?

A7:

  • Verify Compound Identity and Purity: Ensure you are using the correct compound and that it is of high purity. 14,15-Dehydro Triamcinolone Acetonide can be an impurity in Triamcinolone Acetonide preparations.[10]

  • Check Cell Health: Confirm that your cells are healthy and growing optimally before starting the experiment.

  • Extend Incubation Time: The biological effects of corticosteroids can sometimes take longer to manifest. Consider extending the incubation period.

  • Choose a More Sensitive Assay: The chosen endpoint may not be sensitive enough to detect subtle changes. Consider using a more sensitive cell viability assay or an assay that measures a more direct downstream effect of glucocorticoid receptor activation.

Q8: How do I choose the appropriate cell viability assay?

A8: The choice of assay depends on the expected mechanism of action of 14,15-Dehydro Triamcinolone Acetonide.

  • Metabolic Assays (MTT, MTS, WST-8): These colorimetric assays measure the metabolic activity of viable cells and are suitable for assessing general cytotoxicity or cytostatic effects.[14][19]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells, which is a good indicator of cell health.[19]

  • Membrane Integrity Assays (e.g., Calcein AM/Ethidium Homodimer-1): These fluorescence-based assays distinguish between live and dead cells based on membrane integrity and are useful for directly assessing cytotoxicity.[15][19]

IV. Visualization of Experimental Workflow

To aid in your experimental planning, the following diagram illustrates a typical workflow for optimizing the dosage of 14,15-Dehydro Triamcinolone Acetonide.

Caption: Workflow for Dosage Optimization.

V. Data Presentation

The following table provides an example of how to structure the data from a dose-response experiment.

Concentration (µM)Log Concentration% Cell Viability (Mean ± SD)
0 (Vehicle Control)N/A100 ± 5.2
0.01-298.5 ± 4.8
0.1-185.3 ± 6.1
1052.1 ± 3.9
10115.7 ± 2.5
10025.2 ± 1.8

VI. References

  • 14,15-Dehydro Triamcinolone Acetonide - Advent Chembio. (n.d.). Retrieved from [Link]

  • The effect of glucocorticoids on tendon cell viability in human tendon explants - PMC - NIH. (n.d.). Retrieved from [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - NIH. (n.d.). Retrieved from [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology. (n.d.). Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. (n.d.). Retrieved from [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (n.d.). Retrieved from [Link]

  • Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell viability dose-response curve of dexamethasone, as measured by MTT... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis. (n.d.). Retrieved from [Link]

  • Cell Health Assays - LICORbio™. (n.d.). Retrieved from [Link]

  • Pharmacology of Triamcinolone Acetonide (Azmacort) ; Mechanism of action, Pharmacokinetics, Uses - YouTube. (2025, February 23). Retrieved from [Link]

  • What is the mechanism of Triamcinolone Acetonide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • 2 questions with answers in TRIAMCINOLONE ACETONIDE | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • Official Monographs for Part I / Triamcinolone. (n.d.). Retrieved from [Link]

  • Triamcinolone - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Optimizing the corticosteroid dose in steroid-sensitive nephrotic syndrome - PubMed. (2021, February 20). Retrieved from [Link]

  • Investigation of the Excretion of Triamcinolone Acetonide and Its Metabolite - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Triamcinolone acetonide - Wikipedia. (n.d.). Retrieved from [Link]

  • Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - MDPI. (2022, July 4). Retrieved from [Link]

  • Investigation of the Excretion of Triamcinolone Acetonide and Its Metabolite - MDPI. (2023, February 27). Retrieved from [Link]

  • triamcinolone acetonide: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Sustained delivery of triamcinolone acetonide from a thermosensitive microemulsion gel system for the treatment of sensorineural hearing loss - PubMed Central. (2023, August 3). Retrieved from [Link]

  • EP0843548A2 - Stabilized steroid compositions - Google Patents. (n.d.). Retrieved from

  • Triamcinolone acetonide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Optimizing the corticosteroid dose in steroid-sensitive nephrotic syndrome - PubMed Central. (2021, February 20). Retrieved from [Link]

  • Optimal Dosing and Timing of High-Dose Corticosteroid Therapy in Hospitalized Patients With COVID-19: Study Protocol for a Retrospective Observational Multicenter Study (SELECT) - NIH. (2023, June 2). Retrieved from [Link]

  • Perioperative “stress dose” of corticosteroid: Pharmacological and clinical perspective - AWS. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the purification of 14,15-Dehydro Triamcinolone Acetonide.

As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies for the purification of Triamcinolone Acetonide, specifically focusing on the removal of its critical process impurity, 14,15-Dehydro Triamcinolone Acetonide. The methodologies and explanations herein are based on established chromatographic and crystallization principles, aimed at ensuring the highest purity of your Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is 14,15-Dehydro Triamcinolone Acetonide and why is its removal critical?

14,15-Dehydro Triamcinolone Acetonide, also known as Triamcinolone Acetonide Impurity B or USP Related Compound B, is a potential impurity that can form during the synthesis of Triamcinolone Acetonide.[1][2][3] Its structure is very similar to the parent molecule, differing by a double bond in the D-ring of the steroid core. Regulatory bodies require strict control over impurities in pharmaceutical products, as they can impact the drug's safety and efficacy. Therefore, reducing this impurity to acceptable levels (often below 0.1%) is a critical step in the drug manufacturing process to ensure product quality and patient safety.[4]

Q2: What are the primary industrial methods for removing this impurity?

The two primary methods for purifying Triamcinolone Acetonide and removing closely related impurities like the 14,15-dehydro version are:

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a powerful and widely used technique for isolating and purifying compounds in the pharmaceutical industry.[5][6][7] It offers high resolution, allowing for the separation of molecules with very similar structures.[8]

  • Recrystallization: This is a classic and cost-effective method for purifying solid organic compounds.[9][10] The success of this method depends heavily on the differential solubility of the API and the impurity in a selected solvent or solvent system.[9]

Q3: Can Supercritical Fluid Chromatography (SFC) be used as an alternative?

Yes, Supercritical Fluid Chromatography (SFC) is a viable and increasingly popular alternative to traditional HPLC. SFC uses supercritical CO2 as the primary mobile phase, which provides several advantages over liquid chromatography, including faster separations, reduced organic solvent consumption, and often unique selectivity for separating isomers and closely related compounds.[11][12] For steroid purification, SFC can offer improved separation capabilities and is considered a greener chromatography option.[11][13]

Q4: What is polymorphism and why is it a concern during crystallization?

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. This is a common phenomenon among steroid compounds.[14] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. During purification by crystallization, it is crucial to control the process to consistently produce the desired, most stable polymorph. Uncontrolled crystallization can lead to the formation of less stable forms or mixtures of forms, which can impact the final drug product's performance and stability.[14]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 14,15-Dehydro Triamcinolone Acetonide.

Issue 1: Poor Resolution in Preparative HPLC

Question: My preparative HPLC method shows poor separation or co-elution between Triamcinolone Acetonide and the 14,15-Dehydro impurity. What can I do?

Answer: This is a common challenge due to the structural similarity of the two compounds.[8] The key is to enhance the selectivity of your chromatographic system.

Causality & Solutions:

  • Sub-optimal Mobile Phase: The polarity and composition of the mobile phase are critical for resolution. Corticosteroids are often separated using reversed-phase chromatography with water and organic solvents like acetonitrile or methanol.[8]

    • Action 1: Modify Organic Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile/water). A shallower gradient or even isocratic conditions with a lower percentage of organic solvent can increase retention and improve separation.[8]

    • Action 2: Try a Different Organic Modifier: The selectivity can change significantly between different solvents. If acetonitrile isn't working, try methanol or a ternary mixture (e.g., water/acetonitrile/methanol).[15]

  • Incorrect Column Chemistry: The standard C18 column may not provide sufficient selectivity.

    • Action: Screen Alternative Stationary Phases. Columns with different chemistries, such as Phenyl-Hexyl or embedded polar groups, can offer alternative selectivity through different interaction mechanisms (e.g., π-π interactions with the phenyl rings).

  • Insufficient Column Efficiency: The column may be old, or the particle size may be too large for the required separation.

    • Action: Use a High-Efficiency Column. Employ a column with smaller particles (e.g., 5 µm) and ensure it is properly packed and conditioned. This increases the number of theoretical plates, leading to sharper peaks and better resolution.

Below is a systematic workflow for developing and optimizing your preparative HPLC method.

HPLC_Workflow cluster_dev Method Development cluster_scale Scale-Up & Purification Start Start: Analytical Scale Method Selectivity Screen Columns & Solvents (C18, Phenyl, etc.) (ACN, MeOH, THF) Start->Selectivity Goal: Baseline Resolution Gradient Optimize Gradient Profile (Slope, Time) Selectivity->Gradient Best System Chosen Load Perform Loading Study Gradient->Load Resolution > 1.5 ScaleUp Linear Scale-Up to Prep Column (Adjust Flow Rate & Gradient) Load->ScaleUp Determine Max Load Purify Run Preparative Purification ScaleUp->Purify Analyze Analyze Fractions for Purity Purify->Analyze Pool Pool Pure Fractions & Evaporate Analyze->Pool Purity > 99.8% Final Final Product QC Pool->Final

Caption: A systematic workflow for HPLC method development and scale-up.

Issue 2: Low Yield After Recrystallization

Question: I am trying to remove the 14,15-Dehydro impurity via recrystallization, but my product yield is very low, or the impurity doesn't seem to be removed. What's wrong?

Answer: Recrystallization relies on a significant difference in solubility between your product and the impurity at different temperatures.[9] If their solubility profiles are too similar, or if you are using a suboptimal solvent, purification will be inefficient.

Causality & Solutions:

  • Poor Solvent Choice: The ideal solvent should dissolve Triamcinolone Acetonide well at high temperatures but poorly at low temperatures, while the impurity should either remain highly soluble or be completely insoluble at all temperatures.[9][10]

    • Action 1: Systematic Solvent Screening. Test a range of solvents with varying polarities (e.g., acetone, ethanol, methanol, ethyl acetate, water). A structured screening process is essential.[16]

    • Action 2: Use a Two-Solvent System (Anti-solvent). Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This can selectively force the main product to crystallize out.[10]

  • Co-crystallization: The impurity may be getting incorporated into the crystal lattice of the main product due to their structural similarities.

    • Action: Slow Down the Cooling Rate. Allow the solution to cool to room temperature slowly and without disturbance before moving it to an ice bath. Slower crystal growth is more selective and less likely to trap impurities.[16]

  • Incorrect Product-to-Solvent Ratio: Using too much solvent will keep the product dissolved even after cooling, while using too little will cause premature crystallization, trapping impurities.

    • Action: Use the Minimum Amount of Hot Solvent. Add just enough hot solvent to fully dissolve the crude material. This ensures the solution is saturated upon cooling, maximizing recovery.[9]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Water 10078.5Generally poor solubility for steroids, but can be an effective anti-solvent.[8][16]
Methanol 6533.0Good solubility for many steroids, often used in solvent/anti-solvent pairs.[16][17]
Ethanol 7825.3Similar to methanol, slightly less polar.[16]
Acetone 5621.0A strong solvent for many organic compounds, can be effective.[16]
Ethyl Acetate 776.0A less polar solvent, good for dissolving steroids and can be used in purification.[18]
Issue 3: Reappearance of Impurity After Purification

Question: I successfully purified my Triamcinolone Acetonide, but after concentrating the pure fractions and storing them, the 14,15-Dehydro impurity (or other new impurities) reappears. Why is this happening?

Answer: This suggests that the parent Triamcinolone Acetonide molecule may be degrading under the conditions of your workup or storage. The formation of a dehydro impurity could indicate an oxidative process.

Causality & Solutions:

  • Oxidative Degradation: Steroids can be susceptible to oxidation, especially at the C-21 position, but other pathways are possible.[19][20] Trace metals or exposure to air and light during lengthy processing (like solvent evaporation) can catalyze these reactions.[21]

    • Action 1: Conduct Forced Degradation Studies. Expose a pure sample of Triamcinolone Acetonide to stress conditions (acid, base, peroxide, heat, light) to understand its degradation pathways.[19][22] This will confirm if the impurity can be formed from the API itself.

    • Action 2: Minimize Exposure to Oxygen and Light. Perform workup steps like solvent evaporation under a nitrogen or argon atmosphere. Protect solutions and the final product from direct light.

  • Thermal Instability: High temperatures used during solvent evaporation could be causing degradation.

    • Action: Use Low-Temperature Evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C) and efficient vacuum to remove the solvent.

Impurity_Troubleshooting Start Impurity reappears in pure fractions Check1 Is the impurity 14,15-dehydro? Start->Check1 Check2 Are other unknown impurities appearing? Check1->Check2 No PathOxidative Suspect Oxidative Degradation Check1->PathOxidative Yes PathThermal Suspect Thermal Degradation Check2->PathThermal Yes PathGeneral Suspect General Instability Check2->PathGeneral No, original impurity only Sol_Oxidative Solution: - Work under inert gas (N2/Ar) - Use antioxidants - Protect from light PathOxidative->Sol_Oxidative Sol_Thermal Solution: - Evaporate solvent at <40°C - Use high vacuum PathThermal->Sol_Thermal Sol_General Solution: - Check pH of fractions - Ensure solvent purity - Store at 2-8°C PathGeneral->Sol_General

Sources

Technical Support Center: Strategic Mitigation of Side Effects of 14,15-Dehydro Triamcinolone Acetonide and Related Potent Glucocorticoids in Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Data specific to the side effect profile of 14,15-Dehydro Triamcinolone Acetonide (CAS 1260149-96-9) in preclinical studies is limited in publicly available literature.[1][2][3] This compound is often referenced as a derivative or impurity of the well-characterized synthetic corticosteroid, Triamcinolone Acetonide.[4][5] Therefore, this guide is structured based on the extensive research on Triamcinolone Acetonide and other potent glucocorticoids. The principles and methodologies outlined here are designed to be broadly applicable for researchers working with potent synthetic glucocorticoids, providing a robust framework for anticipating and minimizing adverse effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated side effects of potent glucocorticoids like Triamcinolone Acetonide in our animal models?

A1: Based on the known class effects of potent glucocorticoids, the primary side effects to anticipate in animal models are dose and duration-dependent.[6] These can be broadly categorized as systemic and local.

  • Systemic Side Effects: When administered systemically or with significant systemic absorption, you should monitor for signs of:

    • Metabolic Disturbances: Hyperglycemia and weight gain are common.[7][8]

    • Musculoskeletal Effects: Long-term use can lead to muscle wasting and a significant reduction in bone mineral density, a condition known as glucocorticoid-induced osteoporosis (GIO).[7]

    • Immunosuppression: Increased susceptibility to infections.[7]

    • Endocrine Disruption: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis is a key concern with prolonged use.[9]

  • Local Side Effects: With topical or localized administration, you may observe:

    • Dermal Changes: Skin thinning (atrophy), delayed wound healing, and changes in pigmentation at the application site.[7][10]

Q2: How can we design our study to minimize systemic side effects while still achieving the desired therapeutic effect?

A2: The key principle is to minimize systemic exposure. This can be achieved through several strategies:

  • Route of Administration: Opt for local administration (e.g., topical, intra-articular, or inhaled) whenever your experimental model and research question permit. This can significantly reduce systemic side effects compared to oral or parenteral routes.[11]

  • Dose Optimization: Conduct a thorough dose-response study to identify the minimum effective dose.

  • Formulation: For topical studies, the formulation can influence absorption. For instance, occlusion (covering the application site) can dramatically increase penetration and systemic absorption.[12]

  • Alternate-Day Therapy: In some chronic models, administering the glucocorticoid every other day may help reduce HPA axis suppression.

Q3: What are the best practices for monitoring glucocorticoid-induced osteoporosis (GIO) in our rodent models?

A3: GIO is one of the most significant concerns with chronic glucocorticoid administration. A multi-faceted approach to monitoring is recommended:

  • Bone Mineral Density (BMD): Use techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) to quantify changes in BMD over the course of the study.

  • Histomorphometry: At the study endpoint, analysis of bone architecture (e.g., trabecular thickness, number, and separation) from excised femurs or vertebrae provides detailed insights into the microstructural changes.

  • Biochemical Markers: Monitor serum or plasma levels of bone turnover markers, such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption).

Q4: Are there in vitro assays that can help us predict the potential for side effects?

A4: While in vivo studies are essential, in vitro assays can provide valuable early insights:

  • Receptor Binding Assays: Determine the binding affinity of your compound for the glucocorticoid receptor (GR). Higher affinity often correlates with greater potency and a higher potential for side effects.

  • Transactivation/Transrepression Assays: Use reporter gene assays to differentiate between the GR's ability to activate genes (transactivation, often associated with metabolic side effects) and repress genes (transrepression, linked to anti-inflammatory effects).

  • Cell Viability Assays: Assess the cytotoxic effects of the compound on relevant cell types, such as retinal cells, chondrocytes, or osteoblasts, to predict local toxicity.[5][13]

Troubleshooting Guides

Guide 1: Unexpected Weight Loss or Gain in Animal Models

Issue: Animals treated with 14,15-Dehydro Triamcinolone Acetonide show significant weight fluctuations that are confounding the study results.

Observation Potential Cause Troubleshooting Steps & Rationale
Unexpected Weight Gain Cushingoid effects due to high systemic exposure.1. Verify Dose: Double-check your dosing calculations and preparation. 2. Assess Systemic Exposure: If using local administration, consider measuring plasma drug levels to confirm if unexpected systemic absorption is occurring. 3. Reduce Dose/Frequency: If therapeutically viable, lower the dose or switch to an alternate-day dosing schedule.
Unexpected Weight Loss Muscle wasting (catabolic effects), reduced food intake due to stress or illness.1. Monitor Food and Water Intake: Quantify daily consumption to rule out anorexia. 2. Assess for Immunosuppression: Check for signs of opportunistic infections. 3. Evaluate Muscle Mass: At necropsy, weigh key muscles (e.g., gastrocnemius) to assess for atrophy.
Guide 2: High Variability in Inflammatory Response

Issue: There is high inter-animal variability in the anti-inflammatory response to the glucocorticoid.

Potential Cause Troubleshooting Steps & Rationale
Inconsistent Drug Delivery Improper administration technique leading to variable dosing.
Metabolic Differences Natural variation in drug metabolism among animals.

Experimental Protocols

Protocol 1: Induction and Assessment of Glucocorticoid-Induced Osteoporosis (GIO) in a Murine Model
  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6), typically 8-12 weeks of age.

  • Glucocorticoid Administration:

    • Administer Triamcinolone Acetonide (or the test compound) via subcutaneous injection or slow-release pellets. A typical dose for inducing osteoporosis might be in the range of 1-5 mg/kg/day, but this must be optimized for your specific compound and research goals.

    • The study duration is typically 4-8 weeks to induce significant bone loss.

  • Monitoring:

    • Weekly: Record body weight.

    • Baseline and Endpoint: Perform DXA scans to measure BMD of the lumbar spine and femur.

  • Endpoint Analysis:

    • Micro-CT: Analyze the distal femur or lumbar vertebrae for detailed 3D microarchitecture.

    • Histology: Process undecalcified bone sections for von Kossa staining (for mineralized bone) and tartrate-resistant acid phosphatase (TRAP) staining (for osteoclasts).

    • Biomechanical Testing: Perform three-point bending tests on the femur to assess bone strength.

Protocol 2: Evaluating Metabolic Side Effects (Hyperglycemia)
  • Animal Model: Use a standard rodent model.

  • Acclimatization: Allow animals to acclimate for at least one week, with regular handling to minimize stress-induced hyperglycemia.

  • Baseline Measurement: Measure baseline blood glucose levels from tail vein blood using a standard glucometer.

  • Drug Administration: Administer the glucocorticoid at the desired dose and route.

  • Glucose Monitoring:

    • Measure blood glucose at several time points post-administration (e.g., 2, 4, 6, and 24 hours) to capture the peak effect.

    • For chronic studies, perform weekly fasting glucose measurements or a glucose tolerance test (GTT) at the end of the study.

  • Data Analysis: Compare the changes in blood glucose levels between the treated and vehicle control groups.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (GC) CellMembrane Cell Membrane GR_HSP GR + HSP90/70 GC->GR_HSP Binds Cytoplasm Cytoplasm Nucleus Nucleus GC_GR GC-GR Complex GR_HSP->GC_GR HSP Dissociation GC_GR_Dimer GC-GR Dimer GC_GR->GC_GR_Dimer Dimerization GC_GR_Dimer->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) GC_GR_Dimer->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 GC_GR_Dimer->NFkB_AP1 Tethering (Transrepression) AntiInflammatory Anti-inflammatory Gene Transcription GRE->AntiInflammatory Increases ProInflammatory Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatory Decreases

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow for Side Effect Profiling

Side_Effect_Workflow start Start: Select Glucocorticoid (e.g., 14,15-Dehydro Triamcinolone Acetonide) dose_response In Vitro Potency & Cytotoxicity Assays start->dose_response pilot_pk Pilot In Vivo PK/PD Study (Dose Range Finding) dose_response->pilot_pk main_study Definitive In Vivo Study (Chronic Dosing) pilot_pk->main_study monitoring In-Life Monitoring (Weight, Glucose, Clinical Signs) main_study->monitoring endpoint Endpoint Analysis monitoring->endpoint immuno Immunophenotyping (Flow Cytometry) endpoint->immuno metabolic Metabolic Assays (GTT, Serum Lipids) endpoint->metabolic bone Bone Analysis (µCT, Histology) endpoint->bone histopath Histopathology (Adrenals, Skin, etc.) endpoint->histopath report Data Analysis & Reporting immuno->report metabolic->report bone->report histopath->report

Caption: Workflow for preclinical side effect profiling.

Decision Tree for Administration Route

Admin_Route_Decision_Tree q1 Research Goal: Localized or Systemic Effect? local Localized Effect q1->local Localized systemic Systemic Effect q1->systemic Systemic q2 Target Organ Accessible? local->q2 q3 Rapid Onset Needed? systemic->q3 local_admin Use Local Route: - Topical - Intra-articular - Inhaled q2->local_admin Yes systemic_for_local Use Systemic Route (Acknowledge Side Effects) q2->systemic_for_local No iv_ip Use Systemic Route: - IV, IP q3->iv_ip Yes po_sc Use Systemic Route: - PO, SC q3->po_sc No

Caption: Decision tree for selecting an administration route.

References

  • The Side Effects of TRIAMCINOLONE ACETONIDE (TRIAMCINOLONE ACETONIDE). (n.d.). Biomedicus. Retrieved January 15, 2026, from [Link]

  • What are the side effects of Triamcinolone Acetonide? (2024, July 12). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Triamcinolone Cream (Triamcinolone Acetonide Cream): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 15, 2026, from [Link]

  • Side Effects of Triamcinolone acetonide. (n.d.). TSW Assist. Retrieved January 15, 2026, from [Link]

  • What are the side effects of triamcinolone acetonide? (2020, October 27). Quora. Retrieved January 15, 2026, from [Link]

  • Triamcinolone acetonide-d6 | CAS#:352431-33-5. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

  • delta14-Triamcinolone acetonide | C24H29FO6 | CID 29976839. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Triamcinolone Acetonide | C24H31FO6 | CID 6436. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Triamcinolone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Steroid Differentiation: The Safety Profile of Various Steroids on Retinal Cells in Vitro and their Implications for Clinical Use (An American Ophthalmological Society Thesis). (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • CN113480593A - Preparation method of triamcinolone acetonide. (n.d.). Google Patents.
  • Triamcinolone acetonide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • 14,15-Dehydro Triamcinolone Acetonide. (n.d.). Advent Chembio. Retrieved January 15, 2026, from [Link]

  • A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Delayed Type Hypersensitivity to Intralesional Triamcinolone Acetonide. (n.d.). Retrieved January 15, 2026, from [Link]

  • Topical bioavailability of triamcinolone acetonide: effect of occlusion. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • A comparison of effects of triamcinolone acetonide aqueous nasal spray, oral prednisone, and placebo on adrenocortical function in male patients with allergic rhinitis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • The effects of intranasal triamcinolone acetonide and intranasal fluticasone propionate on short-term bone growth and HPA axis in children with allergic rhinitis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Effect of intranasal triamcinolone acetonide on basal hypothalamic-pituitary-adrenal axis function in children with allergic rhinitis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

Sources

common experimental errors with 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 14,15-Dehydro Triamcinolone Acetonide. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges associated with this synthetic corticosteroid. As a known impurity and a valuable research compound, understanding its behavior is critical for accurate and reproducible results. This guide provides field-proven insights, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of 14,15-Dehydro Triamcinolone Acetonide.

Q1: What exactly is 14,15-Dehydro Triamcinolone Acetonide?

14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid and a potential impurity found in commercial preparations of Triamcinolone Acetonide[1]. It is structurally similar to its parent compound, differing by the presence of a double bond between carbons 14 and 15. Like other glucocorticoids, it is investigated for its anti-inflammatory and immunosuppressive properties, which are mediated through its interaction with the glucocorticoid receptor (GR)[2][3]. It is primarily used as a research chemical or analytical standard[4][5].

Q2: How should I properly store and handle the solid compound?

Proper storage is critical to maintain the compound's integrity.

  • Storage Temperature: The solid compound should be stored in a tightly sealed container at refrigerator temperatures (2-8°C) for long-term stability[4]. Some suppliers note that the compound is stable for years under these conditions[1].

  • Environment: Protect the compound from light and moisture, as these can contribute to degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For powdered forms, handle in a ventilated enclosure to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for complete safety information[4].

Q3: How do I prepare a stock solution? What solvents are recommended?

Due to the poor aqueous solubility of corticosteroids, organic solvents are necessary for preparing stock solutions[6].

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable solvents for creating concentrated stock solutions.

  • Solubility Considerations: While precise solubility data for 14,15-Dehydro Triamcinolone Acetonide is not widely published, its parent compound, Triamcinolone Acetonide, is known to be poorly soluble in water[6][7]. It is critical to ensure the compound is fully dissolved before use. Sonication can aid in dissolution.

  • Stock Solution Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q4: How stable is this compound in stock solutions and aqueous experimental media?

Stability is a major source of experimental error. The stability of the closely related Triamcinolone Acetonide in aqueous solutions is highly dependent on pH, temperature, and the presence of metal ions[8][9].

  • pH Dependence: Degradation is minimal at a slightly acidic pH (around 3.4) and increases rapidly in neutral or alkaline conditions (pH > 5.5)[9][10]. Standard cell culture media are typically buffered around pH 7.4, creating a risk of degradation over the course of a long experiment.

  • Oxidative Degradation: Autoxidation is a primary degradation pathway for corticosteroids, a process that can be significantly accelerated by trace metal ions, particularly copper (Cu²⁺)[8][11].

  • Practical Implications: When preparing working solutions in aqueous buffers (e.g., for cell-based assays), it is best to make them fresh from a frozen stock solution immediately before use. If the buffer must be prepared in-house, using high-purity water and considering the addition of a chelating agent like EDTA can help mitigate metal-catalyzed oxidation[8].

Section 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Analytical Challenges (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and stability of corticosteroids. However, their structural similarity presents unique challenges[12][13].

Unexpected peaks can arise from contamination, sample degradation, or issues with the HPLC system.

  • Cause 1: Degradation Products. Given the compound's susceptibility to pH-mediated and oxidative degradation, new peaks may represent degradation products[9]. The ratio of these peaks may vary depending on the composition of your sample vehicle[9].

  • Cause 2: System Contamination (Ghost Peaks). If the peaks appear in blank runs, they may be "ghost peaks" from contamination in the mobile phase, sample solvent, or carryover from a previous injection[14].

  • Cause 3: Related Impurities. The compound itself may be an impurity of Triamcinolone Acetonide[1]. Ensure you have a certified reference standard for proper peak identification.

Poor peak shape compromises resolution and quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as polar compound interactions with residual silanols on a C18 column[15].

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 3 with phosphoric or formic acid) can suppress silanol ionization and improve peak shape[15]. Ensure your column is in good condition; column degradation can also lead to tailing[14].

  • Peak Fronting: This typically indicates column overload or poor sample solubility.

    • Solution: Reduce the concentration or volume of the injected sample. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase[15].

Retention time instability prevents reliable peak identification and quantification.

  • Cause 1: Inadequate Column Equilibration. The most common cause is insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or system startup[14].

  • Cause 2: Pump Issues. Inconsistent mobile phase composition due to pump malfunction or air bubbles in the solvent lines will cause shifts[14][15]. Degassing the mobile phase is crucial.

  • Cause 3: Temperature Fluctuations. The column temperature affects retention. Using a column oven provides a stable thermal environment.

Separating compounds that differ only by a double bond is a known HPLC challenge[12][13].

  • Solution 1: Optimize Mobile Phase. Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

  • Solution 2: Change the Column. Not all C18 columns are the same. A column with a different stationary phase chemistry (e.g., a different end-capping or a phenyl-hexyl phase) may provide the necessary selectivity[13][16].

  • Solution 3: Adjust Flow Rate and Temperature. Lowering the flow rate can increase the number of theoretical plates and improve resolution. Optimizing the column temperature can also alter selectivity.

Biological Assay Failures

Inconsistencies in biological assays are often traced back to the compound's handling and behavior in the experimental system.

This is a frequent and frustrating issue with multiple potential causes.

  • Cause 1: Compound Degradation. As discussed, the compound can degrade at the neutral pH of cell culture media[9]. If the assay runs for 24-48 hours, a significant portion of the compound may be lost.

  • Cause 2: Precipitation in Media. The compound's low aqueous solubility means it can precipitate out of the culture medium, especially when diluting a high-concentration DMSO stock. This drastically reduces the effective concentration available to the cells.

  • Cause 3: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), lowering the effective concentration.

High variability undermines the statistical significance of your results.

  • Cause 1: Inconsistent Dosing. This can result from incomplete dissolution of the stock solution, precipitation during serial dilutions, or pipetting errors.

  • Cause 2: Edge Effects in Microplates. Wells on the outer edges of a microplate are more prone to evaporation, leading to increased compound concentration and altered cell health.

  • Cause 3: Cell Plating Inconsistency. Uneven cell density across the plate will lead to variable responses.

Precipitation is a critical but often overlooked error.

  • Confirmation:

    • Prepare the highest concentration of your working solution in the final cell culture medium.

    • Let it sit in an incubator for 30-60 minutes.

    • Visually inspect the solution for cloudiness or particulates under a microscope.

  • Prevention:

    • Reduce Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (ideally ≤0.1%) to maintain cell health and improve compound solubility.

    • Use a Carrier Protein: Including a low concentration of serum (if compatible with your assay) or bovine serum albumin (BSA) in the medium can help solubilize hydrophobic compounds.

    • Optimize Dilution Scheme: Perform serial dilutions in a way that minimizes the time the compound spends in intermediate aqueous solutions before being added to the final culture volume.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common experimental workflows.

Protocol 1: Preparation and Validation of a Stock Solution

This protocol ensures you start with an accurate and reliable stock solution.

  • Preparation:

    • Accurately weigh approximately 5 mg of 14,15-Dehydro Triamcinolone Acetonide solid.

    • Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. Use a glass vial.

    • Vortex thoroughly and use gentle sonication in a water bath for 5-10 minutes to ensure complete dissolution.

  • Validation (Optional but Recommended):

    • Perform a UV-Vis spectrophotometric scan to confirm the presence of the characteristic absorbance maximum (around 238 nm for the parent compound)[1].

    • Inject a diluted sample of the stock solution into a validated HPLC system to confirm its purity and identity against a reference standard.

  • Storage:

    • Aliquot the validated stock solution into single-use volumes in amber glass or low-adhesion polypropylene vials.

    • Store at -80°C.

Protocol 2: Recommended HPLC-UV Method for Purity Analysis

This method is a starting point for separating 14,15-Dehydro Triamcinolone Acetonide from related substances. Optimization will likely be required for your specific instrument and column.

ParameterRecommended Setting
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 240 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile:Water (50:50)

System Suitability Check: Before running samples, inject a standard mixture containing both Triamcinolone Acetonide and 14,15-Dehydro Triamcinolone Acetonide to ensure the resolution between the two peaks is >1.5.

Protocol 3: In Vitro Glucocorticoid Receptor (GR) Activation Assay (Example)

This protocol outlines a general reporter gene assay to measure the compound's GR agonist activity[17][18].

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HeLa) stably or transiently transfected with a GR expression vector and a glucocorticoid response element (GRE)-driven luciferase reporter plasmid into a 96-well white, clear-bottom plate.

  • Compound Preparation:

    • Thaw a single-use aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution series in DMSO.

    • Further dilute this series in serum-free cell culture medium to create 2X working solutions. The final DMSO concentration should not exceed 0.2%.

  • Cell Treatment:

    • Remove the growth medium from the cells and add the 2X working solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.

    • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected constitutive reporter or a separate viability assay). Plot the normalized response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for HPLC Analysis

HPLC_Troubleshooting start Problem: Unexpected HPLC Results is_peak_in_blank Peak in Blank Run? start->is_peak_in_blank yes_ghost_peak Ghost Peak Detected is_peak_in_blank->yes_ghost_peak Yes no_real_peak Peak is Sample-Related is_peak_in_blank->no_real_peak No clean_system 1. Use fresh mobile phase/diluent. 2. Purge injector & system. 3. Check for carryover. yes_ghost_peak->clean_system Action check_retention_time Consistent Retention Time? no_real_peak->check_retention_time Check yes_consistent_rt Consistent Unknown Peak check_retention_time->yes_consistent_rt Yes no_shifting_rt Shifting Retention Times check_retention_time->no_shifting_rt No identify_peak 1. Suspect degradation/impurity. 2. Compare to reference standards. 3. Consider LC-MS for identification. yes_consistent_rt->identify_peak Action fix_rt_shift 1. Increase column equilibration time. 2. Degas mobile phase. 3. Check pump for leaks/bubbles. no_shifting_rt->fix_rt_shift Action Bioactivity_Troubleshooting start Problem: Low/No Biological Activity check_positive_control Positive Control (e.g., Dex) Works? start->check_positive_control no_assay_issue Systemic Assay Failure check_positive_control->no_assay_issue No yes_compound_issue Compound-Specific Issue check_positive_control->yes_compound_issue Yes fix_assay 1. Check cell health/passage number. 2. Verify reporter/reagent integrity. 3. Review entire assay protocol. no_assay_issue->fix_assay Action check_solubility Precipitation in Media? yes_compound_issue->check_solubility Next Step yes_precip Precipitation Confirmed check_solubility->yes_precip Yes no_precip Solubility Appears OK check_solubility->no_precip No fix_solubility 1. Lower final DMSO concentration. 2. Reduce highest test concentration. 3. Add BSA/serum to media. yes_precip->fix_solubility Action check_stability Suspect Degradation? no_precip->check_stability Next Step yes_degradation Degradation Likely check_stability->yes_degradation Yes fix_stability 1. Prepare working solutions fresh. 2. Reduce incubation time if possible. 3. Confirm stock solution purity via HPLC. yes_degradation->fix_stability Action

Caption: A decision tree for troubleshooting low biological activity.

Section 5: References

  • An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. (n.d.). Vertex AI Search. Retrieved January 15, 2026, from

  • Hew M, et al. (n.d.). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. NIH. Retrieved January 15, 2026, from

  • BenchChem. (2025). Troubleshooting guide for interpreting spectroscopic data of novel steroids. Benchchem. Retrieved January 15, 2026, from

  • Gallucci, A. R., et al. (2025). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry. Oxford Academic. Retrieved January 15, 2026, from

  • In vitro and in vivo glucocorticoid receptor binding... (2023). ResearchGate. Retrieved January 15, 2026, from

  • Δ14-Triamcinolone acetonide (CAS 1260149-96-9). (n.d.). Cayman Chemical. Retrieved January 15, 2026, from

  • 14,15-Dehydro Triamcinolone Acetonide | CAS No. 1260149-96-9. (n.d.). Clearsynth. Retrieved January 15, 2026, from

  • Šmidovnik, A., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Retrieved January 15, 2026, from

  • Stabilized steroid compositions. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. (n.d.). MDPI. Retrieved January 15, 2026, from

  • Topically used corticosteroids: What is the big picture of drug product degradation? (2018). DSpace. Retrieved January 15, 2026, from

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! (n.d.). University of Rochester Department of Chemistry. Retrieved January 15, 2026, from

  • An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. (n.d.). NIH. Retrieved January 15, 2026, from

  • Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degrad. (n.d.). Retrieved January 15, 2026, from

  • 14,15-Dehydro Triamcinolone Acetonide | CAS 1260149-96-9. (n.d.). SCBT. Retrieved January 15, 2026, from

  • How to troubleshoot experiments. (2024). Chemistry World. Retrieved January 15, 2026, from

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PMC - NIH. Retrieved January 15, 2026, from

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved January 15, 2026, from

  • Pharmacology of Triamcinolone Acetonide (Azmacort); Mechanism of action, Pharmacokinetics, Uses. (2025). YouTube. Retrieved January 15, 2026, from

  • What is the mechanism of Triamcinolone Acetonide? (2024). Patsnap Synapse. Retrieved January 15, 2026, from

  • Gupta, V. D. (1983). Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. PubMed. Retrieved January 15, 2026, from

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. Retrieved January 15, 2026, from

  • Triamcinolone (topical application route) - Side effects & dosage. (2025). Mayo Clinic. Retrieved January 15, 2026, from

  • triamcinolone acetonide: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 15, 2026, from

  • Triamcinolone - StatPearls. (2024). NCBI Bookshelf. Retrieved January 15, 2026, from

  • Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from

  • Solubility of triamcinolone acetonide and other anti-inflammatory drugs in silicone oil: implications for Therapeutic Efficacy. (2008). PubMed. Retrieved January 15, 2026, from

  • Timmins, P., & Gray, E. A. (1983). The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function. PubMed. Retrieved January 15, 2026, from

  • Behl, C. R., et al. (1976). Aqueous solubility of 14C-triamcinolone acetonide. PubMed. Retrieved January 15, 2026, from

  • Topical bioavailability of triamcinolone acetonide: effect of dose and application frequency. (n.d.). Retrieved January 15, 2026, from

  • 14,15-Dehydro Triamcinolone Acetonide. (n.d.). LGC Standards. Retrieved January 15, 2026, from

  • 14,15-Dehydro Triamcinolone Acetonide. (n.d.). LGC Standards. Retrieved January 15, 2026, from

  • Solubility of triamcinolone acetonide and other anti-inflammatory drugs in silicone oil: implications for Therapeutic Efficacy. (n.d.). ResearchGate. Retrieved January 15, 2026, from

  • Detection of designer steroids. (n.d.). PMC - NIH. Retrieved January 15, 2026, from

  • Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. (2018). YouTube. Retrieved January 15, 2026, from

  • Triamcinolone Acetonide Cream USP, 0.025%, 0.1%, 0.5%. (n.d.). DailyMed. Retrieved January 15, 2026, from

  • Comparison of the Pharmacokinetic Properties of Triamcinolone and Dexamethasone for Local Therapy of the Inner Ear. (2019). PMC - NIH. Retrieved January 15, 2026, from

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avoiding cross-reactivity with 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating challenges related to 14,15-Dehydro Triamcinolone Acetonide. This document is designed for researchers, scientists, and drug development professionals who are working with Triamcinolone Acetonide and need to ensure the specificity and accuracy of their analytical methods. As a potential impurity and a structurally similar analog, 14,15-Dehydro Triamcinolone Acetonide presents a significant risk of cross-reactivity, particularly in immunoassays, and can pose separation challenges in chromatographic methods.

This guide provides in-depth, practical solutions in a question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What is 14,15-Dehydro Triamcinolone Acetonide?

A1: 14,15-Dehydro Triamcinolone Acetonide is a corticosteroid and a known potential impurity and related substance of Triamcinolone Acetonide.[1][2][3] It is highly similar in chemical structure to the parent compound, Triamcinolone Acetonide, with the key difference being a double bond in the 14,15 position of the steroid core.[4][5] This structural similarity is the primary reason it can interfere with analytical tests designed to measure Triamcinolone Acetonide.[6][7]

Q2: What is cross-reactivity and why is it a concern?

A2: Cross-reactivity is a phenomenon where an antibody, designed to bind to a specific target molecule (analyte), also binds to other, structurally similar molecules.[8][9] In immunoassays, this is a significant type of interference that can lead to inaccurate results, such as false positives or an overestimation of the analyte's concentration.[10] For structurally related compounds like steroids, where minor modifications differentiate molecules, cross-reactivity is a common and critical challenge that must be addressed to ensure data integrity.[6][11][12]

Q3: In which analytical methods is cross-reactivity with 14,15-Dehydro Triamcinolone Acetonide most likely to be an issue?

A3: Immunoassays (e.g., ELISA, RIA) are the most susceptible platforms due to their reliance on antibody-antigen binding.[9][11] The high structural homology between 14,15-Dehydro Triamcinolone Acetonide and Triamcinolone Acetonide makes it highly probable that an antibody raised against one will show some degree of binding to the other. While less of a "cross-reactivity" issue, chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be affected by a lack of specificity, where the two compounds may co-elute or be poorly resolved, leading to inaccurate quantification.[13]

Troubleshooting Guide 1: Immunoassays
Q4: I suspect my Triamcinolone Acetonide immunoassay is giving falsely high results. How can I confirm if cross-reactivity with 14,15-Dehydro Triamcinolone Acetonide is the cause?

A4: To diagnose cross-reactivity, you must systematically challenge your assay.

  • Spike-in Experiment: Obtain a certified reference standard of 14,15-Dehydro Triamcinolone Acetonide.[4][14] Prepare a series of concentrations of this interferent in the assay buffer or a blank matrix. Analyze these samples using your immunoassay. A significant signal that increases with the concentration of 14,15-Dehydro Triamcinolone Acetonide is a strong indicator of cross-reactivity.

  • Parallel Analysis with a Confirmatory Method: The gold standard for confirmation is to analyze the same samples with a highly specific orthogonal method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[9] LC-MS can physically separate the two compounds and measure each one individually, providing a true value to compare against your immunoassay result. A discrepancy between the immunoassay and LC-MS results for samples known to contain the impurity is definitive proof of interference.

  • Review Manufacturer's Data: Check the immunoassay kit's package insert or technical data sheet. Manufacturers often provide cross-reactivity data for a panel of related compounds.[6][7] While 14,15-Dehydro Triamcinolone Acetonide may not always be listed, data on other similar steroids can give you an idea of the antibody's specificity.

Q5: My assay shows significant cross-reactivity. What are my options to mitigate this issue?

A5: Mitigating cross-reactivity involves optimizing the assay conditions or changing key reagents.

  • Antibody Selection: This is the most effective, albeit potentially costly, solution. If you are developing an assay, screen multiple monoclonal antibodies to find one that targets a unique epitope on Triamcinolone Acetonide that is not present on the 14,15-Dehydro version. Monoclonal antibodies are generally preferred over polyclonal antibodies for higher specificity.[15][16]

  • Assay Buffer Optimization: Experiment with modifying the pH, ionic strength, or adding blocking agents to the assay buffer. Sometimes, subtle changes in buffer composition can alter antibody binding kinetics, potentially favoring the target analyte over the cross-reactant.

  • Reduce Incubation Times: Interference from low-affinity, cross-reactive binding can sometimes be minimized by reducing the incubation time between the sample and the antibody.[15] This strategy relies on the assumption that the primary, high-affinity interaction with the target analyte occurs more rapidly.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance to a level below which it significantly impacts the assay, especially if the interferent is present at a much lower concentration than the target analyte.[9][16] However, you must ensure the target analyte remains within the assay's detection range.

Q6: How do I quantitatively express the level of cross-reactivity?

A6: Cross-reactivity is typically quantified and expressed as a percentage. The standard method involves comparing the concentration of the target analyte versus the concentration of the cross-reacting substance required to produce the same analytical signal, usually the 50% inhibition point (IC50) in a competitive assay.

Calculation Formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

See the protocol section below for a step-by-step guide to performing this experiment.

Troubleshooting Guide 2: Chromatographic Methods (HPLC/UPLC)
Q7: My HPLC chromatogram for a Triamcinolone Acetonide sample shows a poorly resolved shoulder peak. How do I determine if it's 14,15-Dehydro Triamcinolone Acetonide and improve the separation?

A7: Addressing poor resolution requires a systematic approach to method development and validation, as outlined in regulatory guidance.[17][18]

  • Peak Identification: The most reliable way to identify the shoulder peak is to use a mass spectrometer (MS) detector coupled with your HPLC (LC-MS). The mass-to-charge ratio will definitively identify the compounds in each peak.[13] Alternatively, you can run a certified reference standard of 14,15-Dehydro Triamcinolone Acetonide under the same chromatographic conditions to see if its retention time matches the shoulder peak.

  • Improving Chromatographic Resolution:

    • Mobile Phase Optimization: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or an isocratic hold at a lower organic percentage can often increase the separation between closely eluting peaks.[19]

    • Column Chemistry: If mobile phase optimization is insufficient, try a different column. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or one with a smaller particle size (for higher efficiency) can alter selectivity and improve resolution.

    • Temperature and Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation. Adjusting the column temperature can also affect selectivity and peak shape.

Visualized Workflows and Logic

Diagram 1: Competitive Immunoassay Workflow & Cross-Reactivity cluster_0 Assay Steps cluster_1 Binding Scenarios cluster_2 Result Interpretation A 1. Coat Plate with Capture Antibody B 2. Add Sample Containing Target Analyte (Blue Circles) & Cross-Reactant (Red Triangles) A->B C 3. Add Enzyme-Labeled Target Analyte B->C D 4. Incubate: Competition for Antibody Binding C->D E 5. Wash to Remove Unbound Molecules D->E S1 Target Analyte Binds D->S1 High Affinity S2 Cross-Reactant Binds D->S2 Lower Affinity (Causes Interference) S3 Labeled Analyte Binds D->S3 Competition F 6. Add Substrate & Measure Signal E->F R1 High Signal: Low Analyte/Cross-Reactant (Labeled analyte binds) F->R1 R2 Low Signal: High Analyte and/or Cross-Reactant (Binding sites are blocked) F->R2

Caption: Competitive immunoassay workflow highlighting where cross-reactants interfere.

Diagram 2: Troubleshooting Logic for Suspected Cross-Reactivity Start Start: Inaccurate/High Immunoassay Result Q1 Is a known structural analog (e.g., 14,15-Dehydro TA) present in the sample? Start->Q1 A1 Run Spike-in Experiment with the suspected interferent Q1->A1 Yes / Suspected Validate Validate with Orthogonal Method (e.g., LC-MS) Q1->Validate Unsure Q2 Does the interferent produce a signal? A1->Q2 Confirm Cross-Reactivity Confirmed Q2->Confirm Yes NoXreact Cross-Reactivity Unlikely. Investigate other interferences (e.g., matrix effects). Q2->NoXreact No Mitigate Proceed to Mitigation Strategies: - New Antibody - Buffer Optimization - Protocol Adjustment Confirm->Mitigate Q3 Do Immunoassay and LC-MS results correlate? Validate->Q3 Q3->Confirm No Correlates Assay is Specific. Problem lies elsewhere. Q3->Correlates Yes

Caption: A logical workflow for diagnosing and addressing immunoassay cross-reactivity.

Experimental Protocols
Protocol 1: Quantitative Immunoassay Cross-Reactivity Assessment

This protocol describes how to determine the percent cross-reactivity of 14,15-Dehydro Triamcinolone Acetonide in a competitive immunoassay for Triamcinolone Acetonide.

Objective: To calculate the IC50 for both the target analyte and the potential cross-reactant and determine the percent cross-reactivity.

Materials:

  • Immunoassay kit for Triamcinolone Acetonide

  • Certified reference standard of Triamcinolone Acetonide

  • Certified reference standard of 14,15-Dehydro Triamcinolone Acetonide

  • Assay buffer and other required reagents

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Create a serial dilution of the Triamcinolone Acetonide standard in assay buffer to generate a concentration range that will produce a full standard curve (typically 8-10 points, from maximum signal to maximum inhibition).

    • Separately, create a serial dilution of the 14,15-Dehydro Triamcinolone Acetonide standard over a similar or broader concentration range.

  • Run the Assay:

    • Add the standards, controls, and cross-reactant dilutions to the appropriate wells of the microplate as per the manufacturer's instructions.

    • Perform the immunoassay steps (adding labeled analyte, incubation, washing, substrate addition).

  • Data Acquisition:

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the signal (e.g., absorbance) versus the log of the concentration for both the target analyte and the cross-reactant.

    • Use a four-parameter logistic (4PL) curve fit to model the data for each compound.

    • From the curve fits, determine the IC50 value for both Triamcinolone Acetonide and 14,15-Dehydro Triamcinolone Acetonide. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • Use the formula: % Cross-Reactivity = (IC50 of Triamcinolone Acetonide / IC50 of 14,15-Dehydro TA) * 100.

AnalyteIC50 (ng/mL)% Cross-Reactivity
Triamcinolone Acetonide5.0100% (by definition)
14,15-Dehydro TA50.010.0%
Hypothetical Data
Protocol 2: HPLC Method Validation for Specificity

This protocol is based on FDA and ICH guidelines for demonstrating the specificity of a chromatographic method.[17][20][21]

Objective: To demonstrate that the HPLC method can unequivocally assess Triamcinolone Acetonide in the presence of its potential impurity, 14,15-Dehydro Triamcinolone Acetonide.

Materials:

  • Validated HPLC system with a suitable detector (e.g., UV/DAD).

  • HPLC column (e.g., C18, 5 µm).

  • Mobile phase as per your developed method.

  • Certified reference standards of Triamcinolone Acetonide and 14,15-Dehydro Triamcinolone Acetonide.

  • Blank matrix (e.g., formulation excipients).

Procedure:

  • System Suitability: Inject a standard solution of Triamcinolone Acetonide multiple times (n=5) to ensure the system is operating correctly (check for consistent retention time, peak area, etc.).

  • Analysis of Individual Compounds:

    • Inject a solution of pure Triamcinolone Acetonide. Record the retention time and peak shape.

    • Inject a solution of pure 14,15-Dehydro Triamcinolone Acetonide. Record its retention time and confirm it is different from the parent compound.

  • Analysis of Spiked Sample:

    • Prepare a solution containing a known concentration of Triamcinolone Acetonide.

    • Spike this solution with a realistic concentration of 14,15-Dehydro Triamcinolone Acetonide.

    • Inject the spiked sample.

  • Peak Purity Analysis (if using DAD):

    • Use the diode array detector's software to perform a peak purity analysis on the Triamcinolone Acetonide peak in the spiked sample. This compares spectra across the peak to detect the presence of any underlying, co-eluting impurities.

  • Acceptance Criteria:

    • Resolution: The resolution between the Triamcinolone Acetonide peak and the 14,15-Dehydro Triamcinolone Acetonide peak should be greater than 1.5.

    • Peak Purity: The peak purity index for the Triamcinolone Acetonide peak should pass the software's threshold, indicating no spectral heterogeneity.

    • Accuracy: The quantified amount of Triamcinolone Acetonide in the spiked sample should be accurate compared to its known concentration, demonstrating that the impurity peak does not interfere with quantification.

References
  • Longdom Publishing. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Bentham Science. (2023). Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • PubMed. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • PubMed. (2023). Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review. Retrieved from [Link]

  • Springer Medizin. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Determination of Triamcinolone Acetonide in Cream and Suspension Formulations by High-performance Liquid Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray. Retrieved from [Link]

  • Juniper Publishers. (2020). Literature Review of Analytical Methods for Determination of Triamcinolone Acetonide and Benzyl Alcohol. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • PubMed. (1992). The identification of related substances in triamcinolone acetonide by means of high-performance liquid chromatography with diode array detector and mass spectrometry. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Oxford Academic. (n.d.). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degrad. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN106153777B - A kind of method in relation to substance in HPLC method separation determination Triamcinolone acetonide and econazole nitrate composition.
  • Advent Chembio. (n.d.). 14,15-Dehydro Triamcinolone Acetonide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). delta14-Triamcinolone acetonide. Retrieved from [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Scilit. (1992). The identification of related substances in triamcinolone acetonide by means of high-performance liquid chromatography with diode array detector and mass spectrometry. Retrieved from [Link]

  • DergiPark. (2022). Electrochemical and liquid chromatographic analysis of triamcinolone acetonide in pharmaceutical formulations. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 14,15-Dehydro Triamcinolone Acetonide vs. Triamcinolone Acetonide Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic corticosteroids, Triamcinolone Acetonide has long been a cornerstone for managing a spectrum of inflammatory and autoimmune disorders. Its efficacy as a potent glucocorticoid is well-established. However, the emergence of derivatives and potential impurities, such as 14,15-Dehydro Triamcinolone Acetonide, necessitates a thorough comparative evaluation for researchers and drug development professionals. This guide provides an in-depth analysis of these two compounds, offering insights into their mechanisms of action and presenting a framework for evaluating their comparative efficacy through established experimental protocols.

Unveiling the Molecular Architecture: A Tale of Two Steroids

Triamcinolone Acetonide is a synthetic corticosteroid characterized by a fluorine atom at the 9α position and an acetonide group at the 16α and 17α positions of the steroid nucleus. These modifications enhance its glucocorticoid activity and reduce its mineralocorticoid effects compared to endogenous cortisol.

14,15-Dehydro Triamcinolone Acetonide is a derivative of Triamcinolone Acetonide distinguished by the presence of a double bond between carbons 14 and 15 in the D-ring of the steroid nucleus. This structural alteration has the potential to influence the molecule's three-dimensional conformation and its interaction with the glucocorticoid receptor.

FeatureTriamcinolone Acetonide14,15-Dehydro Triamcinolone Acetonide
Chemical Structure Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[1-methylethylidenebis(oxy)]-, (11β,16α)-9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione
Key Difference Saturated at the 14-15 positionUnsaturated at the 14-15 position (double bond)
CAS Number 76-25-51260149-96-9
Molecular Formula C₂₄H₃₁FO₆C₂₄H₂₉FO₆
Molecular Weight 434.5 g/mol 432.5 g/mol

The Glucocorticoid Receptor: A Shared Target, A Common Pathway

Both Triamcinolone Acetonide and its 14,15-dehydro derivative exert their anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR).[1] This intracellular receptor is a ligand-activated transcription factor that regulates the expression of a vast array of genes.[2]

The mechanism of action can be summarized in the following steps:

  • Cellular Entry and Receptor Binding: Being lipophilic, the steroid molecules readily diffuse across the cell membrane into the cytoplasm. There, they bind to the ligand-binding domain of the GR, which is part of a large multiprotein complex that includes heat shock proteins (HSPs).[3]

  • Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This unmasking of the nuclear localization signal allows the steroid-GR complex to translocate into the nucleus.

  • Gene Regulation: Once in the nucleus, the steroid-GR complex can modulate gene expression through two primary mechanisms:

    • Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[3]

    • Transrepression: The steroid-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid (TA or 14,15-Dehydro TA) GR_HSP GR-HSP Complex Steroid->GR_HSP Binds Steroid_GR Steroid-GR Complex GR_HSP->Steroid_GR Conformational Change Steroid_GR_N Steroid-GR Complex Steroid_GR->Steroid_GR_N Translocation GRE GRE Steroid_GR_N->GRE Binds NF_kB NF-κB / AP-1 Steroid_GR_N->NF_kB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., Cytokines) NF_kB->Pro_Inflammatory_Genes Activates caption Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Inferred Efficacy: The Impact of the 14,15-Dehydro Bond

In the absence of direct comparative studies, the potential impact of the 14,15-dehydro bond on the efficacy of Triamcinolone Acetonide can be inferred from established structure-activity relationships of corticosteroids.[4][5] The introduction of a double bond can alter the planarity and electronic configuration of the steroid's D-ring.

The rigidity of the steroid nucleus, particularly the A and C rings, has been shown to be a critical determinant of glucocorticoid and mineralocorticoid activity, respectively.[6] While the 14,15-dehydro modification is in the D-ring, any alteration in the overall molecular conformation could influence the binding affinity and stability of the ligand-receptor complex.[2]

It is plausible that the introduction of the 14,15-double bond could lead to a more rigid D-ring structure. This conformational change might enhance the binding affinity of the molecule for the glucocorticoid receptor, potentially leading to increased potency. A higher binding affinity generally correlates with greater anti-inflammatory activity.[4] However, without empirical data from binding affinity assays or functional assays, this remains a well-founded hypothesis rather than a confirmed fact.

Therefore, it is crucial for researchers and drug development professionals to experimentally validate the efficacy of 14,15-Dehydro Triamcinolone Acetonide relative to Triamcinolone Acetonide using standardized in vitro and in vivo models.

Experimental Protocols for Comparative Efficacy Assessment

To objectively compare the anti-inflammatory and immunosuppressive efficacy of 14,15-Dehydro Triamcinolone Acetonide and Triamcinolone Acetonide, a combination of in vitro and in vivo assays is recommended.

In Vitro Efficacy Assessment

1. Glucocorticoid Receptor Binding Affinity Assay

This assay directly measures the affinity of each compound for the glucocorticoid receptor, providing a quantitative measure of their potential potency.

Protocol:

  • Preparation of Cytosolic GR: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue (e.g., rat liver).

  • Competitive Binding Assay:

    • Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic GR preparation in the presence of increasing concentrations of either unlabeled Triamcinolone Acetonide or 14,15-Dehydro Triamcinolone Acetonide.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand. Calculate the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) for each compound. The relative binding affinity (RBA) can then be calculated relative to a standard glucocorticoid like dexamethasone.

2. Lymphocyte Transformation Test (LTT) for Immunosuppressive Activity

This assay assesses the ability of the corticosteroids to inhibit the proliferation of lymphocytes, a key aspect of their immunosuppressive effect.[7][8]

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh heparinized blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).[7]

  • Cell Culture and Stimulation:

    • Culture the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

    • Add varying concentrations of Triamcinolone Acetonide or 14,15-Dehydro Triamcinolone Acetonide to the wells.

    • Stimulate lymphocyte proliferation by adding a mitogen, such as phytohemagglutinin (PHA), to the wells. Include unstimulated and stimulated control wells.

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Assessment of Proliferation: Measure lymphocyte proliferation using a non-radioactive method, such as the XTT colorimetric assay.[9] The XTT assay measures the metabolic activity of viable, proliferating cells.

  • Data Analysis: Calculate the stimulation index (SI) for each condition by dividing the absorbance of the stimulated cells by the absorbance of the unstimulated cells. Determine the concentration of each corticosteroid that causes a 50% inhibition of lymphocyte proliferation (IC₅₀).

G cluster_protocol Lymphocyte Transformation Test Workflow Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Culture Cell Culture & Stimulation (PHA) PBMC->Culture Treatment Addition of Corticosteroids Culture->Treatment Incubation 6-day Incubation Treatment->Incubation Proliferation Proliferation Assay (XTT) Incubation->Proliferation Analysis Data Analysis (IC₅₀ Determination) Proliferation->Analysis caption LTT Experimental Workflow

Caption: LTT Experimental Workflow.

In Vivo Efficacy Assessment

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and well-characterized model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of Triamcinolone Acetonide or 14,15-Dehydro Triamcinolone Acetonide.

    • Administer the test compounds or vehicle, typically via intraperitoneal or oral route, 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. The formula for calculating the percentage inhibition is:

    • % Inhibition = [ (V_c - V_t) / V_c ] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

2. Vasoconstrictor Assay (for topical formulations)

This assay is used to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching, which is a result of vasoconstriction.

Protocol:

  • Subject Selection: Select healthy human volunteers with no history of skin diseases.

  • Application of Formulations:

    • Prepare formulations (e.g., creams or ointments) containing different concentrations of Triamcinolone Acetonide and 14,15-Dehydro Triamcinolone Acetonide.

    • Apply a standardized amount of each formulation to designated sites on the flexor surface of the forearms. Include a vehicle control.

  • Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6 hours).

  • Assessment of Vasoconstriction:

    • After removing the occlusive dressing and cleaning the skin, visually assess the degree of skin blanching at each application site at predetermined time points (e.g., 2, 4, 6, and 24 hours after application).

    • Alternatively, use a chromameter for a more objective and quantitative measurement of skin color change.

  • Data Analysis: Score the degree of blanching on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Plot the mean blanching score against time for each formulation. The potency of the corticosteroids can be ranked based on the intensity and duration of the vasoconstrictor response.

Conclusion and Future Directions

While Triamcinolone Acetonide remains a widely used and effective corticosteroid, the potential for enhanced efficacy with structural derivatives like 14,15-Dehydro Triamcinolone Acetonide warrants further investigation. Based on established structure-activity relationships, the introduction of the 14,15-dehydro bond may lead to increased potency. However, this hypothesis must be rigorously tested through the experimental protocols outlined in this guide.

For drug development professionals, a comprehensive evaluation of the glucocorticoid receptor binding affinity, in vitro immunosuppressive activity, and in vivo anti-inflammatory effects will be critical in determining the therapeutic potential of 14,15-Dehydro Triamcinolone Acetonide. Should this derivative demonstrate superior efficacy and a comparable safety profile to Triamcinolone Acetonide, it could represent a significant advancement in the development of more potent anti-inflammatory therapies.

References

  • Wolff, M. E. (1979). Structure-activity Relationships in Glucocorticoids. Monographs on Endocrinology, 12, 97-107.
  • Schmit, J. P., & Rousseau, G. G. (1978). Structure--activity relationships for glucocorticoids--III. Structural and conformational study of the rings and side-chain of steroids which bind to the glucocorticoid receptor. Journal of steroid biochemistry, 9(10), 909–920.
  • Bucourt, R., Vignau, M., Torelli, V., Richard-Foy, H., Geynet, C., Secco-Millet, C., Redeuilh, G., & Baulieu, E. E. (1978). [Comparative pharmacological activity of triamcinolone acetonide and of a new topical steroid: amcinonide, after percutaneous or oral administration (author's transl)]. Arzneimittel-Forschung, 28(7), 1083–1087.
  • Lee, H. J., Soliman, M. R., & Kim, H. P. (1985). Triamcinolone acetonide 21-oic acid methyl ester: a potent local antiinflammatory steroid without detectable systemic effects. Endocrinology, 116(1), 263–273.
  • Schmit, J. P., & Rousseau, G. G. (1978). Structure--activity relationships for glucocorticoids--III. Structural and conformational study of the rings and side-chain of steroids which bind to the glucocorticoid receptor. Journal of steroid biochemistry, 9(10), 921–927.
  • He, Y., Yi, W., Su, M., & Xu, Y. (2021). Structural insights into glucocorticoid receptor function. Acta pharmaceutica Sinica. B, 11(6), 1431–1439.
  • Baker, M. E., & Fanestil, D. D. (1991). A proposed system among the corticosteroids: specificity and molecular dynamics. FEBS letters, 280(2), 211–214.
  • Cevc, G., & Blume, G. (2003). Biological activity and characteristics of triamcinolone-acetonide formulated with the self-regulating drug carriers, Transfersomes. Biochimica et biophysica acta, 1614(2), 156–164.
  • Weikum, E. R., Strott, C. A., & Ortlund, E. A. (2017). Structural insights into glucocorticoid receptor function. Nature structural & molecular biology, 24(11), 896–903.
  • Bodor, N., & Buchwald, P. (2003). Commonly accepted structure-activity relationship for corticosteroid activity and the effect of 17α-esterification on the receptor binding of soft corticosteroids. Journal of molecular structure. Theochem, 666-667, 411–418.
  • Pharmacology of Triamcinolone Acetonide (Azmacort) ; Mechanism of action, Pharmacokinetics, Uses. (2024, February 24). In YouTube. Retrieved from [Link]

  • He, Y., Yi, W., Su, M., & Xu, Y. (2018). First High-Resolution Crystal Structures of the Glucocorticoid Receptor Ligand-Binding Domain–Peroxisome Proliferator-Activated γ Coactivator 1-α Complex with Endogenous and Synthetic Glucocorticoids. Molecular pharmacology, 94(5), 1266–1276.
  • Structure Activity Relationship. (n.d.).
  • Schmit, J. P., & Rousseau, G. G. (1978). III. Structural and conformational study of the rings and side-chain of steroids which bind to the glucocorticoid receptor. Journal of steroid biochemistry, 9(10), 909–920.
  • Weir, C. B., et al. (2022). Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. Allergy, Asthma & Clinical Immunology, 18(1), 90.
  • Pichler, W. J. (n.d.). Lymphocyte transformation test - a practical approach. ADR-AC.
  • Weir, C. B., et al. (2022). Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP.
  • Weir, C. B., et al. (2022). Development and initial validation of a modified lymphocyte transformation test (LTT)
  • Roth, A. D., et al. (2017). Development of a Modified Lymphocyte Transformation Test for Diagnosing Drug Induced Liver Injury Associated with an Adaptive Immune Response. Toxicological sciences, 159(1), 137–147.

Sources

Comparative Analysis of Corticosteroids: A Focus on Triamcinolone Acetonide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, corticosteroids remain a cornerstone for managing a spectrum of inflammatory and autoimmune disorders. Their efficacy is intrinsically linked to their chemical structure, which dictates their potency, receptor affinity, and pharmacokinetic profile. This guide provides a comparative analysis of 14,15-Dehydro Triamcinolone Acetonide and other prominent corticosteroids, including Triamcinolone Acetonide, Dexamethasone, and Betamethasone.

While comprehensive experimental data for 14,15-Dehydro Triamcinolone Acetonide is not extensively available in peer-reviewed literature, this guide establishes a framework for its evaluation. We will delve into the fundamental mechanisms of corticosteroid action, detail established experimental protocols for comparative analysis, and present available data for well-characterized corticosteroids to provide a valuable resource for researchers and drug development professionals.

The Glucocorticoid Receptor Signaling Pathway: A Common Mechanism of Action

Corticosteroids exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus, where it modulates gene expression through several mechanisms.[1][2]

Key Mechanisms:

  • Transactivation: The GR-ligand complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

  • Transrepression: The GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR_HSP Inactive GR-HSP Complex Corticosteroid->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR_Corticosteroid Active GR-Corticosteroid Complex GR->GR_Corticosteroid HSP Heat Shock Proteins (HSP) HSP->GR_HSP GR_HSP->GR Dissociates GR_C_N GR-Corticosteroid Complex GR_Corticosteroid->GR_C_N Translocates GRE Glucocorticoid Response Element (GRE) GR_C_N->GRE Binds (Transactivation) NF_kB NF-κB GR_C_N->NF_kB Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_Inflammatory_Genes Activates

Caption: Glucocorticoid Receptor Signaling Pathway.

Comparative Analysis of Corticosteroid Potency

The anti-inflammatory potency of corticosteroids is a critical parameter in their therapeutic application. This is determined by several factors, including their affinity for the glucocorticoid receptor and their pharmacokinetic properties.

Glucocorticoid Receptor Binding Affinity
CorticosteroidRelative Binding Affinity (Dexamethasone = 100)
Dexamethasone100
Triamcinolone Acetonide~190
Betamethasone~120
Prednisone~15

Note: These values are approximate and can vary depending on the specific assay conditions.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of corticosteroids can be quantified using various in vitro assays that measure the inhibition of key inflammatory mediators.

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. The ability of a corticosteroid to inhibit its production in immune cells (e.g., lipopolysaccharide-stimulated macrophages) is a key indicator of its anti-inflammatory activity.

As a central regulator of inflammation, the inhibition of NF-κB activation is a primary mechanism of corticosteroid action. This can be assessed using reporter gene assays where the expression of a reporter gene (e.g., luciferase) is driven by an NF-κB-dependent promoter.

In Vivo Anti-inflammatory Potency

In vivo models provide a more physiologically relevant assessment of anti-inflammatory potency.

The vasoconstrictor assay is a widely used method for assessing the potency of topical corticosteroids. It measures the degree of skin blanching (vasoconstriction) induced by the topical application of the corticosteroid, which correlates with its anti-inflammatory activity.

This is a classic animal model of acute inflammation. The ability of a systemically or topically administered corticosteroid to reduce the swelling in the paw of a rodent after injection of carrageenan is a measure of its anti-inflammatory efficacy.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test corticosteroid for the GR.

Methodology:

  • Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

  • Competitive Binding: Incubate the cytosol with a fixed concentration of a radiolabeled GR ligand (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test corticosteroid.

  • Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or gel filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test corticosteroid. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and determine the relative binding affinity.

GR Competitive Binding Assay Workflow start Start prep_cytosol Prepare GR-containing Cytosol start->prep_cytosol incubation Incubate Cytosol with [³H]Dexamethasone & Test Corticosteroid prep_cytosol->incubation separation Separate Bound from Free Ligand incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC₅₀ and Relative Binding Affinity quantification->analysis end End analysis->end

Caption: Workflow for GR Competitive Binding Assay.

TNF-α Inhibition Assay in Macrophages

Objective: To measure the in vitro anti-inflammatory activity of a corticosteroid by quantifying its ability to inhibit TNF-α production.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test corticosteroid for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of TNF-α inhibition against the concentration of the test corticosteroid and determine the IC₅₀ value.

Structure-Activity Relationships and Side Effect Profiles

The chemical structure of a corticosteroid not only influences its potency but also its side effect profile. Modifications to the steroid nucleus can alter its mineralocorticoid activity, which is responsible for side effects such as fluid retention and hypertension.

While specific comparative side effect data for 14,15-Dehydro Triamcinolone Acetonide is unavailable, it is crucial to evaluate any new corticosteroid analog for its potential to cause common corticosteroid-related adverse effects, including:

  • Systemic Effects: Adrenal suppression, osteoporosis, hyperglycemia, and immunosuppression.

  • Topical Effects: Skin atrophy, striae, and telangiectasia.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of 14,15-Dehydro Triamcinolone Acetonide and other corticosteroids. While a direct comparison is currently limited by the lack of published experimental data for 14,15-Dehydro Triamcinolone Acetonide, the described methodologies for assessing glucocorticoid receptor binding affinity, in vitro anti-inflammatory activity, and in vivo potency offer a clear path for its evaluation.

Future research should focus on generating robust experimental data for 14,15-Dehydro Triamcinolone Acetonide to accurately place it within the existing corticosteroid potency hierarchy. Such studies will be invaluable for drug development professionals seeking to identify novel corticosteroids with improved therapeutic indices.

References

  • Hebert, A. A., & Bogle, M. A. (2006). A new topical formulation of desonide: a review of its efficacy and safety.
  • Piction Health. (2024, March 28). Comparing Triamcinolone Acetonide with Other Corticosteroids. Retrieved from [Link]

  • PubChem. (n.d.). Triamcinolone Acetonide. Retrieved from [Link]

  • Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & therapeutics, 96(1), 23-43.
  • Stoevesandt, J., & Heppt, F. (2012). The vasoconstrictor assay for the evaluation of the potency of topical corticosteroids.
  • Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic mechanisms of glucocorticoids. Trends in Endocrinology & Metabolism, 29(1), 42-54.

Sources

A Head-to-Head Comparison: 14,15-Dehydro Triamcinolone Acetonide vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of synthetic glucocorticoids, both 14,15-Dehydro Triamcinolone Acetonide and Dexamethasone are prominent players, each with a distinct profile of activity and therapeutic application. This guide provides a detailed, head-to-head comparison of these two potent corticosteroids, delving into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them. Our aim is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their work.

Introduction to the Contenders

Dexamethasone , a cornerstone of anti-inflammatory and immunosuppressive therapy for decades, is a well-characterized synthetic glucocorticoid.[1][2] Its broad applications in treating a multitude of conditions, from autoimmune diseases and allergies to cerebral edema and certain cancers, stem from its potent and wide-ranging effects on the immune system.[3][4][5]

14,15-Dehydro Triamcinolone Acetonide is a derivative of Triamcinolone Acetonide, another potent corticosteroid.[6][7] The introduction of a double bond between carbons 14 and 15 is a key structural modification that can influence its biological activity, receptor binding affinity, and metabolic stability. Often identified as a potential impurity in triamcinolone acetonide preparations, its distinct pharmacological profile warrants independent investigation.[7]

Mechanism of Action: A Shared Pathway with Subtle Divergences

At their core, both 14,15-Dehydro Triamcinolone Acetonide and Dexamethasone exert their effects through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[8][9] Upon binding to the GR in the cytoplasm, the ligand-receptor complex undergoes a conformational change, dissociates from chaperone proteins like heat shock proteins (HSP), and translocates to the nucleus to modulate gene expression.[10][11][12] This modulation occurs through two primary mechanisms:

  • Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9] This leads to the increased expression of anti-inflammatory proteins like annexin A1 (also known as lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][10][12]

  • Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[8][10] This tethering mechanism downregulates the expression of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[10][12]

Figure 1. Simplified Glucocorticoid Signaling Pathway.

While the general mechanism is conserved, the subtle structural differences between 14,15-Dehydro Triamcinolone Acetonide and Dexamethasone can lead to variations in their binding affinity for the GR, the stability of the resulting complex, and their subsequent gene regulatory effects. These differences underpin the variations in their potency and potential for side effects.

Comparative Experimental Data

The following table summarizes key performance metrics for 14,15-Dehydro Triamcinolone Acetonide and Dexamethasone. Direct head-to-head comparative studies for 14,15-Dehydro Triamcinolone Acetonide are not extensively available in public literature, necessitating the kind of experimental evaluation outlined in the subsequent section.

Parameter 14,15-Dehydro Triamcinolone Acetonide Dexamethasone Significance
Glucocorticoid Receptor (GR) Binding Affinity Expected to be high, based on its parent compound, triamcinolone acetonide.[13]High affinity, well-documented.[14][15][16]The relative binding affinity is a primary determinant of potency.[15][16]
Anti-inflammatory Potency (in vitro assays) Expected to be a potent anti-inflammatory agent.[6]High potency, widely used as a benchmark.[5][10]Potency in cell-based assays (e.g., inhibition of cytokine release) is a key indicator of therapeutic potential.
In vivo Efficacy (e.g., animal models of inflammation) Data not readily available in direct comparison.Well-established efficacy in numerous models.[3]In vivo studies are crucial for determining therapeutic index and overall efficacy.
Biological Half-Life Unknown.Long biological half-life (36-54 hours).[17]Influences dosing frequency and duration of action.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and rigorous comparison, the following experimental protocols are recommended.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR compared to a known radiolabeled ligand, providing a quantitative measure of a crucial initiating step in glucocorticoid action.

Principle: A fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with a source of GR (e.g., rat hepatoma tissue culture cell cytosol or recombinant human GR).[18] The test compounds (14,15-Dehydro Triamcinolone Acetonide and Dexamethasone) are added in increasing concentrations to compete for binding to the GR.[15] The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, an inverse measure of binding affinity.

Step-by-Step Methodology:

  • Prepare GR Source: Isolate cytosol from a suitable cell line (e.g., HTC cells) or use a commercially available recombinant human GR preparation.

  • Incubation: In a multi-well plate, combine the GR source, a fixed concentration of [³H]-dexamethasone, and varying concentrations of either unlabeled dexamethasone (for the standard curve) or 14,15-Dehydro Triamcinolone Acetonide. Include a control for non-specific binding by adding a large excess of unlabeled dexamethasone.

  • Equilibration: Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand, and the mixture is then centrifuged.

  • Quantification: Measure the radioactivity in the supernatant (containing the GR-bound radioligand) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

binding_assay_workflow A Prepare GR Source (e.g., Cell Cytosol) B Incubate GR with [³H]-Dexamethasone and Competitor (Test Compound) A->B C Allow Binding to Reach Equilibrium (4°C) B->C D Separate Bound and Free Ligand (e.g., Charcoal Adsorption) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Determine IC50 E->F

Figure 2. Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

NF-κB Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB, a key mechanism of glucocorticoid-mediated transrepression.

Principle: A cell line (e.g., HEK293 or A549) is transiently or stably transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple NF-κB binding sites. When the cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS), NF-κB is activated, translocates to the nucleus, and drives the expression of the reporter gene.[19] The addition of a glucocorticoid will inhibit NF-κB activity, leading to a dose-dependent decrease in the reporter signal.[20]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: Seed the transfected cells in a multi-well plate and allow them to adhere. Pre-treat cells with varying concentrations of 14,15-Dehydro Triamcinolone Acetonide or Dexamethasone for a predetermined time (e.g., 1 hour).

  • Inflammatory Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., TNF-α) for a specified duration (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells using a buffer compatible with the reporter assay system.

  • Reporter Assay: Measure the activity of both the NF-κB-driven reporter (e.g., firefly luciferase) and the normalization control reporter using a luminometer.

  • Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity for each well. Plot the percentage of inhibition of the inflammatory stimulus against the logarithm of the compound concentration to determine the IC50.

nfkb_reporter_assay A Transfect Cells with NF-κB Reporter Plasmid B Pre-treat Cells with Test Compound A->B C Stimulate with Inflammatory Agent (e.g., TNF-α) B->C D Lyse Cells C->D E Measure Reporter Gene Activity (e.g., Dual-Luciferase Assay) D->E F Data Analysis: Determine IC50 E->F

Sources

A Senior Scientist's Guide to Performance Evaluation of Novel Corticosteroids: The Case of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro performance of novel or related corticosteroid compounds. We will use 14,15-Dehydro Triamcinolone Acetonide, a known impurity and derivative of Triamcinolone Acetonide, as our primary case study.[1][2] While direct performance data for this specific molecule is not extensively published, this document outlines the critical assay systems and methodologies required to characterize its activity, comparing it against its parent compound and other established glucocorticoids.

The Foundational Mechanism: Glucocorticoid Receptor (GR) Signaling

Before delving into specific assays, understanding the mechanism of action is paramount. Glucocorticoids exert their effects by binding to the intracellular Glucocorticoid Receptor (GR). In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3][4] Ligand binding triggers a conformational change, causing the release of HSPs and the translocation of the ligand-GR complex into the nucleus.[4][5] Once in the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transactivation (upregulation) or transrepression (downregulation) of gene expression.[6][7] It is this modulation of gene expression that underlies the profound anti-inflammatory and metabolic effects of these drugs.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

The First Litmus Test: Glucocorticoid Receptor Binding Affinity

Scientific Rationale: The initial and most fundamental step in characterizing a new corticosteroid is to measure its binding affinity for the GR. A compound's ability to bind the receptor is a prerequisite for any downstream biological activity. A competitive binding assay is the gold standard, measuring how effectively our test compound (14,15-Dehydro Triamcinolone Acetonide) displaces a radiolabeled reference ligand (like ³H-Dexamethasone) from the receptor. The resulting metric, the Relative Binding Affinity (RBA), provides a direct comparison of potency at the receptor level. A higher RBA indicates a stronger interaction.

Comparative Receptor Binding Affinity Data

The following table presents typical RBA values for well-characterized corticosteroids. The value for 14,15-Dehydro Triamcinolone Acetonide is hypothetical and represents the data point this assay would aim to determine.

CompoundRelative Binding Affinity (RBA)¹
Dexamethasone100 (Reference)
14,15-Dehydro Triamcinolone Acetonide To Be Determined
Triamcinolone Acetonide~120 - 190[8]
Mometasone Furoate~2200[8]
Fluticasone Propionate~1800[8]
Budesonide~930[8]
Hydrocortisone~10[9]
¹ Relative to Dexamethasone = 100. Values are compiled from multiple sources and can vary based on assay conditions.
Experimental Protocol: Competitive GR Binding Assay
  • Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable source, such as cultured human keratinocytes or rat skeletal muscle.[9][10]

  • Incubation: In a multi-well plate, incubate the cytosolic preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

  • Competition: Add increasing concentrations of the unlabeled test compound (14,15-Dehydro Triamcinolone Acetonide) or reference standards (Dexamethasone, Triamcinolone Acetonide) to compete for binding to the GR.

  • Separation: After incubation (e.g., 18 hours at 4°C), separate the receptor-bound from the free radioligand using a method like dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor. Calculate the IC50 (concentration required to displace 50% of the radioligand). The RBA is then calculated relative to the IC50 of the reference standard (Dexamethasone).

From Binding to Function: In Vitro Cell-Based Assays

While binding affinity is crucial, it doesn't always perfectly correlate with cellular activity. Therefore, the next logical step is to assess the functional consequences of this binding in a cellular context.

Transcriptional Activation: The MMTV Reporter Gene Assay

Scientific Rationale: To confirm that receptor binding leads to the intended transcriptional response, a reporter gene assay is employed. This system uses a cell line (e.g., human breast carcinoma MDA-MB-453 or monkey kidney CV-1 cells) that has been engineered to contain a reporter gene, typically luciferase, under the control of a promoter containing GREs, such as the Mouse Mammary Tumor Virus (MMTV) promoter.[11][12][13] When a potent glucocorticoid binds to the GR and translocates to the nucleus, it activates the MMTV promoter, driving the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activity of the compound. This assay allows for the determination of the EC50, the concentration at which the compound produces 50% of its maximal effect.

MMTV_Assay_Workflow A Seed MMTV-Luc Reporter Cells B Treat cells with varying concentrations of 14,15-Dehydro TA A->B C Incubate (e.g., 24-48 hours) B->C D Lyse Cells C->D E Add Luciferase Substrate (Luciferin) D->E F Measure Luminescence E->F G Calculate EC50 F->G

Caption: Workflow for an MMTV-Luciferase reporter gene assay.

Comparative Potency in MMTV Reporter Assay
CompoundRelative Potency (EC50)¹
DexamethasonePotent Agonist (Reference)[12]
14,15-Dehydro Triamcinolone Acetonide To Be Determined
Triamcinolone AcetonideMore potent than Dexamethasone[8]
Mometasone FuroateMost potent among tested[8]
Fluticasone PropionateMore potent than Triamcinolone Acetonide[8]
¹ Qualitative comparison based on available literature. Precise EC50 values depend heavily on the cell line and assay conditions.
Experimental Protocol: MMTV-Luciferase Assay
  • Cell Culture: Culture MDA-MB-453 cells (which endogenously express GR) in 96-well plates.[13]

  • Transduction/Transfection: If not a stable cell line, transduce/transfect the cells with a vector containing the MMTV-luciferase reporter construct.[13]

  • Dosing: Replace the medium with a medium containing serial dilutions of the test compounds (14,15-Dehydro Triamcinolone Acetonide, Triamcinolone Acetonide, Dexamethasone). Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.[13]

  • Lysis: Wash the cells with PBS and add a cell lysis reagent.[12]

  • Luciferase Reaction: Add a luciferase reaction buffer containing the substrate (D-luciferin) to the cell lysate.[12]

  • Detection: Immediately measure the luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the EC50 value for each compound.

Anti-Inflammatory Efficacy: Cytokine Inhibition Assay

Scientific Rationale: The primary therapeutic value of corticosteroids lies in their anti-inflammatory properties. A robust way to measure this in vitro is to assess their ability to inhibit the production of pro-inflammatory cytokines. A common model involves stimulating immune cells (like human monocytes or macrophage-like cell lines such as RAW 264.7) with an inflammatory agent like Lipopolysaccharide (LPS), which is a component of bacterial cell walls.[14][15] In response to LPS, these cells produce large amounts of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[16][17] The assay measures how effectively the test corticosteroid can suppress this TNF-α production, providing a direct measure of its anti-inflammatory potency (IC50).

Comparative Potency in TNF-α Inhibition
CompoundAnti-Inflammatory Potency (IC50)
DexamethasonePotent Inhibitor (Reference)[16]
14,15-Dehydro Triamcinolone Acetonide To Be Determined
Triamcinolone AcetonidePotent Inhibitor
PrednisolonePotent Inhibitor[17]
BudesonidePotent Inhibitor[17]
Experimental Protocol: LPS-Induced TNF-α Inhibition Assay
  • Cell Culture: Plate human monocytes or RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test corticosteroids for 1-2 hours. This allows the drug to enter the cells and initiate the genomic response.

  • Stimulation: Add LPS (e.g., 0.1 µg/mL) to all wells except the negative control to induce an inflammatory response.[15]

  • Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for cytokine production and secretion into the culture medium.[15]

  • Sample Collection: Carefully collect the cell culture supernatant, which now contains the secreted TNF-α.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a validated method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Plot the percentage inhibition of TNF-α production versus the corticosteroid concentration. Calculate the IC50, the concentration that causes 50% inhibition of the maximal TNF-α response.

Synthesis and Interpretation

  • Binding vs. Function: Does the relative binding affinity (RBA) from the binding assay correlate with the functional potency (EC50) in the reporter assay? A strong correlation supports a classic GR-mediated mechanism.

  • Transcriptional vs. Anti-Inflammatory Activity: How does the potency in the reporter assay (a measure of direct gene activation) compare to the potency in the cytokine inhibition assay (a measure of a complex physiological outcome)? This can provide insights into the compound's efficacy in transrepression versus transactivation.

  • Structure-Activity Relationship: The key difference in 14,15-Dehydro Triamcinolone Acetonide is the introduction of a double bond in the D-ring of the steroid nucleus.[2] This structural change could alter the planarity and electronic configuration of the molecule, potentially affecting how it fits into the ligand-binding pocket of the GR.[18] The data generated from these assays would be critical to determining if this change enhances, diminishes, or does not significantly alter the compound's activity compared to its parent, Triamcinolone Acetonide.

Conclusion

While 14,15-Dehydro Triamcinolone Acetonide is cataloged as a related compound or impurity of Triamcinolone Acetonide, its distinct structure necessitates a full biological characterization. The tiered approach outlined here—progressing from receptor binding to transcriptional activation and finally to functional anti-inflammatory output—provides a robust, logical, and scientifically sound framework for its evaluation. By employing these self-validating assay systems and comparing the results to established benchmarks like Triamcinolone Acetonide and Dexamethasone, researchers can accurately determine the performance profile of this and any other novel corticosteroid, paving the way for further development or establishing its acceptable limits as an impurity.

References

  • Ponec, M., & Polano, M. K. (1975). In vitro determination of relative corticosteroid potency. Journal of Clinical Endocrinology & Metabolism, 40(6), 1073-1077. [Link]

  • Stav-Rauch, M., & Liel, Y. (2021). Glucocorticoid-Induced Ocular Hypertension and Glaucoma. Cells, 10(9), 2449. (Diagram of GR pathway). [Link]

  • Oakley, R. H., & Cidlowski, J. A. (2011). Glucocorticoid receptor action in metabolic and neuronal function. Molecular and Cellular Endocrinology, 335(1), 1-13. (Diagram of GR signaling). [Link]

  • Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]

  • Pivonello, R., et al. (2020). “Neuroimmunoendocrinology” in Children with Rheumatic Diseases: How Glucocorticoids Are the Orchestra Director. Journal of Clinical Medicine, 9(4), 1057. (Diagram of GR pathway). [Link]

  • RXN Chemicals. (n.d.). Triamcinolone Acetonide EP Impurity B. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. 14,15-Dehydro Triamcinolone Acetonide, a potential impurity and degradation product of the synthetic corticosteroid Triamcinolone Acetonide, requires precise and accurate quantification to ensure the safety and efficacy of the final drug product.[1][2] The process of validating analytical methods is not merely a regulatory checkbox; it is a foundational element of quality control that ensures the reliability of data throughout the drug development lifecycle.

This guide provides an in-depth comparison of analytical methodologies for the quantification of 14,15-Dehydro Triamcinolone Acetonide, with a focus on the principles and practical application of cross-validation. As drug development often involves multiple laboratories, manufacturing sites, or contract research organizations (CROs), ensuring the consistency and reliability of analytical results across different settings is crucial. This is achieved through a rigorous cross-validation process, which verifies that an analytical method, when transferred, continues to perform as intended.

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, validation parameters, and acceptance criteria, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Analyte: 14,15-Dehydro Triamcinolone Acetonide

14,15-Dehydro Triamcinolone Acetonide is a known related substance of Triamcinolone Acetonide, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2] Its presence in the drug substance can arise from the synthesis process or as a degradation product.[7] Therefore, a robust analytical method is essential to monitor and control its levels within acceptable limits.

Chemical Structure:

  • Systematic Name: (1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one[8]

  • Molecular Formula: C₂₄H₂₉FO₆[8][9]

  • Molecular Weight: 432.48 g/mol [9]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the cornerstone of a successful validation program. For a molecule like 14,15-Dehydro Triamcinolone Acetonide, chromatographic techniques are the methods of choice due to their high resolving power and sensitivity.

Method Principle Strengths Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection is based on the analyte's absorbance of UV light.Robust, widely available, cost-effective, and provides good quantitation.Lower sensitivity compared to mass spectrometry. Potential for co-eluting peaks to interfere with quantification.
Ultra-High-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particle size columns, leading to higher resolution, faster run times, and increased sensitivity.Increased throughput, better resolution, and lower solvent consumption.Higher backpressure requires specialized instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry.Exceptional sensitivity and selectivity, allowing for confident identification and quantification even at trace levels.[10][11][12][13]Higher cost of instrumentation and complexity of method development.

For the purpose of this guide, we will focus on the cross-validation of a robust HPLC-UV method and a highly sensitive UPLC-MS/MS method, representing two commonly employed tiers of analytical technology in the pharmaceutical industry.

The Blueprint for Trust: Cross-Validation of Analytical Methods

Cross-validation is the formal process of verifying that a validated analytical method performs to the same standards when executed by a different laboratory or with different personnel, equipment, and reagents. The core of this process lies in the evaluation of key validation parameters as defined by ICH Q2(R1).[3][4][5][6]

Logical Flow of Analytical Method Cross-Validation

Caption: Workflow for the cross-validation of an analytical method between two laboratories.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to provide a clear and reproducible methodology for the analysis of 14,15-Dehydro Triamcinolone Acetonide.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for routine quality control and release testing, where robustness and reliability are key.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 14,15-Dehydro Triamcinolone Acetonide reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample containing 14,15-Dehydro Triamcinolone Acetonide in the mobile phase to achieve a concentration within the calibration range.

3. Validation Parameters to be Assessed in Cross-Validation:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with 14,15-Dehydro Triamcinolone Acetonide and its parent compound, Triamcinolone Acetonide, to ensure no interference at the retention time of the analyte. Forced degradation studies can also be employed to demonstrate specificity from degradation products.[14][15]

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and on a different instrument. The RSD should be ≤ 2%.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for the detection of trace levels of 14,15-Dehydro Triamcinolone Acetonide, for instance, in stability studies or in biological matrices.[10]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for 14,15-Dehydro Triamcinolone Acetonide and an internal standard should be optimized.

2. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with a lower concentration range appropriate for the higher sensitivity of the instrument (e.g., 0.1-100 ng/mL).

  • An internal standard should be used to improve the accuracy and precision of the method.

3. Validation Parameters for Cross-Validation:

  • The same parameters as for the HPLC-UV method are assessed, but with more stringent acceptance criteria for sensitivity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are critical parameters for a high-sensitivity method and should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Comparative Performance Data

The following tables summarize the expected performance data from the cross-validation of the two analytical methods.

Table 1: Cross-Validation Performance of the HPLC-UV Method

Validation Parameter Acceptance Criteria Originating Lab Results Receiving Lab Results Outcome
Specificity No interference at the analyte's retention timePassPassPass
Linearity (r²) ≥ 0.9990.99950.9992Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%1.1%Pass
- Intermediate Precision≤ 2.0%1.5%1.8%Pass

Table 2: Cross-Validation Performance of the UPLC-MS/MS Method

Validation Parameter Acceptance Criteria Originating Lab Results Receiving Lab Results Outcome
Specificity No interfering peaks at the analyte's MRM transitionPassPassPass
Linearity (r²) ≥ 0.9950.9980.997Pass
Accuracy (% Recovery) 95.0 - 105.0%101.3%99.8%Pass
Precision (RSD)
- Repeatability≤ 5.0%2.5%3.1%Pass
- Intermediate Precision≤ 5.0%4.2%4.8%Pass
LOQ (ng/mL) Reportable0.50.5Pass

Visualizing the Cross-Validation Decision Process

Cross_Validation_Decision_Tree A Initiate Method Cross-Validation B Do Results from Both Labs Meet Acceptance Criteria? A->B C Method is Successfully Cross-Validated B->C Yes D Investigate Discrepancies B->D No E Review SOPs, Training, and Equipment Calibration D->E F Re-execute Validation Experiments E->F F->B G Method Fails Cross-Validation. Re-development may be necessary. F->G

Caption: Decision tree for the outcome of a cross-validation study.

Conclusion: Ensuring Data Integrity Across the Board

The cross-validation of analytical methods for impurities like 14,15-Dehydro Triamcinolone Acetonide is a non-negotiable aspect of good manufacturing practice (GMP). It provides the necessary assurance that analytical data is reliable and consistent, regardless of where it is generated. By carefully selecting the appropriate analytical technology, defining robust experimental protocols, and adhering to the principles of ICH Q2(R1), pharmaceutical organizations can build a solid foundation of data integrity that supports the entire drug development and commercialization process. This guide has provided a comprehensive framework for this critical activity, empowering researchers and scientists to implement effective cross-validation strategies.

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A Comparative Guide to Glucocorticoid Potency: Evaluating 14,15-Dehydro Triamcinolone Acetonide Against Hydrocortisone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the relative potency of 14,15-Dehydro Triamcinolone Acetonide, a corticosteroid derivative, by comparing it to the established potency of its parent compound, Triamcinolone Acetonide, and the baseline glucocorticoid, Hydrocortisone. Due to the limited public data on 14,15-Dehydro Triamcinolone Acetonide, this document focuses on providing the foundational knowledge and detailed experimental protocols necessary to perform a robust head-to-head comparison.

Introduction to Glucocorticoid Action and Potency

Glucocorticoids are a cornerstone of anti-inflammatory therapy.[1] Their efficacy is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that is expressed in nearly every cell of the body.[2][3] Upon binding to a glucocorticoid, the GR translocates to the nucleus where it modulates the expression of a wide array of genes, leading to the suppression of inflammatory and immune responses.[4][5]

The primary mechanisms of anti-inflammatory action include:

  • Transactivation: The GR binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins like lipocortin-1.[5]

  • Transrepression: The GR inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding, thereby reducing the expression of cytokines, chemokines, and adhesion molecules.[5][6][7]

The potency of a glucocorticoid is a function of its binding affinity for the GR and its ability to effectively initiate these genomic events. Hydrocortisone (cortisol) is the body's natural glucocorticoid and serves as the benchmark for potency, with a relative potency of 1.[8][9] Synthetic corticosteroids like Triamcinolone Acetonide have been engineered to exhibit significantly higher potency.[10]

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid to the cytoplasmic GR complex initiates a conformational change, dissociation from chaperone proteins, and translocation into the nucleus to regulate gene expression.[2][4]

G GC Glucocorticoid (e.g., Hydrocortisone) GR_complex Inactive GR Complex (GR + Chaperones) GC->GR_complex Binding Active_GR Activated GR Dimer GR_complex->Active_GR Conformational Change & Dimerization GRE GRE (Glucocorticoid Response Element) Active_GR->GRE Direct Binding (Transactivation) Active_GR->GRE NFkB NF-κB / AP-1 (Transcription Factors) Active_GR->NFkB Tethering (Transrepression) Active_GR->NFkB Target_Gene Target Gene GRE->Target_Gene Pro_Inflammatory Pro-inflammatory Cytokines & Mediators (e.g., IL-6, TNF-α) NFkB->Pro_Inflammatory Anti_Inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) Target_Gene->Anti_Inflammatory Upregulation

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Comparative Potency Overview: Hydrocortisone vs. Triamcinolone Acetonide

While specific data for 14,15-Dehydro Triamcinolone Acetonide is pending experimental determination, we can establish a baseline by comparing Hydrocortisone with the well-characterized parent compound, Triamcinolone Acetonide. Triamcinolone Acetonide is a moderate-potency corticosteroid, recognized as being significantly more potent than hydrocortisone.[8][11][12]

CompoundClassRelative Potency vs. HydrocortisoneKey Characteristics
Hydrocortisone Low Potency (Class VII)[13]1The natural endogenous glucocorticoid; standard for comparison.[14][15]
Triamcinolone Acetonide Medium Potency (Class IV/V)[8][16]~5x[17]A synthetic fluorinated corticosteroid with potent anti-inflammatory effects.[18]
14,15-Dehydro Triamcinolone Acetonide Corticosteroid[19]To Be DeterminedPotency must be empirically determined using the methods outlined below.

Experimental Protocols for Determining Relative Potency

To objectively quantify the potency of 14,15-Dehydro Triamcinolone Acetonide, a series of in vitro assays are required. The following protocols provide a self-validating system to measure both receptor affinity and functional cellular response.

Experiment 1: Glucocorticoid Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for its receptor.[20] This protocol measures the ability of an unlabeled compound (the "competitor," e.g., 14,15-Dehydro Triamcinolone Acetonide) to displace a radiolabeled ligand from the GR.

Methodology: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Homogenize tissue known to express GR (e.g., rat liver) or use cell lysates from cells overexpressing human GR (e.g., HEK293 cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[21]

    • Centrifuge the homogenate to pellet the cell membranes containing the receptor.

    • Wash and resuspend the pellet in an appropriate assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[21]

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation (e.g., 50-100 µg protein/well), a fixed concentration of a high-affinity radiolabeled GR agonist (e.g., [³H]dexamethasone), and a range of concentrations of the unlabeled competitor compounds (Hydrocortisone, Triamcinolone Acetonide, and 14,15-Dehydro Triamcinolone Acetonide).[22][23]

    • Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a saturating concentration of unlabeled dexamethasone).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.[22] Gentle agitation is recommended.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass-fiber filter plate (e.g., GF/C).[21][23]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification:

    • Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[21]

  • Data Analysis:

    • Calculate "specific binding" by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[22] A lower Ki value indicates higher binding affinity.

G A Prepare GR Source (Cell Lysate/Membranes) B Incubate in 96-well Plate: 1. GR Source 2. Radioligand ([³H]Dex) 3. Competitor (Test Compound) A->B C Reach Equilibrium (e.g., 18h at 4°C) B->C D Separate Bound/Free Ligand (Vacuum Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: - Plot Dose-Response Curve - Calculate IC₅₀ and Ki E->F

Caption: Workflow for Competitive Radioligand Binding Assay.

Experiment 2: In Vitro Functional Potency (Transrepression)

The ability to repress NF-κB is a critical anti-inflammatory mechanism of glucocorticoids.[7] An NF-κB luciferase reporter assay provides a functional readout of this activity.

Methodology: NF-κB Reporter Gene Assay

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293, A549) that is stably or transiently transfected with a plasmid containing the firefly luciferase reporter gene under the control of an NF-κB response element.[24]

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds (Hydrocortisone, Triamcinolone Acetonide, 14,15-Dehydro Triamcinolone Acetonide) for a pre-incubation period (e.g., 1-2 hours).[24]

  • Inflammatory Stimulation:

    • Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), to all wells except the unstimulated control.[24]

    • Incubate for an appropriate period (e.g., 6-24 hours) to allow for luciferase gene expression.[24][25]

  • Cell Lysis and Luminescence Measurement:

    • Remove the culture medium and add a cell lysis reagent to each well.[24]

    • Add a luciferin substrate solution to the lysate. The luciferase enzyme will catalyze a reaction that produces light.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to account for any variations in cell number or transfection efficiency.

    • Plot the percentage of inhibition of the TNF-α-induced signal against the log concentration of the test compound.

    • Determine the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect). A lower EC₅₀ value indicates higher functional potency in transrepression.

G A Seed NF-κB Reporter Cells in 96-well Plate B Pre-treat Cells with Test Compounds A->B C Induce Inflammation (e.g., add TNF-α) B->C D Incubate to Allow Reporter Expression C->D E Lyse Cells & Add Luciferin Substrate D->E F Measure Luminescence (Plate Luminometer) E->F G Data Analysis: - Plot Inhibition Curve - Calculate EC₅₀ F->G

Caption: Workflow for NF-κB Reporter Gene Assay.

Conclusion

The comparative potency of glucocorticoids is a critical parameter in drug development and research. While Triamcinolone Acetonide is well-established as a more potent anti-inflammatory agent than Hydrocortisone, the specific activity of derivatives such as 14,15-Dehydro Triamcinolone Acetonide requires empirical validation. The experimental protocols detailed in this guide—a competitive radioligand binding assay to determine receptor affinity (Ki) and a reporter gene assay to measure functional transrepression (EC₅₀)—provide a robust and scientifically rigorous framework for this determination. By executing these self-validating experiments, researchers can accurately place novel compounds within the broader landscape of corticosteroid potency, enabling informed decisions for future development and application.

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A Comparative Guide to Assessing the Binding Specificity of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a novel corticosteroid is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive framework for assessing the binding specificity of 14,15-Dehydro Triamcinolone Acetonide, a close structural analog and potential impurity of the widely used synthetic glucocorticoid, Triamcinolone Acetonide.[1][2][3][4][5]

This document will delve into the established methodologies for characterizing steroid-receptor interactions, present a comparative analysis with well-documented corticosteroids, and provide detailed experimental protocols to empower your research.

Introduction to 14,15-Dehydro Triamcinolone Acetonide

14,15-Dehydro Triamcinolone Acetonide is a derivative of Triamcinolone Acetonide, featuring an additional double bond in the D-ring of the steroid nucleus.[2][3][4][5] While Triamcinolone Acetonide is a potent anti-inflammatory agent, the binding profile of its 14,15-dehydro analog is not well-documented in publicly available literature.[6][7][8] Understanding its affinity and selectivity for the glucocorticoid receptor (GR), as well as potential off-target interactions, is crucial for assessing its biological activity and safety profile.

Comparative Binding Affinity of Common Glucocorticoids

To establish a benchmark for our assessment, it is essential to consider the known binding affinities of established glucocorticoids for the human glucocorticoid receptor.

CompoundBinding Affinity (Ki or IC50 in nM)Reference
Dexamethasone3.5 - 6.7[9][10]
Triamcinolone Acetonide3.2[11]
Prednisolone6.6 - 14.9[12]
14,15-Dehydro Triamcinolone Acetonide To be determined

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, where lower values indicate a stronger interaction between the ligand and the receptor.

The Glucocorticoid Receptor Signaling Pathway

The biological effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor, a ligand-activated transcription factor.[13][14] Upon binding to a glucocorticoid, the receptor translocates to the nucleus and modulates the expression of target genes.[15][16]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Conformational Change GR_ligand Activated GR GR_complex->GR_ligand Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE DNA Binding Transcription Gene Transcription (Activation/Repression) GRE->Transcription

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocols for Assessing Binding Specificity

A multi-faceted approach is necessary to comprehensively evaluate the binding specificity of 14,15-Dehydro Triamcinolone Acetonide. The following experimental workflows provide a robust framework for this assessment.

In Vitro Competitive Binding Assays

These assays directly measure the affinity of a test compound for a target receptor by competing with a labeled ligand.

Workflow: Fluorescence Polarization (FP) Competitive Binding Assay

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified GR Protein - Fluorescently Labeled Glucocorticoid - Test Compound (14,15-Dehydro TA) - Assay Buffer start->prepare_reagents serial_dilution Create Serial Dilution of 14,15-Dehydro TA prepare_reagents->serial_dilution assay_plate Add Reagents to 384-well Plate: - GR Protein - Labeled Glucocorticoid - Diluted Test Compound serial_dilution->assay_plate incubation Incubate at Room Temperature assay_plate->incubation read_plate Read Fluorescence Polarization on a Plate Reader incubation->read_plate data_analysis Analyze Data: - Plot FP vs. Log[Compound] - Determine IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorescence Polarization Competitive Binding Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified, recombinant human glucocorticoid receptor (GR) in assay buffer.

    • Prepare a stock solution of a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1, Thermo Fisher Scientific) in a suitable solvent.[3][4]

    • Prepare a stock solution of 14,15-Dehydro Triamcinolone Acetonide and competitor compounds (Triamcinolone Acetonide, Dexamethasone, Prednisolone) in DMSO.

  • Serial Dilution: Perform a serial dilution of the test and competitor compounds in assay buffer.

  • Assay Plate Setup: In a 384-well, low-volume, black plate, add the following to each well:

    • GR protein at a final concentration optimized for the assay.

    • Fluorescently labeled glucocorticoid at a final concentration typically at or below its Kd.

    • Serial dilutions of the test or competitor compounds.

    • Include control wells for maximum polarization (no competitor) and minimum polarization (high concentration of a known binder).

  • Incubation: Incubate the plate at room temperature for a duration determined by binding kinetics (typically 1-2 hours), protected from light.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the labeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a more physiologically relevant cellular environment.[13][15][16][17] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Workflow: Western Blot-Based CETSA®

CETSA_Workflow start Start cell_culture Culture Cells Expressing GR start->cell_culture treat_cells Treat Cells with Vehicle or 14,15-Dehydro TA cell_culture->treat_cells heating Heat Cell Lysates or Intact Cells at a Range of Temperatures treat_cells->heating lysis_centrifugation Lyse Cells (if heated intact) and Centrifuge to Separate Soluble and Aggregated Proteins heating->lysis_centrifugation protein_quantification Quantify Soluble Protein lysis_centrifugation->protein_quantification western_blot Perform Western Blot for GR protein_quantification->western_blot data_analysis Analyze Band Intensities to Generate a Melting Curve and Determine Tm Shift western_blot->data_analysis end End data_analysis->end

Caption: Workflow for a Western Blot-Based Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the glucocorticoid receptor (e.g., A549 cells).

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of 14,15-Dehydro Triamcinolone Acetonide for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a specific antibody against the glucocorticoid receptor.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble GR as a function of temperature for both vehicle- and compound-treated samples.

    • The shift in the melting temperature (Tm) between the two curves indicates target engagement.

Profiling Off-Target Kinase Interactions: Kinobeads®

While not the primary targets, some small molecules can exhibit off-target effects on kinases. The Kinobeads® technology provides a powerful chemoproteomic approach to assess the selectivity of a compound against a large panel of endogenous kinases.[7][14][18][19][20]

Workflow: Kinobeads® Competition Binding Assay

Kinobeads_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate compound_incubation Incubate Lysate with Increasing Concentrations of 14,15-Dehydro TA prepare_lysate->compound_incubation kinobeads_incubation Add Kinobeads® to the Lysate and Incubate compound_incubation->kinobeads_incubation wash_beads Wash Beads to Remove Non-specifically Bound Proteins kinobeads_incubation->wash_beads elution_digestion Elute and Digest Bound Kinases wash_beads->elution_digestion lc_ms_analysis Analyze Peptides by LC-MS/MS elution_digestion->lc_ms_analysis data_analysis Quantify Kinase Abundance and Determine IC50 for Binding Inhibition lc_ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for a Kinobeads® Competition Binding Assay.

Detailed Protocol:

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue under native conditions.

  • Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of 14,15-Dehydro Triamcinolone Acetonide.

  • Kinobeads® Incubation: Add the Kinobeads® (a mixture of broad-spectrum kinase inhibitors immobilized on a solid support) to the lysates and incubate to allow the binding of kinases that are not inhibited by the test compound.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases in each sample. For each kinase, plot the amount bound to the beads as a function of the test compound concentration to determine an IC50 value for the displacement from the beads. This provides a comprehensive profile of the compound's kinase selectivity.

Conclusion

The assessment of 14,15-Dehydro Triamcinolone Acetonide's binding specificity requires a systematic and multi-pronged approach. By employing a combination of in vitro competitive binding assays, cellular target engagement studies, and broad off-target profiling, researchers can build a comprehensive understanding of this novel compound's pharmacological profile. The comparative data from well-characterized glucocorticoids such as Triamcinolone Acetonide, Dexamethasone, and Prednisolone will provide a crucial context for interpreting the experimental results. This rigorous evaluation is an indispensable step in the journey of drug discovery and development, ensuring a thorough characterization of both on-target potency and potential off-target liabilities.

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Sources

Navigating the Analytical Maze: A Comparative Guide to the Clinical Relevance of 14,15-Dehydro Triamcinolone Acetonide Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. This guide delves into the clinical relevance of a specific impurity, 14,15-Dehydro Triamcinolone Acetonide, a known process-related impurity and potential degradant of the potent synthetic corticosteroid, Triamcinolone Acetonide. We will navigate the regulatory framework, explore the toxicological implications, and provide a comparative analysis of analytical methodologies for its precise control, equipping you with the knowledge to ensure the integrity of your drug product.

The Significance of Impurity Profiling in Corticosteroids

Triamcinolone Acetonide is a widely used glucocorticoid for its anti-inflammatory and immunosuppressive properties in treating a variety of conditions, including skin disorders, asthma, and arthritis.[1] The presence of impurities, even in minute quantities, can potentially alter the drug's efficacy, introduce unforeseen toxicities, or impact the stability of the final product. Therefore, rigorous impurity profiling is a critical aspect of drug development and quality control, mandated by regulatory bodies worldwide.

The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

14,15-Dehydro Triamcinolone Acetonide: An Impurity of Note

14,15-Dehydro Triamcinolone Acetonide is recognized as a specified impurity in major pharmacopeias, including the European Pharmacopoeia (EP) where it is listed as Impurity B, and is also monitored under the United States Pharmacopeia (USP) guidelines.[2][3] Its chemical structure features a double bond between carbons 14 and 15, differentiating it from the parent Triamcinolone Acetonide molecule. This structural alteration, a result of the manufacturing process or degradation, necessitates a thorough evaluation of its potential clinical impact.

dot

Caption: A generalized workflow for the analysis of pharmaceutical impurities.

Experimental Protocols

To ensure the accurate quantification of 14,15-Dehydro Triamcinolone Acetonide, a validated, stability-indicating analytical method is essential. Below are representative, step-by-step protocols for both HPLC and UPLC methodologies.

Protocol 1: Representative HPLC Method for Impurity Profiling
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 50:50 v/v). Adjust the pH with a suitable buffer if necessary.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 14,15-Dehydro Triamcinolone Acetonide reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Triamcinolone Acetonide drug substance or product in the mobile phase to a final concentration suitable for analysis.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detector: UV at 240 nm.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of 14,15-Dehydro Triamcinolone Acetonide in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Protocol 2: Representative UPLC Method for Enhanced Impurity Profiling
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of ethanol and purified water (e.g., 30:70 v/v), with the pH adjusted to 5.0. 2[2]. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 14,15-Dehydro Triamcinolone Acetonide reference standard in the mobile phase to create a stock solution. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the Triamcinolone Acetonide drug substance or product in the mobile phase to a final concentration within the linear range of the method.

  • Chromatographic System:

    • Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size. [2] * Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 240 nm. 5[2]. Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

  • Calculation: Quantify the amount of 14,15-Dehydro Triamcinolone Acetonide in the sample using a calibration curve generated from the standard solutions.

Conclusion: A Proactive Approach to Impurity Control

The presence of 14,15-Dehydro Triamcinolone Acetonide as an impurity in Triamcinolone Acetonide drug products necessitates a proactive and scientifically sound approach to its control. Its potential for reproductive toxicity, as indicated by its GHS classification, underscores the clinical relevance of adhering to the stringent limits set by pharmacopeias.

The evolution of analytical techniques from HPLC to UPLC provides pharmaceutical scientists with powerful tools for more efficient and sensitive impurity profiling. The adoption of UPLC methodologies can lead to faster batch release, reduced solvent consumption, and improved detection of low-level impurities, ultimately contributing to the development of safer and more effective medicines. By understanding the clinical implications of impurities and employing state-of-the-art analytical strategies, the pharmaceutical industry can continue to uphold the highest standards of quality and patient safety.

References

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  • Abbas, S. S., et al. (2018). Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC. Journal of AOAC International, 101(4), 1055-1063. [Link]

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  • Chen, Y. L., et al. (2021). Triamcinolone acetonide modulates TGF-β2-induced angiogenic and tissue-remodeling effects in cultured human retinal pigment epithelial cells. International Journal of Molecular Medicine, 48(5), 1-1. [Link]

  • Tiwari, V., & Mishra, S. K. (2019). Force degradation summary of Triamcinolone acetonide(254nm) and Benzyl alcohol(215nm). ResearchGate. [Link]

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  • Nassef, H. M., et al. (2024). Greens assessment of RP-UPLC method for estimating Triamcinolone Acetonide and its degraded products compared to Box-Behnken and Six Sigma designs. Journal of the Iranian Chemical Society, 1-15. [Link]

  • van Heugten, A. J., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of pharmaceutical and biomedical analysis, 149, 265-270. [Link]

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comparative study of 14,15-Dehydro Triamcinolone Acetonide and betamethasone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Betamethasone and 14,15-Dehydro Triamcinolone Acetonide for Preclinical Research

For researchers and drug development professionals, the selection of a lead corticosteroid candidate is a critical decision point, balancing potency, selectivity, and potential side effects. This guide provides a detailed comparative framework for two potent synthetic glucocorticoids: the well-established Betamethasone and the less-characterized 14,15-Dehydro Triamcinolone Acetonide. By focusing on the underlying mechanisms and the experimental methodologies required for a rigorous head-to-head evaluation, this document serves as a foundational resource for preclinical assessment.

Structural and Mechanistic Foundations

At the heart of their therapeutic action, both compounds are agonists of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that governs the expression of a vast network of anti-inflammatory and metabolic genes.[1][2]

Betamethasone is a highly potent glucocorticoid, characterized by a 9α-fluoro group and a 16β-methyl group. These modifications enhance its anti-inflammatory activity and significantly reduce its mineralocorticoid effects, which are responsible for side effects like sodium retention.[3] It is a cornerstone therapy for a wide range of inflammatory and autoimmune conditions.[1][4]

14,15-Dehydro Triamcinolone Acetonide is a derivative of the potent corticosteroid Triamcinolone Acetonide.[5] The key structural difference is the introduction of a double bond between the 14th and 15th carbons of the steroid backbone. While specific public data on this derivative is scarce, its parent compound, Triamcinolone Acetonide, is known for its powerful anti-inflammatory and immunosuppressive properties.[6][7][8] The 14,15-dehydro modification could theoretically alter the planarity and electronic configuration of the D-ring, potentially influencing receptor binding affinity, metabolic stability, and pharmacokinetic profile. A direct experimental comparison is therefore essential to characterize its properties relative to established benchmarks like Betamethasone.

Shared Mechanism of Action

Upon diffusing into the cell, both corticosteroids bind to the GR located in the cytoplasm.[1][7] This binding event triggers the dissociation of a chaperone protein complex (including Hsp90) and induces a conformational change in the receptor. The activated ligand-receptor complex then dimerizes and translocates to the nucleus.[1][9] Inside the nucleus, the complex exerts its effects through two primary pathways:

  • Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][10] This action upregulates the transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins and leukotrienes.[1][7]

  • Transrepression: The activated GR can repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This "tethering" mechanism prevents the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules, forming the basis of the broad anti-inflammatory effects of corticosteroids.[10][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Corticosteroid (Betamethasone or 14,15-Dehydro TA) GR_complex Inactive GR Complex (GR-HSP90) GC->GR_complex 1. Ligand Binding GR_active Activated GR Dimer GR_complex->GR_active 2. Chaperone Dissociation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE 4a. Transactivation NFkB_AP1 NF-κB / AP-1 Complex GR_active->NFkB_AP1 4b. Transrepression (Tethering) cluster_nucleus cluster_nucleus GR_active->cluster_nucleus 3. Nuclear Translocation Transcription_Up ↑ Transcription of Anti-inflammatory Genes (e.g., Annexin-1, IL-10) GRE->Transcription_Up Transcription_Down ↓ Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_AP1->Transcription_Down

Caption: The canonical signaling pathway for glucocorticoids.

Framework for Comparative Performance Evaluation

A definitive comparison requires empirical data from validated assays. The following sections outline the critical experiments and present known data for the benchmark compounds.

Quantitative Data Summary

The table below summarizes key performance metrics. A comprehensive evaluation of 14,15-Dehydro Triamcinolone Acetonide would involve filling the data gaps through the experimental protocols detailed in this guide.

ParameterBetamethasone14,15-Dehydro Triamcinolone AcetonideParent: Triamcinolone Acetonide
Molecular Formula C₂₂H₂₉FO₅[3]C₂₄H₂₉FO₆[5]C₂₄H₃₁FO₆[12]
Molecular Weight 392.5 g/mol [3]432.48 g/mol [5]434.5 g/mol
Potency Class High[13]To be determinedMedium-to-High[14]
Relative Receptor Binding Affinity (vs. Dexamethasone) HighTo be determinedHigh (Potency ~5x Cortisol)[12]
Clinical Comparisons Various studies show high efficacy.[15][16]Data not publicly availableEffective, but may have a different side-effect profile compared to Betamethasone.[14][15][16][17]

Essential Experimental Protocols

To generate comparative data, the following self-validating protocols are essential. The rationale behind key steps is provided to ensure experimental integrity.

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of each compound for the human GR. This is a primary indicator of intrinsic potency.

Causality: The principle is competitive displacement. A test compound's ability to displace a known high-affinity radiolabeled or fluorescently-labeled ligand from the GR is directly proportional to its own binding affinity. A lower IC₅₀ (the concentration required to displace 50% of the labeled ligand) signifies higher affinity.

Methodology:

  • Receptor Source Preparation:

    • Culture a human cell line with high GR expression (e.g., A549 cells).

    • Harvest cells and prepare a cytosolic extract containing the soluble GR via dounce homogenization followed by ultracentrifugation. The quality of this extract is paramount for assay success.

  • Binding Reaction:

    • In a 96-well plate, combine the cytosolic extract with a fixed, subsaturating concentration of a labeled GR ligand (e.g., [³H]-dexamethasone or a fluorescent ligand like Fluormone™ GS Red).[18]

    • Add a range of concentrations of the unlabeled competitor compounds (Betamethasone, 14,15-Dehydro Triamcinolone Acetonide, and a positive control like Dexamethasone) in triplicate.

    • Include a "no competitor" control (for 100% binding) and a "non-specific binding" control (with a vast excess of unlabeled Dexamethasone).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium. Low temperature is critical to preserve receptor integrity.

  • Separation of Bound vs. Free Ligand:

    • Add a dextran-coated charcoal slurry to each well. The charcoal rapidly adsorbs small, free ligands, while the larger receptor-ligand complexes remain in solution.

    • Incubate for 10-15 minutes at 4°C with gentle agitation.

    • Centrifuge the plate to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant (containing the bound ligand) to a scintillation vial.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all readings.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ for each compound.

cluster_workflow GR Competitive Binding Assay Workflow start Start prep_receptor Prepare Cytosolic GR Extract start->prep_receptor setup_rxn Set up Binding Reaction: GR + Labeled Ligand + Unlabeled Competitors prep_receptor->setup_rxn incubation Incubate (4°C, 18-24h) to Reach Equilibrium setup_rxn->incubation separation Separate Bound/Free Ligand (Charcoal Adsorption) incubation->separation quantification Quantify Bound Ligand (Scintillation Counting) separation->quantification analysis Calculate IC50 from Dose-Response Curve quantification->analysis end End analysis->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 14,15-Dehydro Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 14,15-Dehydro Triamcinolone Acetonide, a synthetic corticosteroid and a potential impurity in Triamcinolone Acetonide preparations.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the occupational safety of laboratory personnel and protecting environmental integrity. The core principle of this guide is risk mitigation through proper hazard identification, waste segregation, and terminal destruction via incineration.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. 14,15-Dehydro Triamcinolone Acetonide presents specific health hazards that dictate its handling and disposal requirements.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • GHS08 (Health Hazard): Classified as Reproductive Toxicity Category 1B (H360) , indicating it may damage fertility or the unborn child.[2]

  • GHS07 (Harmful): Classified as Acute Toxicity 4, Oral (H302) , meaning it is harmful if swallowed.[2]

The reproductive toxicity classification is of paramount concern. Many hazardous drugs (HDs), including those with reproductive risks, are known to be hazardous at low doses, and there is often no safe level of exposure.[3] This necessitates that all waste streams, including trace amounts and contaminated labware, be treated as hazardous to prevent unintended exposure to personnel and release into the environment.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5]

  • EPA: The EPA has enacted specific rules for pharmaceutical waste, including a strict prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering).[6][7] While 14,15-Dehydro Triamcinolone Acetonide may not be explicitly on the EPA's P or U lists of hazardous wastes, its characteristic reproductive toxicity warrants its management as a hazardous substance.[8] The environmentally preferred method for such non-RCRA pharmaceuticals is high-temperature incineration.[8]

  • OSHA: OSHA guidelines are designed to protect workers from exposure to hazardous substances, including cytotoxic and other hazardous drugs.[3][9][10] These guidelines mandate proper training, use of Personal Protective Equipment (PPE), and specific work practices for handling and disposal to minimize occupational risk.[11][12]

Disposal Decision Workflow

The following diagram outlines the critical decision points for segregating and disposing of waste generated from research activities involving 14,15-Dehydro Triamcinolone Acetonide.

DisposalWorkflow cluster_start cluster_type cluster_container cluster_end start Waste Generation (14,15-Dehydro Triamcinolone Acetonide) pure_solid Unused/Expired Pure Compound contaminated_solid Contaminated Solids (Gloves, Weigh Boats, Wipes) contaminated_sharp Contaminated Sharps (Needles, Pipette Tips, Vials) liquid_waste Liquid Waste (Solutions, Solvents) hw_container Hazardous Pharmaceutical Waste Container (For Incineration) pure_solid->hw_container Place directly into container contaminated_solid->hw_container Segregate from general trash sharps_container Puncture-Proof Sharps Container (Labeled as Hazardous) contaminated_sharp->sharps_container liquid_waste->hw_container Use secondary containment; Do not mix incompatibles disposal Dispose via Licensed Hazardous Waste Contractor hw_container->disposal sharps_container->hw_container Place sealed sharps container into larger HW container

Caption: Disposal decision workflow for 14,15-Dehydro Triamcinolone Acetonide.

Personal Protective Equipment (PPE) and Handling

To mitigate the risks of dermal absorption, inhalation, and ingestion, all personnel handling 14,15-Dehydro Triamcinolone Acetonide in any form must wear the following minimum PPE:

PPE ItemSpecificationRationale
Gloves Chemically resistant (e.g., Nitrile)Prevents skin contact with a known reproductive toxin.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles or splashes of solutions.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.

Handling Precautions:

  • Avoid creating dust when handling the pure solid compound.

  • Handle in a well-ventilated area.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Prohibit eating, drinking, and smoking in areas where the chemical is handled.[10]

Step-by-Step Disposal Protocols

The fundamental rule is that no waste stream containing 14,15-Dehydro Triamcinolone Acetonide should enter the regular trash or be disposed of down the sanitary sewer .[7]

Protocol 6.1: Unused/Expired Pure Compound
  • Do NOT attempt to neutralize the chemical.

  • Carefully place the original container with the unused compound into a designated "Hazardous Pharmaceutical Waste for Incineration" container.

  • If transferring from a broken or compromised container, do so in a ventilated area, minimizing dust creation.

  • Ensure the waste container is clearly labeled with the words "Hazardous Waste" and identifies the contents.

Protocol 6.2: Contaminated Laboratory Consumables

This category includes gloves, weigh paper, pipette tips, vials, and any other solid materials that have come into direct contact with the compound.

  • Segregate at the Point of Generation: Immediately place all contaminated items into the designated "Hazardous Pharmaceutical Waste for Incineration" container. Do not mix with non-hazardous laboratory trash.[13]

  • Sharps: Needles, syringes, and glass vials must first be placed into a puncture-proof sharps container.[14] This sharps container must then be sealed and placed inside the larger "Hazardous Pharmaceutical Waste for Incineration" container.

  • Container Management: Keep waste containers sealed when not in use.[15] Do not overfill containers.[13]

Protocol 6.3: Contaminated Liquid Waste

This includes solutions prepared with the compound or solvents used for cleaning contaminated glassware.

  • Collect in a Designated Container: Collect all liquid waste in a sealable, chemically compatible container clearly labeled "Hazardous Pharmaceutical Waste for Incineration" and listing the chemical constituents.

  • Avoid Mixing: Do not mix incompatible waste streams.[4] For example, do not mix organic solvents with aqueous waste unless the disposal protocol explicitly allows it.

  • Secondary Containment: Store the liquid waste container in a secondary containment tray to prevent spills.[4]

Protocol 6.4: Spill Cleanup
  • Ensure Safety: Alert others in the area. Wear all required PPE.

  • Contain the Spill: For a solid spill, gently cover with an absorbent pad. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand).[8]

  • Collect Waste: Carefully collect all contaminated absorbent material and any broken container fragments.

  • Dispose: Place all cleanup materials into the designated "Hazardous Pharmaceutical Waste for Incineration" container.[8]

  • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials (wipes, etc.) as hazardous waste.[8]

Final Disposal Procedure

All waste collected in the designated "Hazardous Pharmaceutical Waste for Incineration" containers must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[16] These contractors are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations, typically via a regulated medical waste incinerator.[3]

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Sources

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Reactant of Route 1
14,15-Dehydro Triamcinolone Acetonide
Reactant of Route 2
14,15-Dehydro Triamcinolone Acetonide

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